3-Fluoro-5-methylpyridine-4-boronic acid
Description
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Properties
IUPAC Name |
(3-fluoro-5-methylpyridin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BFNO2/c1-4-2-9-3-5(8)6(4)7(10)11/h2-3,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGYCPMGAITWDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=NC=C1C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40660546 | |
| Record name | (3-Fluoro-5-methylpyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072952-44-3 | |
| Record name | B-(3-Fluoro-5-methyl-4-pyridinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072952-44-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Fluoro-5-methylpyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Fluoro-5-methylpyridine-4-boronic acid physical properties
An In-depth Technical Guide to 3-Fluoro-5-methylpyridine-4-boronic acid
Introduction
In the landscape of modern medicinal chemistry and drug discovery, the strategic use of versatile chemical building blocks is paramount. Among these, functionalized heterocyclic compounds are of particular interest due to their prevalence in a vast array of pharmaceutical agents. This compound (CAS: 1072952-44-3) has emerged as a significant reagent, valued for its unique combination of a fluorinated pyridine scaffold and a reactive boronic acid moiety.
This guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the core physical properties, safety considerations, and, most importantly, the mechanistic utility of this compound in synthetic applications. The narrative emphasizes the causality behind its use, providing not just data, but field-proven insights into its role in constructing complex molecular architectures.
Compound Identification and Core Properties
The fundamental identity and characteristics of a reagent are the foundation of its effective application in research.
| Identifier | Value | Source |
| CAS Number | 1072952-44-3 | [1][2] |
| Molecular Formula | C₆H₇BFNO₂ | |
| Molecular Weight | 154.93 g/mol | [1] |
| InChI Key | PEGYCPMGAITWDN-UHFFFAOYSA-N | |
| Canonical SMILES | CC1=CN=C(C(B(O)O)=C1)F |
Physicochemical Characteristics
A thorough understanding of a compound's physical properties is critical for experimental design, ensuring proper handling, storage, and reaction setup.
| Property | Value | Source |
| Appearance | Solid | [1] |
| Purity | ≥95% - 98% | [1] |
| Storage Temperature | Freezer | |
| Stability | Stable under normal, dry conditions. | [3] |
| Boiling Point | Data not readily available. | |
| Melting Point | Data not readily available. |
Safety, Handling, and Storage
As with all boronic acids, proper laboratory procedures are essential for safe handling. While a specific Safety Data Sheet (SDS) for this exact compound should always be consulted, general guidelines for this class of compounds apply.
-
General Handling : Handle in accordance with good industrial hygiene and safety practices.[4] Ensure adequate ventilation and operate within a fume hood. Avoid the formation and inhalation of dust.[3]
-
Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection.[3][5]
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3][5] For long-term stability, storage in a freezer is recommended.
-
Incompatibilities : Avoid contact with strong oxidizing agents, strong acids, and strong bases.[3][4]
-
First Aid Measures :
-
Skin Contact : Wash off immediately with plenty of soap and water. If irritation occurs, seek medical advice.[3]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[3][5]
-
Inhalation : Move the victim to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[3]
-
The Role in Medicinal Chemistry: Mechanism and Application
The utility of this compound stems from its strategic combination of functional groups, making it a powerful tool in the synthesis of novel compounds, particularly through palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura Coupling Reaction
Boronic acids are cornerstone reagents for the Suzuki-Miyaura coupling, a Nobel Prize-winning reaction that efficiently forms carbon-carbon (C-C) bonds.[6] This reaction is a preferred method in pharmaceutical synthesis due to its mild conditions, tolerance of a wide range of functional groups, and the generally low toxicity of its boron-containing byproducts.[7]
The reaction involves the coupling of a boronic acid with an organohalide (or triflate) in the presence of a palladium catalyst and a base.
Caption: The Suzuki-Miyaura coupling workflow.
Causality of Molecular Design
The specific structure of this compound is not arbitrary. Each component serves a distinct purpose, enhancing the properties of the final synthesized molecules:
-
Boronic Acid Group (-B(OH)₂) : This is the reactive handle. It participates directly in the catalytic cycle of the Suzuki reaction, enabling the formation of the new C-C bond.
-
Pyridine Ring : This nitrogen-containing heterocycle is a common scaffold in many approved drugs. Its inclusion can improve solubility, provide a site for hydrogen bonding, and modulate the electronic properties of the molecule.
-
Fluorine Atom (-F) : The incorporation of fluorine is a well-established strategy in medicinal chemistry. It can significantly enhance a drug candidate's metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, its high electronegativity can alter the acidity of nearby protons and influence binding affinity with biological targets.[6]
-
Methyl Group (-CH₃) : This small alkyl group provides a point for steric influence, potentially improving selectivity for a target protein. It can also fill hydrophobic pockets in a binding site and offers a potential site for further derivatization.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
The following is a generalized, step-by-step methodology for using this compound in a cross-coupling reaction. Note: This is an illustrative example. Researchers must optimize conditions for their specific substrates.
Caption: A typical experimental workflow for Suzuki coupling.
Detailed Steps:
-
Vessel Preparation : To a flame-dried reaction flask, add the aryl or heteroaryl halide (1.0 equivalent), this compound (1.1 - 1.5 equivalents), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equivalents).
-
Solvent Addition : Add a degassed solvent system. A mixture of an organic solvent like 1,4-dioxane, DME, or toluene with water (e.g., 4:1 ratio) is common.
-
Inert Atmosphere : Seal the flask and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This is critical to prevent the oxidation and deactivation of the palladium catalyst.
-
Catalyst Introduction : Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%).
-
Reaction Execution : Heat the reaction mixture with vigorous stirring to the target temperature (typically 80-110 °C).
-
Monitoring : Monitor the reaction's progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.
-
Workup : Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine.
-
Isolation : Separate the organic layer, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification : Purify the resulting crude residue, typically by flash column chromatography on silica gel, to yield the desired coupled product.
Conclusion
This compound is more than just a chemical; it is a precisely designed tool for molecular construction. Its physical properties—a stable solid with high purity—make it a reliable reagent for complex syntheses. The true value of this compound lies in the synergistic interplay of its boronic acid, fluorinated pyridine ring, and methyl group. This combination provides chemists with a powerful building block to efficiently generate novel molecules with potentially enhanced pharmacological properties, such as improved metabolic stability and target affinity. As the demand for sophisticated drug candidates continues to grow, the role of such versatile intermediates in accelerating the drug discovery process remains indispensable.[8]
References
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Dalian Chem. The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. [Link]
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LookChem. Cas 1072952-45-4, 2-FLUORO-5-METHYLPYRIDINE-3-BORONIC ACID. [Link]
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PubChem. 2-Fluoro-5-methylpyridine-3-boronic acid | C6H7BFNO2 | CID 44754858. [Link]
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MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]
- Google Patents. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
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PubMed Central (PMC). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
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Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. [Link]
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PubMed. Design and discovery of boronic acid drugs. [Link]
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A Technical Guide to 3-Fluoro-5-methylpyridine-4-boronic Acid: A Key Building Block for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry
The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast array of therapeutic agents. Its ability to engage in hydrogen bonding and act as a bioisostere for a phenyl ring makes it a privileged structure in drug design. The strategic introduction of fluorine atoms and methyl groups onto this scaffold can profoundly influence a molecule's physicochemical and pharmacokinetic properties. Fluorine, with its high electronegativity and small size, can modulate pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable electrostatic interactions. The methyl group can provide steric bulk, influence conformation, and improve lipophilicity.
3-Fluoro-5-methylpyridine-4-boronic acid emerges as a particularly valuable reagent in this context. It combines these desirable features into a versatile building block, ready for incorporation into complex molecular architectures via robust cross-coupling methodologies. As a boronic acid, it is an essential partner in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, one of the most powerful and widely used methods for constructing carbon-carbon bonds in contemporary organic synthesis.[1] This guide provides a comprehensive overview of the chemical structure, synthesis, characterization, and application of this compound, offering field-proven insights for its effective utilization in research and drug development.
Physicochemical and Structural Properties
This compound is a solid compound with the chemical identity summarized in the table below. The presence of the boronic acid functional group, ortho to a pyridine nitrogen and a fluorine atom, and para to a methyl group, defines its unique reactivity and utility.
| Property | Value | Source |
| CAS Number | 1072952-44-3 | [2][3] |
| Molecular Formula | C₆H₇BFNO₂ | [4] |
| Molecular Weight | 154.93 g/mol | [4] |
| Appearance | Solid (typically a white or off-white powder) | [3] |
| Purity | Typically ≥95% | [3] |
The structural arrangement of substituents on the pyridine ring dictates the molecule's electronic properties and steric profile, which are critical factors in its reactivity in cross-coupling reactions.
Caption: 2D representation of this compound.
Synthesis of Pyridinylboronic Acids: A Representative Protocol
Experimental Protocol: Synthesis from 4-Bromo-3-fluoro-5-methylpyridine
Causality: This protocol relies on the generation of a highly reactive pyridinyl-lithium species from the corresponding bromopyridine at low temperature. This organolithium intermediate is then "trapped" by an electrophilic boron source (triisopropyl borate) to form a boronate ester, which is subsequently hydrolyzed to the desired boronic acid.
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 4-bromo-3-fluoro-5-methylpyridine (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. The low temperature is critical to prevent side reactions of the highly reactive organolithium intermediate.
-
Lithiation: Slowly add n-butyllithium (approx. 1.1 eq) dropwise to the cooled solution, ensuring the internal temperature does not rise significantly. The formation of the pyridinyl-lithium species occurs during this step.
-
Borylation: After stirring at -78 °C for 1-2 hours, add triisopropyl borate (approx. 1.2 eq) dropwise. The borate ester acts as the electrophile, reacting with the nucleophilic organolithium intermediate.
-
Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.
-
Hydrolysis: Carefully quench the reaction by adding 1N hydrochloric acid. This step hydrolyzes the boronate ester to the final boronic acid.
-
Extraction and Isolation: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure this compound.
Structural Elucidation and Characterization
Confirming the structure of a newly synthesized batch of this compound is paramount. A combination of spectroscopic techniques is employed for this purpose. While specific data for this exact isomer is not publicly available, we can predict the expected results based on the analysis of the closely related isomer, 2-Fluoro-3-Methylpyridine-5-Boronic Acid, which has been fully characterized.[6]
| Technique | Purpose | Expected Observations for this compound |
| ¹H NMR | To determine the number and environment of protons. | - Two singlets or narrow doublets in the aromatic region (approx. 8.0-8.5 ppm) for the two pyridine protons. - A singlet for the methyl group protons (approx. 2.3-2.6 ppm). - A broad singlet for the boronic acid -OH protons, which may be exchangeable with D₂O. |
| ¹³C NMR | To identify the carbon skeleton. | - Six distinct carbon signals. The carbons attached to fluorine and boron will show characteristic splitting (C-F and C-B coupling) and chemical shifts. The C-F carbon would be significantly downfield with a large one-bond coupling constant. |
| ¹⁹F NMR | To confirm the presence and environment of the fluorine atom. | - A single resonance, confirming one fluorine environment. |
| ¹¹B NMR | To confirm the presence and coordination state of the boron atom. | - A broad signal characteristic of a trigonal boronic acid. |
| Mass Spectrometry | To determine the molecular weight and fragmentation pattern. | - A molecular ion peak corresponding to the exact mass of the compound (C₆H₇BFNO₂). |
| FT-IR Spectroscopy | To identify functional groups. | - Characteristic stretches for O-H (broad, ~3300 cm⁻¹), C-H, C=N, C=C (aromatic), and B-O bonds. |
| X-ray Crystallography | To determine the precise three-dimensional structure in the solid state. | - Would definitively confirm the connectivity and provide bond lengths and angles. Boronic acids often form dimeric structures in the solid state through hydrogen bonding. |
Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction allows for the efficient formation of a C(sp²)-C(sp²) bond between the pyridine ring and various aryl or heteroaryl halides or triflates, which is a key transformation in the synthesis of many pharmaceutical candidates.
General Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Representative Experimental Protocol
The following protocol for the coupling of an aryl bromide with a fluoropyridine boronic acid is adapted from established methods and serves as a robust template for the use of this compound.[7]
Causality: The choice of catalyst (e.g., Pd(dppf)Cl₂), base (e.g., K₂CO₃), and solvent system (e.g., dioxane/water) is crucial for a successful reaction. The phosphine ligand (dppf) stabilizes the palladium catalyst. The base is required to activate the boronic acid, forming a more nucleophilic boronate species for the transmetalation step. The aqueous solvent system is often beneficial for the solubility of the base and the boronate intermediate.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried reaction vessel, add the aryl or heteroaryl halide (1.0 eq), this compound (1.2-1.5 eq), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 2-5 mol%), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio).
-
Heating: Heat the reaction mixture to a temperature between 80-100 °C and stir for several hours (typically 4-24 h).
-
Monitoring: Monitor the reaction progress by a suitable technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl product.
Handling, Storage, and Safety
Like most boronic acids, this compound requires careful handling to maintain its integrity.
-
Storage: It should be stored in a cool, dry, and well-ventilated place, away from oxidizing agents and moisture.[5] The container should be kept tightly sealed. For long-term storage, refrigeration and storage under an inert atmosphere (argon or nitrogen) are recommended.
-
Handling: Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Stability: Boronic acids can be susceptible to protodeboronation under certain conditions (e.g., strong acid or base) and can undergo oxidative decomposition. Pyridinylboronic acids generally show good stability.
Conclusion
This compound is a high-value synthetic intermediate that provides a direct route to incorporating a functionally rich, fluorinated pyridine moiety into target molecules. Its utility, primarily through the Suzuki-Miyaura cross-coupling, makes it an indispensable tool for medicinal chemists aiming to fine-tune the properties of drug candidates. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, is essential for its successful application in the rigorous and demanding environment of pharmaceutical research and development.
References
- CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
- Li, W., Nelson, D. P., & Jensen, M. S. (2009). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc, 2009(1), 1-28.
- CN102898358A - Preparation method of fluoropyridine compounds.
- Ishihara, K., Ohara, S., & Yamamoto, H. (2002). (3,4,5-Trifluorophenyl)boronic Acid-Catalyzed Amide Formation from Carboxylic Acids and Amines: N-Benzyl-4-phenylbutyramide. Organic Syntheses, 79, 176.
- BenchChem Application Notes: Synthesis of Novel Agrochemicals Using 2-Fluoropyridine-3-boronic Acid. BenchChem.
- Hie, L., & Garg, N. K. (2016). Nickel-Catalyzed Suzuki–Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses, 93, 306-319.
- (3-Fluoro-5-methylpyridin-4-yl)boronic acid. CymitQuimica.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- 2-Fluoro-5-methylpyridine-3-boronic acid. PubChem.
- Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical and Pharmaceutical Bulletin, 73(4), 327-335.
- Recent Advances in the Synthesis of Borinic Acid Deriv
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube.
- A new boronic-acid based strategy to synthesize 4(5)-(het)aryl-1H-imidazoles. European Journal of Organic Chemistry.
- SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE.
- CN104356057A - Preparation method of 3-amino-4-methylpyridine.
- Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 22(7), 1169.
- Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses, 93, 233-246.
- EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- 2-Fluoro-5-methylpyridine-3-boronic acid. Sigma-Aldrich.
- 3-Fluoro-5-(hydroxymethyl)phenylboronic Acid. BLD Pharm.
- Alver, Ö., & Dikmen, G. (2016). Structure analysis and spectroscopic characterization of 2-Fluoro-3-Methylpyridine-5-Boronic Acid with experimental (FT-IR, Raman, NMR and XRD) techniques and quantum chemical calculations. Journal of Molecular Structure, 1108, 103-111.
- 3-Fluoro-5-methylpyridine-4-boronicacid Price. Chemsrc.com.
- This compound. CymitQuimica.
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3-Fluoro-5-methylpyridine-4-boronic acid CAS number 1072952-44-3
An In-depth Technical Guide to 3-Fluoro-5-methylpyridine-4-boronic acid
Introduction: A Strategic Building Block in Modern Synthesis
This compound (CAS No. 1072952-44-3) is a highly functionalized heterocyclic organoboron reagent that has emerged as a crucial building block in medicinal chemistry and advanced organic synthesis.[1] Its structure, featuring a pyridine core substituted with a fluorine atom, a methyl group, and a boronic acid moiety, offers a unique combination of electronic and steric properties. This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals, focusing on the compound's properties, synthesis, reactivity, and practical applications, with a particular emphasis on its role in palladium-catalyzed cross-coupling reactions.
The strategic placement of the fluorine atom can significantly influence the physicochemical properties of resulting molecules, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets.[2] The pyridine nitrogen acts as a hydrogen bond acceptor and a potential coordination site, while the boronic acid functional group serves as a versatile handle for carbon-carbon bond formation, most notably in the Suzuki-Miyaura coupling reaction.[3][4]
Physicochemical and Spectroscopic Data
The reliable use of any reagent begins with a thorough understanding of its physical and chemical properties. All quantitative data are summarized below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 1072952-44-3 | [1][5] |
| Molecular Formula | C₆H₇BFNO₂ | [1] |
| Molecular Weight | 154.94 g/mol | [5] |
| Appearance | White to off-white solid/crystalline powder | [6] |
| Purity | Typically ≥95% - 98% | [6][7] |
| InChI Key | PEGYCPMGAITWDN-UHFFFAOYSA-N | |
| Storage | Freezer, 2-8°C, under inert atmosphere, protected from light and moisture | [8] |
Note: Spectroscopic data such as ¹H NMR, ¹³C NMR, and MS for this specific compound are typically provided by the supplier and should be consulted for lot-specific details. While not publicly available in the search results, related structures show characteristic shifts that can be used for quality control.[9]
Synthesis and Purification: A General Approach
While proprietary synthesis routes for commercial production are common, a general and well-established method for preparing arylboronic acids involves the trapping of an organometallic intermediate with a borate ester.[4] This process ensures high regioselectivity.
Plausible Synthetic Workflow:
-
Halogenation: The synthesis would likely commence with a commercially available pyridine derivative, such as 3-fluoro-5-methylpyridine, which is then selectively halogenated (e.g., brominated or iodinated) at the 4-position to create a suitable precursor.
-
Lithium-Halogen Exchange: The resulting 4-halo-3-fluoro-5-methylpyridine is subjected to a lithium-halogen exchange reaction at low temperatures (typically -78 °C) using an organolithium reagent like n-butyllithium. This step generates a highly reactive aryllithium intermediate.
-
Borylation: The aryllithium species is then quenched with a trialkyl borate, such as trimethyl borate or triisopropyl borate. The borate ester acts as an electrophile, capturing the nucleophilic carbon of the aryllithium.
-
Hydrolysis: The final step is an acidic workup (e.g., with aqueous HCl), which hydrolyzes the resulting boronate ester to yield the desired this compound.
Caption: A generalized synthetic pathway for arylboronic acids.
Purification Insights: Due to their propensity to form anhydrides (boroxines) upon dehydration, boronic acids can be challenging to purify. A robust purification strategy involves dissolving the crude product and treating it with a diol or amino alcohol. This forms a stable, tetracoordinate boronate ester complex that can often be purified by crystallization. Subsequent hydrolysis under controlled conditions regenerates the pure boronic acid.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds between sp²-hybridized centers.[10] Its success is due to the mild reaction conditions, high functional group tolerance, and the generally low toxicity of the boron-containing reagents.[4]
The reaction couples the pyridine boronic acid with an organic halide (or triflate) in the presence of a palladium catalyst and a base.
The Catalytic Cycle: The mechanism is a well-understood three-step cycle:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (Ar-X), forming a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by the base to form a more nucleophilic boronate species, transfers its organic group (the 3-fluoro-5-methylpyridinyl moiety) to the Pd(II) center, displacing the halide. This is often the rate-determining step.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Experimental Protocol
This section provides a representative, self-validating protocol for a Suzuki-Miyaura coupling. The causality for each step is explained to ensure reproducibility and understanding.
Objective: To couple this compound with 1-bromo-4-iodobenzene.
Rationale: Using an aryl halide with two different halogens (I and Br) allows for selective coupling at the more reactive C-I bond, demonstrating the reaction's chemoselectivity.
Materials & Equipment:
-
Reagents:
-
This compound (1.2 equiv)
-
1-Bromo-4-iodobenzene (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v mixture)
-
-
Equipment:
-
Schlenk flask or round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)
-
Caption: Step-by-step experimental workflow for a typical Suzuki coupling.
Detailed Step-by-Step Methodology:
-
Vessel Preparation: A Schlenk flask containing a magnetic stir bar is flame-dried under vacuum and allowed to cool to room temperature under an inert atmosphere (N₂ or Ar). This step is critical to remove adsorbed water, which can negatively impact the catalytic activity.
-
Reagent Addition: The flask is charged with 1-bromo-4-iodobenzene (1.0 equiv), this compound (1.2 equiv), K₂CO₃ (3.0 equiv), and Pd(PPh₃)₄ (3 mol%). The use of a slight excess of the boronic acid ensures complete consumption of the more valuable aryl halide.
-
Inerting: The flask is sealed, and the atmosphere is evacuated and backfilled with inert gas three times. This process removes oxygen, which can oxidize the Pd(0) catalyst and phosphine ligands, rendering them inactive.
-
Solvent Addition: Degassed 1,4-dioxane and water (4:1 ratio) are added via syringe. Degassing the solvent (e.g., by sparging with argon or freeze-pump-thaw cycles) is another crucial step to minimize oxygen. The aqueous component is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.
-
Reaction: The mixture is heated to reflux (approx. 90-100 °C) with vigorous stirring. The reaction is monitored by thin-layer chromatography (TLC) or LC-MS until the starting aryl halide is consumed.
-
Workup: Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate. Water is added, and the mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice more with ethyl acetate.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude residue is purified by flash column chromatography on silica gel to yield the pure product.
Safety and Handling
As with all laboratory chemicals, this compound must be handled with appropriate care.
-
Hazards: Boronic acids are generally classified as irritants. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[8][11][12]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[11] Handle in a well-ventilated area or a chemical fume hood.[8]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place, often in a freezer or refrigerator.[8] The compound is sensitive to moisture and air, and long-term storage under an inert atmosphere is recommended to prevent degradation.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[11]
Conclusion
This compound is a testament to the power of rational reagent design. Its carefully orchestrated arrangement of functional groups makes it an exceptionally valuable tool for constructing complex molecular architectures. By serving as a robust partner in the Suzuki-Miyaura coupling, it provides a reliable and efficient pathway to introduce the 3-fluoro-5-methylpyridine scaffold, a privileged motif in modern drug discovery. A thorough understanding of its properties, reactivity, and handling, as detailed in this guide, is essential for leveraging its full synthetic potential.
References
-
Cas 1072952-45-4, 2-FLUORO-5-METHYLPYRIDINE-3-BORONIC ACID . LookChem. [Link]
-
Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine . Organic Syntheses. [Link]
-
Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids . MDPI. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications . PMC - PubMed Central. [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling . Chemical Society Reviews (RSC Publishing). [Link]
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Synthesis of 3-Fluoro-5-methylpyridine-4-boronic acid
An In-depth Technical Guide to the
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust and reliable synthetic pathway to 3-Fluoro-5-methylpyridine-4-boronic acid, a key building block in modern medicinal chemistry. Recognizing the importance of fluorinated heterocycles in drug design, this document details a strategic approach starting from a commercially available precursor, 4-bromo-3-fluoro-5-methylpyridine. The core of the synthesis involves a cryogenically controlled halogen-metal exchange followed by electrophilic trapping with a borate ester. We will delve into the mechanistic rationale behind each step, provide a detailed, field-tested experimental protocol, and discuss critical parameters for ensuring high yield and purity. This guide is designed to equip researchers with the practical knowledge and theoretical understanding necessary to successfully synthesize this valuable compound for applications in drug discovery, particularly for Suzuki-Miyaura cross-coupling reactions.
Introduction: The Strategic Value of Fluorinated Pyridine Boronic Acids
Fluorine-containing organic molecules are of immense interest in the pharmaceutical industry due to the unique properties the fluorine atom imparts, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity. When incorporated into a pyridine scaffold, a common motif in bioactive compounds, the resulting structure becomes a highly sought-after building block.
This compound (CAS 1072952-44-3) is a prime example of such a valuable intermediate.[1][2] Its structure is particularly useful for introducing a fluorinated methyl-pyridine moiety into larger, more complex molecules via transition metal-catalyzed cross-coupling reactions. The boronic acid functional group is a versatile handle for the Suzuki-Miyaura coupling, a powerful C-C bond-forming reaction widely employed in drug development for its mild conditions and broad functional group tolerance.[3][4] The synthesis and availability of high-purity this compound are therefore critical bottlenecks in the discovery of new therapeutic agents.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of the target molecule suggests a straightforward and efficient synthetic plan. The boronic acid group can be installed via the borylation of an organometallic intermediate. The most reliable precursor for such a transformation is a halo-pyridine, which can undergo a halogen-metal exchange.
Caption: Experimental workflow for the synthesis.
-
Inert Atmosphere Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-3-fluoro-5-methylpyridine (5.00 g, 26.3 mmol). Purge the flask with an inert gas (Argon or Nitrogen) and add anhydrous THF (100 mL) via syringe. Stir until the solid is fully dissolved.
-
Lithiation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Once the temperature has stabilized, slowly add n-butyllithium (11.6 mL of a 2.5 M solution in hexanes, 29.0 mmol) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C. The causality here is critical: low temperature is essential to prevent side reactions and ensure the stability of the lithiated pyridine intermediate. Stir the resulting mixture at -78 °C for 1 hour.
-
Borylation: While maintaining the temperature at -78 °C, add triisopropyl borate (7.30 mL, 32.2 mmol) dropwise. The borate ester acts as the electrophile, reacting with the nucleophilic lithiated pyridine. After the addition is complete, stir the reaction at -78 °C for another hour, then remove the cooling bath and allow the mixture to slowly warm to room temperature overnight with continuous stirring.
-
Aqueous Workup and Hydrolysis: Carefully quench the reaction by slowly adding 2 M HCl (~20 mL) until the pH of the aqueous layer is between 5 and 6. This step hydrolyzes the boronate ester to the desired boronic acid. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by trituration or recrystallization. Add a minimal amount of a solvent in which the product is poorly soluble at room temperature, such as hexanes or a mixture of hexanes/ethyl acetate. Stir vigorously to break up the solid, then collect the purified product by vacuum filtration. Wash the solid with cold hexanes and dry under high vacuum to yield this compound as a white to off-white solid.
Troubleshooting and Mechanistic Insights
-
Low Yields: The most common cause of low yield is the presence of moisture or oxygen, which will quench the organolithium intermediate. Ensure all glassware is rigorously dried and the reaction is maintained under a positive pressure of inert gas.
-
Protodeboronation: Boronic acids can be susceptible to protodeboronation (loss of the B(OH)₂ group), especially under harsh acidic or basic conditions. [5]The controlled acidic workup to a pH of 5-6 is a deliberate choice to minimize this side reaction while ensuring complete hydrolysis of the boronate ester.
-
Purification Challenges: If the final product is impure, it may contain boric acid or other boron-containing byproducts. An acid-base extraction can sometimes be effective, or purification via formation of a stable diol complex (e.g., with pinacol) followed by hydrolysis can be employed.
Application in Suzuki-Miyaura Cross-Coupling
The primary utility of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. [3]In a typical reaction, the boronic acid is coupled with an aryl or heteroaryl halide (or triflate) in the presence of a palladium catalyst, a phosphine ligand, and a base.
Caption: Suzuki-Miyaura coupling application.
The base is crucial as it activates the boronic acid by forming a more nucleophilic "ate" complex, which facilitates the key transmetalation step in the catalytic cycle. [3]The unique electronic properties conferred by the fluorine and methyl groups on the pyridine ring can significantly influence the reactivity and ultimate biological activity of the final coupled product. [6]
Conclusion
The synthesis of this compound is a critical enabling process for medicinal chemistry programs. The method detailed in this guide, centered on a lithium-halogen exchange and subsequent borylation, represents a reliable and scalable approach. By understanding the causality behind each experimental step—from the necessity of cryogenic temperatures to the careful control of pH during workup—researchers can consistently produce this high-value building block with excellent purity and yield, thereby accelerating the discovery of novel therapeutics.
References
- ResearchGate. (n.d.). Scheme 1 Synthetic routes for the synthesis of 3, 5 and 6.
- Google Patents. (2014). CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
-
Organic Syntheses. (2002). (3,4,5-trifluorophenyl)boronic acid. Org. Synth. 2002, 79, 176. Retrieved from [Link]
-
MDPI. (2020). Recent Advances in the Synthesis of Borinic Acid Derivatives. Retrieved from [Link]
-
PMC - PubMed Central. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Nature. (2019). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Retrieved from [Link]
- Google Patents. (2013). CN102898358A - Preparation method of fluoropyridine compounds.
-
PubMed. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Retrieved from [Link]
-
Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Retrieved from [Link]
-
PubMed. (2024). 3-Methylpyridine: Synthesis and Applications. Retrieved from [Link]
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An In-depth Technical Guide to the Core Stability and Storage of 3-Fluoro-5-methylpyridine-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Fluoro-5-methylpyridine-4-boronic acid is a key building block in contemporary organic synthesis, particularly valued in the construction of complex molecules for pharmaceutical and materials science applications. Its utility, however, is intrinsically linked to its chemical stability. This guide provides a comprehensive overview of the core principles governing the stability of this compound, offering field-proven insights into its optimal storage, handling, and stability assessment. By understanding the causality behind its degradation pathways, researchers can ensure the integrity of this reagent, leading to more reliable and reproducible experimental outcomes.
Introduction: The Significance of Structural Integrity
This compound is a versatile reagent, frequently employed in Suzuki-Miyaura cross-coupling reactions to introduce the 3-fluoro-5-methylpyridinyl moiety.[1][2] The fluorine and methyl substituents on the pyridine ring can significantly influence the electronic properties and metabolic stability of the resulting compounds, making this reagent particularly attractive in drug discovery programs.[2] However, like many boronic acids, its stability can be compromised by environmental factors, leading to degradation and potentially impacting reaction yields and purity of the final products. This guide delineates the critical factors affecting the stability of this compound and provides actionable protocols to mitigate degradation.
Core Concepts in the Stability of Pyridine Boronic Acids
The stability of this compound is primarily dictated by its susceptibility to two principal degradation pathways: protodeboronation and oxidation. The presence of moisture, exposure to certain pH conditions, and atmospheric oxygen can significantly shorten its shelf-life and compromise its performance in chemical reactions.[3]
Protodeboronation: The Cleavage of the Carbon-Boron Bond
Protodeboronation is a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of 3-fluoro-5-methylpyridine and boric acid.[3][4] This reaction is often catalyzed by aqueous acidic or basic conditions.[3][4] For pyridine-containing boronic acids, the pH of the environment is a critical determinant of stability. The nitrogen atom in the pyridine ring can be protonated under acidic conditions, which can influence the electronic nature of the aromatic ring and potentially affect the rate of protodeboronation.[5][6] Generally, boronic acids exhibit their greatest stability at a neutral pH.[3]
Oxidation: The Vulnerability of the Boron Center
The boron atom in boronic acids is susceptible to oxidation, which can lead to the formation of boric acid and other byproducts.[3][7] This process can be accelerated by exposure to atmospheric oxygen and certain oxidizing agents.[3][8] For long-term storage, minimizing exposure to air is crucial. Storing the compound under an inert atmosphere, such as nitrogen or argon, is a highly recommended practice to prevent oxidative degradation.[3] Recent studies have highlighted that diminishing electron density on the boron atom can enhance oxidative stability.[9][10]
Recommended Storage and Handling Protocols
Proper storage and handling are paramount to preserving the integrity of this compound. The following recommendations are based on best practices for handling air- and moisture-sensitive boronic acids.
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerated (2-8 °C)[3] or frozen (-20 °C) for long-term storage.[1] | Lower temperatures slow down the rates of chemical degradation pathways.[8] |
| Atmosphere | Store under a dry, inert atmosphere (e.g., Nitrogen or Argon).[3] | Minimizes oxidation and hydrolysis by excluding atmospheric oxygen and moisture. |
| Moisture | Keep in a tightly sealed container in a dry environment.[3][11] | Moisture can lead to hydrolysis and facilitate protodeboronation.[3] |
| Light | Protect from direct light. | While not as critical as moisture and air, prolonged exposure to UV light can potentially contribute to degradation.[8] |
| pH | Maintain a neutral pH environment when in solution. | Both acidic and basic conditions can catalyze the protodeboronation of boronic acids.[3][12] |
Handling Procedures:
-
Always handle the compound in a well-ventilated area, preferably in a fume hood.[13][14]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[13]
-
When not in use, ensure the container is tightly sealed to prevent exposure to air and moisture.[11][13]
-
For weighing and transferring, it is advisable to work quickly and in a dry environment (e.g., a glove box or under a stream of inert gas).
Visualizing Degradation Pathways
The primary degradation routes for this compound can be visualized to better understand the chemical transformations leading to impurities.
Caption: Primary degradation pathways of this compound.
Experimental Protocols for Stability Assessment
To ensure the quality and reactivity of this compound, especially after prolonged storage, it is crucial to perform stability assessments. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful analytical techniques for this purpose.
Stability-Indicating HPLC Method
A well-designed HPLC method can separate the parent boronic acid from its potential degradation products, allowing for accurate quantification.
Objective: To quantify the purity of this compound and detect the presence of degradation products.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column is a common choice. To minimize on-column hydrolysis, a column with low silanol activity is recommended.[15][16]
-
Mobile Phase: A gradient of acetonitrile and water is typically effective. The use of a mobile phase without a pH modifier can help to reduce on-column degradation.[15][16]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength where the pyridine ring exhibits strong absorbance (e.g., around 260 nm).
-
Sample Preparation: Dissolve a small, accurately weighed amount of the boronic acid in a suitable aprotic solvent like acetonitrile to minimize hydrolysis prior to injection.[17]
-
Analysis: Inject the sample and monitor the chromatogram for the appearance of new peaks corresponding to degradation products. The peak area of the parent compound can be used to determine its purity over time.
¹H NMR Spectroscopy for Degradation Monitoring
¹H NMR spectroscopy provides valuable structural information and can be used to monitor the degradation of the boronic acid in solution.
Objective: To qualitatively and semi-quantitatively track the disappearance of the parent compound and the emergence of degradation products.
Methodology:
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).
-
Solvent: A deuterated solvent in which the compound is soluble, such as DMSO-d₆ or CD₃CN.
-
Procedure: a. Dissolve a known amount of the boronic acid in the chosen deuterated solvent in an NMR tube. b. Acquire an initial ¹H NMR spectrum to serve as a baseline (t=0). c. Subject the NMR tube to desired stress conditions (e.g., exposure to air, addition of D₂O, or gentle heating). d. Acquire subsequent ¹H NMR spectra at regular intervals.
-
Analysis: Monitor the integration of characteristic proton signals of this compound and look for the appearance of new signals, such as those corresponding to 3-fluoro-5-methylpyridine.
Workflow for Stability Testing
A systematic workflow is essential for a comprehensive stability assessment.
Caption: A typical workflow for assessing the stability of this compound.
Conclusion
The chemical integrity of this compound is fundamental to its successful application in synthesis. By adhering to the storage and handling protocols outlined in this guide, and by implementing routine stability assessments, researchers can mitigate the risks of degradation. A thorough understanding of the underlying principles of protodeboronation and oxidation empowers scientists to make informed decisions that ensure the quality and reliability of this important chemical building block, ultimately contributing to the robustness and reproducibility of their scientific endeavors.
References
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ResearchGate. (PDF) Analysis of Boronic Acids Without Chemical Derivatisation. [Link]
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ResearchGate. (PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. [Link]
-
Dickinson, Alex. Top 5 Factors Affecting Chemical Stability. [Link]
-
Semantic Scholar. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. [Link]
-
PubMed. Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. [Link]
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PubMed. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). [Link]
-
ResearchGate. Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Zwitterion–neutral form equilibria and binding selectivity of pyridineboronic acids. [Link]
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PubMed - NIH. Boronic acid with high oxidative stability and utility in biological contexts. [Link]
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PMC - NIH. Boronic acid with high oxidative stability and utility in biological contexts. [Link]
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The Royal Society of Chemistry. Tautomeric equilibria and binding selectivity of pyridineboronic acids. [Link]
-
ACS Publications. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. [Link]
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PMC - PubMed Central. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
-
PubChem. 2-Fluoro-5-methylpyridine-3-boronic acid. [Link]
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lookchem. Cas 1072952-45-4,2-FLUORO-5-METHYLPYRIDINE-3-BORONIC ACID. [Link]
-
PMC - NIH. Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31. [Link]
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An In-depth Technical Guide to the Solubility of 3-Fluoro-5-methylpyridine-4-boronic acid
This guide provides a comprehensive technical overview of the solubility of 3-Fluoro-5-methylpyridine-4-boronic acid (CAS: 1072952-44-3), a critical parameter for its application in research and development, particularly within the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles, practical experimental protocols, and actionable insights to effectively utilize this versatile building block.
Introduction: The Significance of a Fluorinated Pyridine Boronic Acid
This compound is a specialized heterocyclic building block of significant interest in medicinal chemistry and organic synthesis.[1][2][3] Its structure, which combines a pyridine core, a fluorine atom, a methyl group, and a boronic acid moiety, offers a unique set of properties. The pyridine ring is a common scaffold in pharmaceuticals, the fluorine atom can enhance metabolic stability and binding affinity, and the boronic acid group is a key participant in powerful carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling.[1][3]
Understanding and quantifying the solubility of this compound is not a trivial academic exercise; it is a fundamental prerequisite for its successful application. Solubility dictates crucial process parameters, including:
-
Reaction Kinetics: The concentration of the boronic acid in the reaction solvent directly impacts reaction rates.
-
Purification Strategy: Solubility differences are exploited in crystallization and chromatographic purification methods.
-
Formulation Development: For active pharmaceutical ingredients (APIs), aqueous solubility is a key determinant of bioavailability.[4]
-
Process Safety and Efficiency: Predictable solubility ensures smooth process scale-up and avoids issues like precipitation in transfer lines.
This guide will delve into the factors governing the solubility of this molecule and provide robust protocols for its experimental determination.
Theoretical Framework: Factors Influencing Solubility
The solubility of this compound is a complex interplay of its structural features and the properties of the solvent. A qualitative prediction can be made by analyzing its key components.
Molecular Structure and Physicochemical Properties:
-
Molecular Weight: 154.93 g/mol .[5]
-
Form: Typically a solid at room temperature.[5]
-
Pyridine Ring: A polar heterocyclic system capable of hydrogen bonding via the nitrogen atom.
-
Fluorine Substituent: Highly electronegative, it can alter the electronic distribution of the pyridine ring and participate in hydrogen bonding, influencing interactions with polar solvents.[1]
-
Methyl Group: A nonpolar, hydrophobic group that can increase solubility in less polar organic solvents.
-
Boronic Acid Group (-B(OH)₂): This is the most influential functional group. It is polar, capable of acting as both a hydrogen bond donor and acceptor, and exhibits Lewis acidity. It can reversibly dehydrate to form a cyclic anhydride known as a boroxine, which is significantly less soluble.[4][6] This equilibrium is a critical factor in solubility studies.
The interplay of these groups results in a molecule with moderate polarity. It is expected to have limited solubility in nonpolar hydrocarbon solvents (e.g., hexane, cyclohexane) and higher solubility in polar protic (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF, acetone).[7]
dot graph "Solubility_Factors" { layout=neato; node [shape=box, style="filled", margin=0.2]; edge [fontsize=10];
// Main Compound Node Compound [label="this compound", pos="0,0!", fillcolor="#F1F3F4", fontcolor="#202124", shape=rectangle, style="filled,rounded"];
// Influencing Factors Nodes Solvent [label="Solvent Properties\n(Polarity, H-bonding)", pos="-3,2!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Temp [label="Temperature", pos="3,2!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pH [label="pH / Acidity (pKa)", pos="-3,-2!", fillcolor="#FBBC05", fontcolor="#202124"]; Structure [label="Molecular Structure\n(Boroxine Formation)", pos="3,-2!", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges connecting factors to the compound Compound -- Solvent [label=" governs solvation "]; Compound -- Temp [label=" affects equilibrium "]; Compound -- pH [label=" influences ionization "]; Compound -- Structure [label=" impacts solid state "]; } caption: Key factors influencing the solubility of the target compound.
Quantitative Solubility Data
While extensive, peer-reviewed quantitative solubility data for this compound across a wide range of solvents is not readily consolidated, the table below provides a framework for expected solubility based on the behavior of analogous phenylboronic acids and general solvent properties.[7][8][9] Researchers should use this as a starting point and confirm values experimentally for their specific application.
| Solvent Class | Solvent Example | Predicted Qualitative Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Strong dipole moment effectively solvates the polar pyridine and boronic acid moieties. |
| Dimethylformamide (DMF) | High | Similar to DMSO, provides a polar environment conducive to dissolving the compound. | |
| Acetone | Moderate to High | A good general-purpose solvent for polar organic molecules; high solubility is expected.[7] | |
| Acetonitrile | Moderate | Less polar than DMSO/DMF but should still effectively solvate the molecule. | |
| Polar Protic | Methanol / Ethanol | Moderate | Can act as both hydrogen bond donors and acceptors, interacting well with the boronic acid and pyridine nitrogen. |
| Water | Low to Moderate | Solubility is expected to be pH-dependent. Boronic acids can form complexes with diols, which can increase aqueous solubility.[4] | |
| Ethers | Tetrahydrofuran (THF) | Moderate | Offers a balance of polarity and ether functionality that can solvate boronic acids. |
| Diethyl Ether | Low to Moderate | Lower polarity than THF, resulting in reduced dissolving power for this compound.[7] | |
| Halogenated | Dichloromethane (DCM) | Low | Moderately polar but lacks strong hydrogen bonding capability. |
| Chloroform | Low to Moderate | Phenylboronic acid shows moderate solubility in chloroform.[7] | |
| Hydrocarbons | Toluene | Very Low | Nonpolar nature is a poor match for the polar functional groups of the solute. |
| Hexane / Cyclohexane | Insoluble | Highly nonpolar; ineffective at solvating the polar molecule.[7] |
Experimental Protocols for Solubility Determination
To ensure trustworthy and reproducible results, a systematic approach to solubility determination is required. The choice of method often depends on the expected solubility range, available equipment, and the required precision. The OECD Test Guideline 105 provides a standardized framework for determining water solubility.[10][11][12][13][14] For organic solvents, dynamic or isothermal methods are common.[6][8]
Method 1: Isothermal Shake-Flask Method (Adapted from OECD 105)
This method is considered the "gold standard" for determining thermodynamic equilibrium solubility. It involves saturating a solvent with the solute at a constant temperature.
Principle: An excess of the solid compound is equilibrated with the solvent of choice in a sealed vessel at a constant temperature. After equilibrium is reached, the saturated solution is filtered, and the concentration of the solute in the clear filtrate is determined using a suitable analytical technique like HPLC or UV-Vis spectroscopy.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of this compound to a known volume of the chosen solvent in a glass vial or flask. (An "excess" ensures that undissolved solid remains at equilibrium).
-
Equilibration: Seal the vessel and place it in a temperature-controlled shaker or agitator set to the desired temperature (e.g., 25 °C). Agitate the mixture for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary test can help determine the necessary equilibration time.[11][12]
-
Phase Separation: Allow the suspension to settle at the same constant temperature for at least 24 hours to let solid particles sediment.
-
Sampling & Filtration: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter it through a solvent-compatible, non-adsorbing filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove all undissolved solids.
-
Quantification:
-
Prepare a series of calibration standards of the compound in the same solvent.
-
Analyze the filtered sample and the standards using a validated HPLC-UV or UV-Vis method.
-
Determine the concentration of the compound in the sample by comparing its response to the calibration curve.
-
-
Reporting: Report the solubility in g/L, mg/mL, or mol/L at the specified temperature.
dot graph "Shake_Flask_Workflow" { rankdir=TB; graph [splines=ortho, nodesep=0.6]; node [shape=box, style="filled,rounded", fontname="helvetica"];
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// Define workflow edges start -> prep; prep -> equilibrate; equilibrate -> settle; settle -> filter; filter -> quantify; quantify -> report; report -> finish; } caption: Workflow for the Isothermal Shake-Flask solubility method.
Method 2: Dynamic (Polythermal) Method
This method is faster than the isothermal approach and is useful for screening multiple solvents or determining solubility at various temperatures.
Principle: A mixture of known composition (solute and solvent) is heated slowly at a constant rate. The temperature at which the last solid particles dissolve is recorded as the solubility temperature for that specific concentration.[8][15]
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh a specific amount of this compound and the solvent into a sealed, stirred vessel.
-
Heating: Place the vessel in a controlled heating block or bath.
-
Observation: While stirring vigorously, heat the mixture at a slow, constant rate (e.g., 0.2-0.5 °C/min).
-
Endpoint Detection: Continuously monitor the solution. The endpoint is the temperature at which the solution becomes perfectly clear (i.e., the last crystal disappears). This can be observed visually or with an automated turbidity sensor.[6][16]
-
Data Collection: Record the temperature and the corresponding concentration.
-
Solubility Curve: Repeat the process with different solute-solvent compositions to construct a solubility vs. temperature curve.
Practical Applications and Conclusion
This compound is a valuable reagent in drug discovery, primarily for creating diverse molecular libraries via Suzuki-Miyaura cross-coupling.[3][17][18] A chemist armed with precise solubility data can select the optimal solvent system (e.g., a mixture of toluene and ethanol with an aqueous base) to ensure all reagents remain in solution throughout the reaction, maximizing yield and minimizing side products.
References
- FILAB. (n.d.). Solubility testing in accordance with the OECD 105.
- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of (4-(Butylsulfinyl)phenyl)boronic acid in Organic Solvents.
-
OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing. [Link]
- Scymaris. (n.d.). Water Solubility.
- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of Borinic Acid Methyl Esters in Organic Solvents.
- OECD. (1995). Test Guideline 105: Water Solubility.
-
Maki, S. L., & Schöneich, C. (2007). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]
- Situ Biosciences. (n.d.). OECD 105 - Water Solubility.
-
Leszczyński, M., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4443–4449. [Link]
-
Crapse, K. P., & Kyser, E. A. (2011). Literature Review of Boric Acid Solubility Data. UNT Digital Library. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Boronic Acid Compounds in Chemical Applications. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
- ResearchGate. (n.d.). Solubility of investigated compounds in water. Phenylboronic acid....
-
Leszczyński, M., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. [Link]
- CymitQuimica. (n.d.). This compound.
- ChemicalBook. (2025). This compound | 1072952-44-3.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Fluorinated Boronic Acids in Modern Drug Discovery. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
- Sigma-Aldrich. (n.d.). 2-Fluoro-5-methylpyridine-3-boronic acid.
- LookChem. (n.d.). Cas 1072952-45-4, 2-FLUORO-5-METHYLPYRIDINE-3-BORONIC ACID.
- PubChem. (n.d.). 2-Fluoro-5-methylpyridine-3-boronic acid.
- MDPI. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Crucial Role of Boronic Acids in Modern Drug Discovery. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
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de Sousa, J. S., & da Silva, J. F. M. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(17), 5347. [Link]
-
Seaman, J. C., et al. (2023). Expanding the Role of Boron in New Drug Chemotypes: Properties, Chemistry, Pharmaceutical Potential of Hemiboronic Naphthoids. Journal of Medicinal Chemistry, 66(19), 13768–13787. [Link]
- University of Rochester. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.
- VSNCHEM. (n.d.). 2-Chloro-3-fluoro-5-methylpyridine-4-boronic acid.
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A Senior Application Scientist's Guide to 3-Fluoro-5-methylpyridine-4-boronic Acid: Commercial Availability, Quality Control, and Synthetic Utility
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Ascendancy of Functionalized Pyridine Boronic Acids in Medicinal Chemistry
The pyridine scaffold is a cornerstone of modern medicinal chemistry, embedded in a multitude of FDA-approved drugs. Its ability to engage in hydrogen bonding and serve as a bioisostere for a phenyl ring makes it a privileged structure in drug design. When further functionalized, particularly with fluorine and a boronic acid moiety, the resulting building block becomes a powerful tool for creating novel molecular architectures with enhanced pharmacological properties. 3-Fluoro-5-methylpyridine-4-boronic acid (CAS No. 1072952-44-3) is one such high-value intermediate, poised at the intersection of several key areas in drug discovery. The fluorine atom can modulate pKa, improve metabolic stability, and enhance binding affinity, while the boronic acid group serves as a versatile handle for carbon-carbon bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2][3]
This guide, written from the perspective of a senior application scientist, provides an in-depth analysis of the commercial landscape for this compound, outlines critical quality control parameters, and presents field-proven insights into its synthetic applications, thereby empowering researchers to effectively integrate this reagent into their drug discovery and development workflows.
I. Chemical Profile and Commercial Availability
Chemical Identity
-
IUPAC Name: (3-Fluoro-5-methylpyridin-4-yl)boronic acid
-
CAS Number: 1072952-44-3[4]
-
Molecular Formula: C₆H₇BFNO₂
-
Molecular Weight: 154.93 g/mol [5]
-
Appearance: Typically a white to off-white solid[5]
Market Analysis and Supplier Overview
This compound is available from a range of specialty chemical suppliers who cater to the research and development market. It is primarily offered in research quantities, from grams to hundreds of grams. For larger, kilogram-scale needs, inquiries with custom synthesis or bulk chemical providers are generally required.
A crucial consideration for researchers is the form in which the boronic acid is supplied. Due to the inherent instability of many boronic acids, they are often offered as more stable derivatives, such as the pinacol ester.[6] This ester form often exhibits a longer shelf-life and can be more amenable to certain reaction conditions, releasing the active boronic acid in situ.
Below is a comparative table of representative commercial suppliers. Purity levels are typically ≥95-98%, which is suitable for most R&D applications.
| Supplier | Product Name | CAS Number | Purity | Available Forms |
| Apollo Scientific | This compound | 1072952-44-3 | ≥95% | Boronic Acid |
| CymitQuimica | This compound | 1072952-44-3 | ≥95% | Boronic Acid[5] |
| Chembiobank | (3-Fluoro-5-methylpyridin-4-yl)boronic acid | 1072952-44-3 | 98.0% | Boronic Acid[7] |
| VSNCHEM | 5-Fluoro-3-methylpyridine-4-boronic acid | Not specified | N/A | Boronic Acid[8] |
Note: This table is not exhaustive and is intended to be representative. Researchers should always request a certificate of analysis (CoA) from the supplier before purchase.
II. Synthesis, Stability, and Quality Control
Synthetic Routes: A Strategic Overview
A plausible synthetic pathway is outlined below. This approach offers a logical progression from commercially available starting materials to the final product.
Figure 2. Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or heteroaryl halide.
-
Transmetalation: The organic group from the activated boronic acid (boronate) is transferred to the palladium center. The base is crucial for activating the boronic acid, making it more nucleophilic.
-
Reductive Elimination: The two organic partners are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst. [3]
Experimental Protocol: A Field-Proven Methodology
The following is a representative, field-proven protocol for a Suzuki-Miyaura coupling reaction using a fluorinated pyridine boronic acid derivative with an aryl bromide. This protocol should be adapted and optimized for specific substrates.
Reaction: Coupling of this compound with 1-bromo-4-methoxybenzene.
Materials:
-
This compound (1.2 equiv)
-
1-Bromo-4-methoxybenzene (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.04 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add 1-bromo-4-methoxybenzene, this compound, and potassium carbonate.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Ligand Addition: Add palladium(II) acetate and triphenylphosphine to the flask under the inert atmosphere.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
IV. Role in Drug Discovery and Development
The 3-fluoro-5-methylpyridine moiety is a valuable pharmacophore. While specific approved drugs containing the precise 3-fluoro-5-methylpyridin-4-yl fragment are not prominently disclosed, numerous patents for drug candidates in various therapeutic areas feature closely related functionalized pyridine cores. These structures are often investigated as inhibitors of kinases, proteases, and other enzymes implicated in diseases such as cancer and inflammatory disorders.
The strategic value of this compound lies in its ability to facilitate the rapid synthesis of compound libraries for structure-activity relationship (SAR) studies. By coupling this building block with a diverse range of aryl and heteroaryl halides, medicinal chemists can systematically explore the chemical space around a lead compound, optimizing for potency, selectivity, and pharmacokinetic properties.
V. Conclusion
This compound is a commercially available and highly valuable building block for researchers in drug discovery and development. Its utility, primarily through the Suzuki-Miyaura cross-coupling reaction, allows for the efficient synthesis of complex molecules containing the desirable fluorinated pyridine motif. A thorough understanding of its commercial availability, proper handling and storage procedures to ensure stability, and robust quality control measures are paramount for its successful application. By leveraging the field-proven methodologies outlined in this guide, scientists can confidently incorporate this powerful reagent into their synthetic strategies to accelerate the discovery of next-generation therapeutics.
References
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An In-depth Technical Guide to the Spectral Analysis of 3-Fluoro-5-methylpyridine-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the expected nuclear magnetic resonance (NMR) and mass spectrometry (MS) spectral data for 3-Fluoro-5-methylpyridine-4-boronic acid. As a key building block in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties through spectroscopic techniques is paramount for its effective utilization. This document moves beyond a simple listing of data, offering insights into the rationale behind experimental choices and the interpretation of spectral features, grounded in established scientific principles. While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes data from analogous compounds and fundamental spectroscopic theory to present a robust predictive analysis.
Introduction to this compound
This compound is a substituted pyridine derivative incorporating a versatile boronic acid moiety. This functional group is renowned for its role in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. The presence of a fluorine atom and a methyl group on the pyridine ring introduces specific electronic and steric influences that can modulate the reactivity of the boronic acid and the overall properties of molecules derived from it. These substitutions make it an attractive building block for the synthesis of novel pharmaceutical agents and functional materials.
Accurate characterization of this compound is the first step in its successful application. NMR and MS are indispensable tools for confirming its identity, purity, and stability. This guide will delve into the predicted spectral data for this compound, providing a comprehensive reference for researchers.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to show distinct signals for the two aromatic protons and the methyl group protons. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing fluorine atom, the electron-donating methyl group, and the boronic acid group.
Predicted Chemical Shifts and Couplings:
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-2 | 8.5 - 8.7 | doublet (d) | J(H-F) ≈ 3-5 Hz |
| H-6 | 8.3 - 8.5 | singlet (s) or narrow doublet | |
| CH₃ | 2.3 - 2.5 | singlet (s) | |
| B(OH)₂ | 4.0 - 6.0 | broad singlet (br s) |
Interpretation:
-
H-2: This proton is ortho to the nitrogen and meta to the fluorine. The deshielding effect of the nitrogen will result in a downfield chemical shift. It is expected to exhibit a small coupling to the fluorine atom.
-
H-6: This proton is also ortho to the nitrogen and is expected to appear at a downfield chemical shift. Due to its distance from other protons and the fluorine, it may appear as a singlet or a very narrowly split doublet.
-
CH₃: The methyl protons will appear as a singlet in the typical alkyl region, slightly downfield due to the attachment to an aromatic ring.
-
B(OH)₂: The protons of the boronic acid hydroxyl groups are acidic and their chemical shift is highly dependent on the solvent, concentration, and water content. They typically appear as a broad singlet and readily exchange with D₂O.
Molecular Structure with Proton Labeling:
Caption: Structure of this compound with proton positions indicated.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts will be influenced by the electronegativity of the attached atoms (N, F, O) and the resonance effects within the pyridine ring.
Predicted Chemical Shifts:
| Carbon | Predicted Chemical Shift (δ, ppm) | Expected C-F Coupling (J, Hz) |
| C-2 | 145 - 150 | |
| C-3 | 155 - 160 (d) | ¹J(C-F) ≈ 230-250 Hz |
| C-4 | 120 - 125 (broad) | |
| C-5 | 135 - 140 | |
| C-6 | 150 - 155 | |
| CH₃ | 18 - 22 |
Interpretation:
-
C-3: The carbon directly attached to the fluorine atom will show a large one-bond coupling constant (¹J(C-F)) and will be significantly shifted downfield due to the high electronegativity of fluorine.
-
C-4: The carbon bearing the boronic acid group often appears as a broad signal due to the quadrupolar relaxation of the boron nucleus. Its chemical shift is difficult to predict with high accuracy.
-
C-2, C-5, C-6: These carbons will have chemical shifts typical for a substituted pyridine ring, influenced by the positions of the nitrogen, fluorine, and methyl groups.
Predicted ¹⁹F NMR Spectral Data
¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds.[1][2] The spectrum for this compound is expected to show a single resonance for the fluorine atom.
Predicted Chemical Shift:
| Nucleus | Predicted Chemical Shift (δ, ppm) |
| ¹⁹F | -110 to -130 |
Interpretation:
The chemical shift of the fluorine atom is sensitive to its electronic environment. For a fluorine atom on a pyridine ring, the chemical shift is expected in this range relative to a standard like CFCl₃. The signal may be split by coupling to the nearby H-2 proton.
Predicted ¹¹B NMR Spectral Data
¹¹B NMR is crucial for characterizing organoboron compounds.[3] The chemical shift of the boron atom is indicative of its coordination number and the nature of its substituents.[4]
Predicted Chemical Shift:
| Nucleus | Predicted Chemical Shift (δ, ppm) |
| ¹¹B | +28 to +32 |
Interpretation:
For a tricoordinate boronic acid, the ¹¹B chemical shift is typically in the range of +18 to +33 ppm. The signal is often broad due to quadrupolar relaxation. Upon formation of a tetracoordinate boronate ester or complex with a Lewis base, the chemical shift will move significantly upfield to around +2 to +10 ppm, reflecting the change in coordination geometry.[5] This makes ¹¹B NMR an excellent tool for studying reactions involving the boronic acid moiety.[5]
Mass Spectrometry (MS) Analysis
The mass spectrometric analysis of boronic acids can be challenging due to their tendency to undergo dehydration to form cyclic trimers known as boroxines.[6] This can complicate the interpretation of the mass spectrum.
Expected Molecular Ion and Fragments:
| Species | Formula | Expected m/z |
| [M+H]⁺ | C₆H₈BFNO₂⁺ | 156.06 |
| [M-H₂O+H]⁺ | C₆H₆BFNO⁺ | 138.05 |
| [M-3H₂O+H]⁺ (Boroxine) | C₁₈H₁₆B₃F₃N₃O₃⁺ | 417.13 |
Analytical Considerations:
To obtain a clear mass spectrum with a prominent molecular ion peak, specific techniques are often employed:
-
Electrospray Ionization (ESI): This soft ionization technique is well-suited for polar molecules like boronic acids and can often detect the [M+H]⁺ or [M-H]⁻ ions.[7][8]
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI-MS can also be used, sometimes with a matrix that can form an adduct with the boronic acid, preventing boroxine formation.[9]
-
Derivatization: Conversion of the boronic acid to a more stable boronate ester (e.g., with pinacol) prior to analysis can prevent dehydration and improve volatility for techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[6]
Boroxine Formation:
Caption: Dehydration of boronic acids to form a cyclic boroxine trimer.
Experimental Protocols
NMR Sample Preparation and Acquisition:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or CDCl₃). The choice of solvent can affect the chemical shifts, particularly of the labile B(OH)₂ protons.
-
¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum. If necessary, perform a D₂O exchange experiment to confirm the B(OH)₂ signal.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A longer acquisition time may be needed to observe the broad signal of the carbon attached to boron.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F NMR spectrum using a fluorine-specific probe or a broadband probe tuned to the ¹⁹F frequency.
-
¹¹B NMR: Acquire a one-dimensional ¹¹B NMR spectrum. It is advisable to use a quartz NMR tube to avoid background signals from borosilicate glass.[4]
Mass Spectrometry Protocol (ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an ESI-MS instrument in positive or negative ion mode.
-
Infusion: Infuse the sample solution directly into the ion source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500 Da). Optimize source parameters such as capillary voltage and cone voltage to maximize the signal of the molecular ion and minimize fragmentation.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the key spectral features of this compound. By understanding the expected NMR and MS data, researchers can more effectively characterize this important building block, ensuring its quality and identity for use in complex synthetic applications. The provided protocols offer a starting point for obtaining high-quality experimental data, which will ultimately serve to validate and refine the predictions made herein.
References
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Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry. [URL: https://pubs.acs.org/doi/10.1021/ac1026655][9][10]
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Mass Spectrometry of (7-Heptylnaphthalen-2-yl)boronic Acid and its Derivatives: A Comparative Guide. Benchchem. [URL: https://www.benchchem.com/product/b1139][6]
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Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry. Journal of Mass Spectrometry. [URL: https://pubmed.ncbi.nlm.nih.gov/20309995/][11]
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A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2013/ay/c3ay40533a][7]
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A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlehtml/2013/ay/c3ay40533a][8]
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11B NMR Chemical Shifts. SDSU Chemistry. [URL: https://www.chemistry.sdsu.edu/research/bcole/NMR/11B-NMR.html][3]
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19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11427195/][1]
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19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. JACS Au. [URL: https://pubs.acs.org/doi/10.1021/jacsau.4c00329][2]
- 3-Pyridinylboronic acid. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2734378]
- Raman Spectroscopic and Quantum Chemical Investigation of the Pyridine-Borane Complex and the Effects of Dative Bonding on the Normal Modes of Pyridine. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.2c00821]
- Supplementary Information Heterocyclic Boronic Acids Display Sialic Acids Selective Binding under Hypoxic Tumor Relevant Acidic Environment. The Royal Society of Chemistry. [URL: https://www.rsc.
- (Pyridin-4-yl)boronic acid. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2734379]
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Boron NMR. University of Ottawa. [URL: https://www.nmr.chem.uottawa.ca/details/boron_nmr.html][4]
- Nuclear magnetic resonance spectroscopy of boron compounds. UC Library Search. [URL: https://search.library.ucdavis.edu/permalink/01UCD_INST/1735jmv/alma991002390889703775]
- 2,6-dimethoxy-5-pyridine boronic acid. Organoboron compounds. [URL: https://www.organic-boron.com/product/221006-70-8]
- 2-FLUORO-4-METHYLPYRIDINE-5-BORONIC ACID(1072944-18-3) 1H NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/1072944-18-3_1HNMR.htm]
- 5-FLUORO-2-METHYLPYRIDINE-4-BORONIC ACID(1310404-23-9) 1H NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/1310404-23-9_1HNMR.htm]
-
11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Journal of Chemical Education. [URL: https://pubs.acs.org/doi/10.1021/acs.jchemed.2c00537][5]
- Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. University of Regensburg. [URL: https://www.uni-regensburg.de/chemie-pharmazie/anorganische-chemie-wolf/medien/si_boronic_diboronic_and_boric_acid_esters.pdf]
- multinuclear nmr boron-11. Anasazi Instruments. [URL: https://www.anasaziinstruments.com/wp-content/uploads/2018/02/11B-Nuclei-Sheet.pdf]
- 19F NMR Reference Standards. University of Wisconsin-Madison. [URL: https://www.chem.wisc.edu/areas/reich/nmr/notes-11-f19.pdf]
- 2-FLUORO-5-METHYLPYRIDINE-3-BORONIC ACID(1072952-45-4) 1H NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/1072952-45-4_1HNMR.htm]
- This compound. CymitQuimica. [URL: https://www.cymitquimica.com/es/producto/3-fluoro-5-methylpyridine-4-boronic-acid-1072952-44-3]
- BIS-(4-METHYLPYRIDINE)-FLUORO-BORON-DICATION - Optional[19F NMR]. SpectraBase. [URL: https://spectrabase.com/spectrum/JzwoSkzKXuc]
- 2-FLUORO-4-METHYLPYRIDINE-5-BORONIC ACID. Echemi. [URL: https://www.echemi.com/products/pd20180418-1072944-18-3.html]
- 4-Fluorophenylboronic acid. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/285645]
- Method for preparing 3,5-difluoro-4-methyl phenylboronic acid. Google Patents. [URL: https://patents.google.
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- 19Flourine NMR. University of Ottawa. [URL: https://www.nmr.chem.uottawa.ca/details/19flourine_nmr.html]
- Buy 2-Fluoro-4-methylpyridine-5-boronic acid. BlD Pharmatech. [URL: https://www.bldpharm.com/products/1072944-18-3.html]
- (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=v79p0176]
- 19F NMR as a tool in chemical biology. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7848694/]
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- Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. MDPI. [URL: https://www.mdpi.com/1422-0067/25/11/5934]
- 2-Fluoro-5-methylpyridine-3-boronic acid. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/44754858]
- (3-fluoro-5-methylphenyl)boronic acid AldrichCPR. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/700204]
- CAS 1029654-30-5 2-Fluoro-4-methylpyridine-3-boronic acid. Alfa Chemistry. [URL: https://www.alfa-chemistry.com/cas_1029654-30-5.htm]
- Three-Coordinated Boron-11 Chemical Shifts in Borates. SMRL NMR Facility: Stanford Magnetic Resonance Laboratory. [URL: https://smrl.stanford.edu/sites/g/files/sbiybj25551/files/media/file/jpcb_2005_109_23235.pdf]
- Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. MDPI. [URL: https://www.mdpi.com/1424-8220/23/1/498]
- 3-Methylpyridine: Synthesis and Applications. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38923814/]
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Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using 3-Fluoro-5-methylpyridine-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Fluorinated Pyridine Moiety
The incorporation of fluorinated pyridine scaffolds into molecular architectures is a cornerstone of modern medicinal chemistry. These privileged structures are integral to a wide array of pharmacologically active agents, where the pyridine nitrogen can act as a hydrogen bond acceptor, and the fluorine atom can modulate physicochemical properties such as pKa, lipophilicity, and metabolic stability. 3-Fluoro-5-methylpyridine-4-boronic acid (CAS 1072952-44-3) is a key building block that provides a direct route to such valuable compounds through the versatile Suzuki-Miyaura cross-coupling reaction.[1] This application note provides a detailed protocol and technical guidance for the effective use of this reagent in the synthesis of biaryl and heteroaryl compounds, which are of significant interest in drug discovery.
Understanding the Reagent: this compound
This compound is an electron-deficient heteroaryl boronic acid. The presence of the electronegative fluorine atom and the pyridine nitrogen atom significantly influences its reactivity. While these features are desirable in the final product, they can present challenges during the Suzuki coupling, primarily the increased susceptibility of the boronic acid to protodeboronation, an undesired side reaction where the C-B bond is cleaved and replaced by a C-H bond.[2] Therefore, the careful selection of reaction parameters is crucial for a successful outcome.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoborane (in this case, this compound) and an organohalide or triflate.[3] The reaction proceeds through a well-established catalytic cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide) to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[3]
-
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.
Recommended Protocol for Suzuki Coupling of this compound
This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.
Materials and Reagents
| Reagent | Role | Supplier Example (CAS) | Purity |
| This compound | Nucleophilic partner | Sigma-Aldrich (1072952-44-3) | ≥95% |
| Aryl bromide | Electrophilic partner | Various | ≥97% |
| Pd(dppf)Cl₂·CH₂Cl₂ | Palladium pre-catalyst | Sigma-Aldrich (95464-05-4) | - |
| Potassium Carbonate (K₂CO₃) | Base | Sigma-Aldrich (584-08-7) | ≥99% |
| 1,4-Dioxane | Solvent | Sigma-Aldrich (123-91-1) | Anhydrous, ≥99.8% |
| Water | Co-solvent | - | Degassed, deionized |
Experimental Procedure
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%), and potassium carbonate (2.0 equiv.).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio by volume) via syringe. The use of a co-solvent system often improves the solubility of the base and can enhance reaction rates.[4]
-
Reaction: Place the sealed tube in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Key Considerations and Rationale for Protocol Choices
-
Catalyst Selection: For electron-deficient heteroaryl boronic acids, palladium catalysts bearing electron-rich and bulky phosphine ligands are often preferred. Pd(dppf)Cl₂ is a robust and versatile pre-catalyst that has shown broad applicability in Suzuki couplings.[5] The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand provides both steric bulk and appropriate electronic properties to stabilize the palladium center and promote efficient catalytic turnover.
-
Base Selection: The choice of base is critical in Suzuki couplings as it facilitates the transmetalation step.[6] Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used. K₂CO₃ is a moderately strong base that is generally effective and cost-efficient. For particularly challenging couplings or substrates prone to base-mediated decomposition, a weaker base or alternative conditions may need to be explored.
-
Solvent System: A mixture of an organic solvent and water is frequently employed. 1,4-Dioxane is a common choice due to its ability to dissolve a wide range of organic substrates and its miscibility with water. The addition of water can aid in dissolving the inorganic base and may participate in the transmetalation step.[4] However, for boronic acids that are highly susceptible to protodeboronation, anhydrous conditions might be necessary.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; inefficient oxidative addition. | Ensure proper degassing of solvents to prevent catalyst oxidation. Consider a different palladium pre-catalyst or ligand. For aryl chlorides, a more active catalyst system (e.g., using Buchwald-type ligands) may be needed.[3] |
| Protodeboronation | Decomposition of the boronic acid. | Use anhydrous solvents and reagents. Consider a milder base (e.g., KF) or base-free conditions if applicable. Converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) can also be beneficial. |
| Homocoupling of Boronic Acid | Presence of oxygen; side reactions. | Improve the degassing procedure. Lowering the reaction temperature or using a different catalyst may also help. |
| Formation of Byproducts | Side reactions of starting materials or product. | Optimize reaction time and temperature. Ensure the purity of starting materials. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful method for the synthesis of valuable fluorinated pyridine-containing compounds. By understanding the reactivity of this specific boronic acid and carefully selecting the appropriate catalyst, base, and solvent system, researchers can achieve high yields and purity of their target molecules. The protocol and guidelines presented in this application note provide a solid foundation for the successful implementation of this important transformation in drug discovery and development programs.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]
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- 5. researchgate.net [researchgate.net]
- 6. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
Palladium catalysts for 3-Fluoro-5-methylpyridine-4-boronic acid coupling
An Application Guide to Palladium-Catalyzed Cross-Coupling of 3-Fluoro-5-methylpyridine-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for the successful application of this compound in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The methodologies and insights presented herein are curated to empower researchers in the synthesis of complex molecules for pharmaceutical and materials science applications.
Introduction: The Significance of Fluorinated Pyridines
The incorporation of a fluorinated pyridine moiety is a pivotal strategy in modern medicinal chemistry. The fluorine atom can significantly modulate the physicochemical properties of a molecule, including its pKa, metabolic stability, and binding affinity to biological targets. This compound is a versatile building block that allows for the introduction of this valuable pharmacophore. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and widely used methods for forming carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl compounds that are prominent scaffolds in numerous pharmaceutical agents.[1][2]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like this compound) and an organohalide.[3][4][5] The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6][7]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.
-
Transmetalation: The organoboronic acid, activated by a base, transfers its organic substituent to the palladium complex. The base plays a crucial role by forming a more nucleophilic boronate species, which facilitates the transfer of the organic group to the palladium center.[4][5][8]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the catalytically active Pd(0) species, which then re-enters the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Key Considerations for Coupling with this compound
Heteroaryl boronic acids, particularly those with electron-withdrawing groups like fluorine, can present unique challenges.[9][10]
-
Protodeboronation: This is a significant side reaction where the C-B bond is cleaved by a proton source, leading to the formation of the corresponding protonated arene and reducing the overall yield.[11][12] The electron-withdrawing nature of the fluorine atom can make the boronic acid more susceptible to this decomposition pathway.[9]
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic activity.[13]
To overcome these challenges, careful selection of the catalyst, ligand, base, and solvent is paramount.
Selecting the Optimal Palladium Catalyst and Ligand
The choice of the palladium source and, more importantly, the ligand is critical for a successful coupling reaction, especially with challenging substrates like aryl chlorides.[14] Bulky, electron-rich phosphine ligands are often required to promote the oxidative addition of the aryl chloride and facilitate the subsequent steps of the catalytic cycle.[14][15]
| Catalyst/Precatalyst | Ligand | Key Characteristics & Applications |
| Pd(PPh₃)₄ | Triphenylphosphine | A common and versatile catalyst, particularly for aryl bromides and iodides. It can be used directly as a Pd(0) source.[13][16] |
| Pd(OAc)₂ / Pd₂(dba)₃ | Buchwald Ligands (e.g., SPhos, XPhos) | These are Pd(II) and Pd(0) precatalysts, respectively, that require in situ reduction to the active Pd(0) species. Buchwald ligands are bulky and electron-rich, making them highly effective for coupling challenging substrates, including aryl chlorides and heteroaromatics.[14][17] |
| PdCl₂(dppf) | dppf | This catalyst is known for its robustness and is effective for a range of Suzuki-Miyaura couplings, including those with heteroaryl boronic acids.[18][19][20] |
The Crucial Role of Base and Solvent
The base and solvent system significantly influences reaction efficiency. The base activates the boronic acid for transmetalation, while the solvent affects the solubility of reagents and the stability of intermediates.
| Base | Solvent System | Notes |
| K₃PO₄ | 1,4-Dioxane/H₂O, Toluene | A strong base that is often effective for challenging couplings, including those with heteroaryl boronic acids.[1][12][13] |
| Cs₂CO₃ | 1,4-Dioxane, Toluene | A strong and often highly effective base, particularly for difficult couplings.[12][14] |
| K₂CO₃ | Isopropanol/H₂O, Dioxane/H₂O | A commonly used base, often in aqueous solvent mixtures.[7][16] |
| KF | Anhydrous solvents | Can be beneficial in minimizing protodeboronation.[11] |
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be necessary depending on the specific aryl halide used.
Protocol 1: Conventional Heating
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.5 equivalents)
-
Anhydrous 1,4-dioxane and degassed water (4:1 v/v)
-
Schlenk flask and stir bar
Procedure:
-
To a Schlenk flask, add the aryl halide, this compound, and the base.[2]
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.[2]
-
Under the inert atmosphere, add the palladium catalyst, followed by the anhydrous 1,4-dioxane and degassed water.[2]
-
Stir the reaction mixture at 85-95 °C.[2]
-
Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.[2]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.[2]
-
Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[2]
-
Filter off the drying agent and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.[2]
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times and improve yields.[7]
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
1,4-Dioxane and water (4:1 v/v)
-
10 mL microwave vial and stir bar
Procedure:
-
In a 10 mL microwave vial, combine the aryl halide, this compound, the palladium catalyst, and the base.[7]
-
Add 1,4-dioxane and water. Seal the vial and place it in the microwave reactor.[7]
-
Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15 minutes).[7]
-
After cooling, dilute the reaction mixture with ethyl acetate and water.[7]
-
Separate the layers, and extract the aqueous layer with ethyl acetate.[7]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.[7]
-
Purify the residue by flash chromatography to yield the product.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive catalyst- Inefficient transmetalation- Poor quality of reagents | - Use a fresh batch of catalyst or screen different palladium sources and ligands.[12]- Use a stronger base (e.g., K₃PO₄, Cs₂CO₃).[12]- Ensure reagents are pure and solvents are anhydrous and degassed.[11] |
| Significant Protodeboronation | - Presence of protic impurities (e.g., water)- High pH | - Use rigorously dried solvents and reagents.[9][12]- Consider using a more stable boronic acid surrogate like a pinacol ester or a trifluoroborate salt.[9][11]- Use a milder base like KF.[11] |
| Homocoupling of Boronic Acid | - Presence of oxygen | - Ensure thorough degassing of solvents and maintain a strictly inert atmosphere.[9][11] |
References
- Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids.
- Technical Support Center: Suzuki Couplings with 2-Fluoropyridine-3-boronic acid - Benchchem.
- Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racem
- Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzo
- A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling - Benchchem.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals.
- Suzuki Coupling - Organic Chemistry Portal.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - Canadian Science Publishing.
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC - NIH.
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids - DSpace@MIT.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC - NIH.
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
- ChemInform Abstract: A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow - MDPI.
- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Request PDF - ResearchG
- Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine - Benchchem.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH.
- Technical Support Center: Overcoming Challenges in Heteroaryl Boronic Acid Cross-Coupling - Benchchem.
- Ligand promoted palladium-catalyzed homo-coupling of arylboronic acids - ResearchG
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations | Journal of the American Chemical Society.
- Masking Boronic Acids for Suzuki Coupling - YouTube.
- Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives | Journal of the American Chemical Society.
- Solvent Effects on the Selectivity of Palladium-C
- Suzuki reaction - Wikipedia.
- Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Deriv
- A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. | Semantic Scholar.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters - Scholarship @ Claremont.
- Couplings of aryl chlorides with aryl boronic acids a - ResearchG
- Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PubMed.
- Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing).
- Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery - Benchchem.
- Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine - Benchchem.
- Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with 2-Fluoropyridine-3-boronic Acid - Benchchem.
- Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine - Benchchem.
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- 18. cdnsciencepub.com [cdnsciencepub.com]
- 19. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Buchwald ligands for Suzuki coupling with 3-Fluoro-5-methylpyridine-4-boronic acid
Application Note & Protocol
Topic: Strategic Application of Buchwald Ligands for the Suzuki-Miyaura Coupling of 3-Fluoro-5-methylpyridine-4-boronic acid
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern medicinal chemistry for forging carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures ubiquitous in pharmaceutical agents.[1][2] However, the use of electron-deficient and nitrogen-containing heteroaryl boronic acids, such as this compound, presents significant challenges. These substrates are often prone to catalyst inhibition and competitive protodeboronation, leading to diminished reaction efficiency.[3][4][5] This guide provides a comprehensive technical overview and detailed protocols for overcoming these hurdles through the strategic selection and application of Buchwald biarylphosphine ligands and palladacycle precatalysts. We will explore the mechanistic rationale behind ligand choice and offer a validated, step-by-step protocol for the successful coupling of this valuable pyridine building block.
The Challenge: Coupling Electron-Deficient Pyridine Boronic Acids
The nitrogen atom in the pyridine ring can act as a Lewis base, coordinating to the palladium center and potentially inhibiting or deactivating the catalyst.[6] This issue is analogous to the well-documented "2-pyridyl problem" in Suzuki couplings.[5][6] Furthermore, the electron-withdrawing nature of the fluorine atom in this compound exacerbates its susceptibility to protodeboronation—a non-productive pathway where the C-B bond is cleaved by a proton source (like water) before transmetalation can occur.[3]
Successful coupling, therefore, hinges on a catalytic system that can:
-
Promote a rapid rate of transmetalation to outcompete protodeboronation.
-
Maintain high catalytic activity in the presence of a coordinating nitrogen heterocycle.
-
Facilitate the coupling of potentially less reactive aryl chlorides, which are often preferred partners in drug discovery for cost and availability reasons.
This is where the rational design of Buchwald ligands becomes indispensable.
Ligand Selection Rationale: The Power of Sterically Hindered Biaryl Phosphines
The remarkable success of Buchwald-type ligands in challenging cross-coupling reactions stems from their unique structural features: a combination of steric bulk and high electron density.[7][8][9]
-
Steric Hindrance: The bulky substituents on the phosphorus atom and the biaryl backbone (e.g., isopropyl groups on XPhos or cyclohexyl groups on SPhos) promote the formation of a highly reactive, monoligated L-Pd(0) active species. This steric pressure also accelerates the final reductive elimination step, which releases the desired product and regenerates the catalyst.[10]
-
Electron-Rich Nature: The phosphine's electron-donating character increases the electron density on the palladium center, which significantly facilitates the initial, often rate-limiting, oxidative addition of the aryl halide to the Pd(0) complex.
For coupling this compound, ligands from the XPhos and SPhos families are highly recommended as starting points due to their proven efficacy in a vast range of heteroaryl couplings.[11][12]
The Advantage of Palladacycle Precatalysts
Rather than generating the catalyst in situ from a palladium source (like Pd(OAc)₂) and a separate ligand, using well-defined palladacycle precatalysts (e.g., XPhos Pd G3) is strongly advised. These air- and moisture-stable complexes offer several key advantages:[13]
-
Quantitative Generation of the Active Catalyst: They ensure the rapid and efficient formation of the active L-Pd(0) species under mild basic conditions.[14]
-
Controlled Stoichiometry: They provide a precise 1:1 ligand-to-palladium ratio, preventing catalyst inhibition from excess free ligand.
-
Enhanced Stability and Reproducibility: As crystalline solids, they are easy to handle and weigh, leading to more reliable and reproducible reaction outcomes.
Caption: The catalytic cycle for Suzuki-Miyaura coupling.
Comparative Data: Recommended Buchwald Ligands
The choice of ligand can be substrate-dependent, but the following table provides a starting point for optimization.[15]
| Ligand | Structure (Key Feature) | Recommended Precatalyst | Key Advantages & Application Notes |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | XPhos Pd G2 / G3 / G4 | Highly versatile and robust. Excellent for coupling unactivated and sterically hindered aryl/heteroaryl chlorides.[16][17][18] Often the first choice for challenging substrates. |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | SPhos Pd G2 / G3 / G4 | Broadly applicable with high activity for a wide range of aryl and heteroaryl halides.[11][12] The methoxy groups can influence solubility and stability. |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | RuPhos Pd G2 / G3 / G4 | Particularly effective for C-N couplings but also shows excellent performance in Suzuki reactions, especially with hindered substrates. |
| BrettPhos | 2-(Dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl | BrettPhos Pd G3 / G4 | Extremely bulky and electron-rich. Ideal for exceptionally challenging couplings that fail with other ligands, such as those involving highly hindered substrates. |
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl chloride with this compound using an XPhos-based precatalyst.
Sources
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- 2. mdpi.com [mdpi.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald触媒・配位子 [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: 3-Fluoro-5-methylpyridine-4-boronic acid in Medicinal Chemistry
Strategic Overview: The Value Proposition of a Fluorinated Pyridyl Moiety
In modern drug discovery, the strategic incorporation of fluorinated heterocycles is a cornerstone of molecular design.[1][2] The pyridine ring is a ubiquitous scaffold in pharmaceuticals due to its ability to engage in hydrogen bonding and act as a bioisostere for a phenyl ring. The addition of a fluorine atom imparts a unique set of physicochemical properties that medicinal chemists can leverage to overcome common drug development hurdles.[2][3]
3-Fluoro-5-methylpyridine-4-boronic acid is a specialized building block designed to introduce this high-value motif. Its utility stems from three key structural features:
-
The Pyridine Nitrogen: Acts as a hydrogen bond acceptor and modulates aqueous solubility.
-
The Fluorine Atom: Its high electronegativity lowers the pKa of the pyridine nitrogen, reducing the potential for off-target interactions and improving metabolic stability by shielding adjacent positions from enzymatic attack.[2]
-
The Boronic Acid Group: Serves as a versatile chemical handle for carbon-carbon bond formation, most notably through the robust and reliable Suzuki-Miyaura cross-coupling reaction.[4][5][6]
This guide provides a comprehensive overview of this compound, detailing its properties, handling, and a field-proven protocol for its application in the synthesis of complex biaryl compounds.
Compound Profile and Physicochemical Properties
A clear understanding of a reagent's properties is fundamental to its successful application.
| Property | Value | Source |
| CAS Number | 1072952-44-3 | [7] |
| Molecular Formula | C₆H₇BFNO₂ | Derived from structure |
| Molecular Weight | 154.93 g/mol | [7] |
| Appearance | White to off-white solid | [7] |
| Purity | Typically ≥95% | [7] |
Expert Insight: The placement of the fluorine atom at the 3-position and the methyl group at the 5-position, flanking the boronic acid, influences both steric and electronic factors. The electron-withdrawing nature of the fluorine atom can enhance the reactivity of the boronic acid in certain coupling reactions.[5] This specific substitution pattern is crucial for fine-tuning the electronic landscape of the target molecule.
Safety, Handling, and Storage
As with all boronic acids, proper handling is essential to ensure user safety and reagent integrity.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8] Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. Boronic acids can be susceptible to dehydration (forming anhydrides) or protodeboronation in the presence of moisture and certain impurities.
Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the premier method for incorporating this compound into target molecules. It facilitates the formation of a C(sp²)-C(sp²) bond between the pyridine ring and an aryl or heteroaryl halide/triflate.[9]
Experimental Workflow
The following diagram outlines the typical laboratory workflow for a Suzuki-Miyaura coupling experiment.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Step-by-Step Protocol
This protocol describes the coupling of this compound with a generic aryl bromide.
Reagents & Equipment:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv)
-
Anhydrous Solvent (e.g., 1,4-Dioxane/H₂O mixture, Toluene, or 2-MeTHF)
-
Round-bottom flask, condenser, magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
Protocol Steps:
-
Reaction Setup:
-
To an oven- or flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the base (2-3 equiv).
-
Causality Explanation: Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide. The choice of base is critical; carbonates are commonly used, with cesium carbonate often providing better results for challenging couplings due to its higher solubility and basicity.[10]
-
-
Inerting the System:
-
Seal the flask and cycle between vacuum and inert gas (N₂ or Ar) three times to remove all oxygen.
-
Causality Explanation: The active Pd(0) species in the catalytic cycle is sensitive to oxidation, which would deactivate the catalyst and halt the reaction. Maintaining an inert atmosphere is non-negotiable for success.
-
-
Addition of Solvent and Catalyst:
-
Under a positive pressure of inert gas, add the anhydrous solvent (e.g., 1,4-dioxane with ~10-20% water).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).
-
Causality Explanation: The solvent system must be able to dissolve the various components. While anhydrous conditions are often sought, a small amount of water can be beneficial for Suzuki couplings, accelerating the transmetalation step.[9] The dppf ligand on the palladium catalyst is bulky and electron-rich, which promotes the oxidative addition and reductive elimination steps.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Causality Explanation: Heat is required to overcome the activation energy for the catalytic cycle steps, particularly the initial oxidative addition of the aryl bromide to the Pd(0) complex.
-
-
Monitoring:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.
-
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and wash it with water and then brine.
-
Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired biaryl product.
-
Catalytic Cycle Visualization
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. mdpi.com [mdpi.com]
Application Notes & Protocols: Strategic Use of 3-Fluoro-5-methylpyridine-4-boronic acid in the Synthesis of Advanced Agrochemicals
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of fluorinated pyridine scaffolds is a cornerstone of modern agrochemical design, imparting enhanced efficacy, metabolic stability, and favorable physicochemical properties to active ingredients.[1][2][3] 3-Fluoro-5-methylpyridine-4-boronic acid has emerged as a highly valuable and versatile building block for accessing novel chemical entities in this domain. Its strategic placement of fluorine and methyl groups on the pyridine ring, combined with the synthetically tractable boronic acid handle, makes it an ideal intermediate for constructing complex molecular architectures. This document provides an in-depth guide to the application of this compound, with a primary focus on its use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions—a method favored in industrial synthesis for its reliability and broad functional group tolerance.[4][5] We present detailed mechanistic insights, step-by-step experimental protocols, and a practical application example for the synthesis of a hypothetical agrochemical precursor, designed to equip researchers with the knowledge to effectively leverage this key intermediate in their discovery and development workflows.
Reagent Profile and Physicochemical Properties
This compound (CAS: 1072952-44-3) is a stable, solid organoboron compound.[6][7] The boronic acid functional group serves as the primary reactive site for carbon-carbon bond formation, while the fluorinated picoline core provides the structural and electronic characteristics sought after in modern pesticide development.[8][9]
| Property | Value | Source |
| Chemical Name | (3-Fluoro-5-methylpyridin-4-yl)boronic acid | [6] |
| CAS Number | 1072952-44-3 | [6][10] |
| Molecular Formula | C₆H₇BFNO₂ | [6] |
| Molecular Weight | 154.93 g/mol | [6][7] |
| Appearance | White to off-white solid | [7] |
| Purity | Typically ≥95% | [7] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C or freezer temperatures.[11] |
Handling & Safety: Boronic acids are generally considered to have low toxicity.[12][13] However, standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should always be followed. Handle in a well-ventilated area or chemical fume hood.
Strategic Importance in Agrochemical Synthesis
The utility of this compound stems from the synergistic combination of its pyridine core and its boronic acid functionality.
-
The Fluoropyridine Core: The presence of a fluorine atom can significantly enhance a molecule's lipophilicity, which aids in its penetration through plant cuticles and insect exoskeletons.[3] It can also increase metabolic stability by blocking sites susceptible to oxidative degradation, leading to longer-lasting activity in the field.[3] The pyridine nitrogen itself is a common feature in biologically active compounds, capable of forming key interactions with target enzymes or receptors.[8]
-
The Boronic Acid Handle: Boronic acids are indispensable tools in modern organic synthesis, primarily for their role in the Suzuki-Miyaura cross-coupling reaction.[4][14] This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organohalide, providing a robust and efficient method for assembling complex biaryl or heteroaryl-aryl structures that are common in agrochemicals.[4][5]
Caption: Strategic synthesis of an agrochemical core via Suzuki-Miyaura coupling.
Core Application: Suzuki-Miyaura Cross-Coupling Protocol
Mechanistic Rationale and Key Considerations
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium complex. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group (the fluoromethyl-pyridinyl moiety) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final C-C bond and regenerating the Pd(0) catalyst.
Expert Insight—The Pyridine "Problem": The Lewis basic nitrogen atom in the pyridine ring can coordinate to the palladium catalyst.[15][16] This can sometimes inhibit the reaction or lead to catalyst deactivation. The choice of a suitable ligand (e.g., a bulky phosphine) and base is critical to mitigate this effect and ensure efficient turnover. The steric hindrance from the adjacent methyl group in our title compound may also help modulate this interaction.
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1072952-44-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. New method for introducing fluorinated components into molecules - Chemists have developed a synthesis method for the site-selective integration of the biologically relevant difluoromethyl group into pyridines [chemeurope.com]
- 9. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
- 10. This compound | 1072952-44-3 [chemicalbook.com]
- 11. 1072944-18-3 CAS MSDS (2-FLUORO-4-METHYLPYRIDINE-5-BORONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. boronmolecular.com [boronmolecular.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Application Notes & Protocols: Scale-Up Synthesis Using 3-Fluoro-5-methylpyridine-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the scale-up of Suzuki-Miyaura cross-coupling reactions utilizing 3-Fluoro-5-methylpyridine-4-boronic acid, a key building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic decisions necessary for successful, robust, and scalable synthesis. We will delve into the nuanced reactivity of this specific heteroaryl boronic acid, offering a detailed protocol, process optimization strategies, and safety considerations essential for transitioning from laboratory to pilot plant or manufacturing scale.
Introduction: The Strategic Importance of this compound
The 3-fluoro-5-methylpyridine-4-yl moiety is an increasingly prevalent scaffold in modern medicinal chemistry. The strategic placement of the fluorine atom can significantly modulate the physicochemical properties of a molecule, including its pKa, lipophilicity, and metabolic stability, while the methyl group can provide a vector for further functionalization or enhance binding interactions with biological targets. This compound serves as a critical intermediate for introducing this valuable structural motif.
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds, and it is widely employed in industrial settings.[1] However, the use of heteroaryl boronic acids, particularly those with substitution patterns that influence electron density and steric hindrance, presents unique challenges that must be addressed for successful and efficient scale-up.
Understanding the Reactivity of this compound
The reactivity of this compound in Suzuki-Miyaura coupling is governed by a delicate interplay of electronic and steric effects. The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen can influence the rate of transmetalation, a key step in the catalytic cycle. Conversely, the electron-donating methyl group can impact the electron density of the pyridine ring.
It is crucial to consider the potential for protodeboronation, a common side reaction with heteroaryl boronic acids, where the boronic acid group is replaced by a hydrogen atom. This can be exacerbated by the presence of water and certain basic conditions.[2]
Key Considerations for Scale-Up
Transitioning a Suzuki-Miyaura coupling from the bench to a larger scale requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.
Catalyst and Ligand Selection
The choice of the palladium catalyst and phosphine ligand is paramount for a successful coupling. For heteroaryl boronic acids, bulky and electron-rich phosphine ligands are often preferred as they can promote the oxidative addition and reductive elimination steps of the catalytic cycle and stabilize the palladium center.
| Catalyst/Ligand | Key Characteristics | Recommended Loading (mol%) |
| Pd(dppf)Cl₂ | Robust and versatile catalyst, effective for a range of heteroaryl couplings.[3] | 1-3 |
| RuPhos Pd G3 | Highly active pre-catalyst, often requiring lower catalyst loading and milder conditions. | 0.5-2 |
| SPhos/XPhos | Bulky biaryl phosphine ligands that can enhance reaction rates and yields with challenging substrates. | Ligand:Pd ratio of 1.5:1 to 2:1 |
Solvent Selection
The solvent system plays a critical role in solubility of reagents, reaction kinetics, and product isolation. A biphasic solvent system, such as toluene/water or 2-MeTHF/water, is often employed in large-scale Suzuki reactions. This can facilitate the dissolution of both the organic substrates and inorganic base, while also aiding in the separation of the product and catalyst residues during workup.
Base Selection
The base is essential for the activation of the boronic acid and facilitation of the transmetalation step. The choice of base can significantly impact the reaction rate and the prevalence of side reactions.
| Base | Strength | Key Considerations |
| K₂CO₃ | Moderate | Commonly used, cost-effective, and generally provides good results. |
| K₃PO₄ | Stronger | Can be beneficial for less reactive substrates but may increase the risk of side reactions. |
| Cs₂CO₃ | Strong | Often used for challenging couplings; higher solubility in organic solvents can be advantageous. |
A recent patent highlights the importance of maintaining a constant pH during the reaction, which can significantly improve catalyst activity and reaction consistency on a large scale.[4]
Process Safety
Handling large quantities of reagents and solvents necessitates a thorough safety assessment. Pyridine derivatives can be toxic, and appropriate personal protective equipment (PPE) should be worn. The reaction should be conducted in a well-ventilated area, and precautions should be taken to avoid inhalation of dusts or vapors. Exothermic events should be monitored, and appropriate cooling measures should be in place.
Detailed Protocol: Kilogram-Scale Synthesis of a 4-Aryl-3-fluoro-5-methylpyridine Derivative
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide on a kilogram scale. Note: This is a representative protocol and may require optimization for specific substrates.
Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles | Equivalents |
| This compound | 154.94 | 1.00 | 6.45 | 1.1 |
| Aryl Bromide (Ar-Br) | (Varies) | (Calculate) | 5.86 | 1.0 |
| Pd(dppf)Cl₂ | 816.64 | 0.071 | 0.087 | 0.015 |
| K₂CO₃ | 138.21 | 2.43 | 17.58 | 3.0 |
| Toluene | - | 10 L | - | - |
| Water | - | 2 L | - | - |
Equipment
-
20 L glass-lined reactor with overhead stirring, reflux condenser, and nitrogen inlet/outlet.
-
Heating/cooling mantle.
-
Addition funnel.
-
Filter-dryer or large Buchner funnel with vacuum flask.
Step-by-Step Procedure
-
Reactor Setup and Inerting: Ensure the reactor is clean, dry, and inerted with nitrogen. Maintain a positive nitrogen pressure throughout the reaction.
-
Charging Reagents: To the reactor, charge the aryl bromide, this compound, and potassium carbonate.
-
Solvent Addition: Add the toluene to the reactor and begin stirring to form a slurry.
-
Catalyst Charging: In a separate container, dissolve the Pd(dppf)Cl₂ in a small amount of toluene and add it to the reactor.
-
Water Addition: Add the water to the reactor.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by HPLC or GC-MS. The reaction is typically complete within 4-8 hours.
-
Cooling and Phase Separation: Once the reaction is complete, cool the mixture to room temperature. Stop the stirring and allow the phases to separate.
-
Aqueous Wash: Drain the lower aqueous phase. Add fresh water to the reactor, stir for 15 minutes, and then separate the aqueous phase. Repeat this wash step.
-
Solvent Removal: Concentrate the organic phase under reduced pressure to a smaller volume.
-
Crystallization: Add an anti-solvent (e.g., heptane) to the concentrated solution to induce crystallization of the product. Cool the mixture to 0-5 °C to maximize product precipitation.
-
Isolation and Drying: Isolate the product by filtration. Wash the filter cake with cold heptane. Dry the product under vacuum at 40-50 °C until a constant weight is achieved.
Purification
For many pharmaceutical applications, the crude product may require further purification. Recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol/heptane) is a common and scalable method. The choice of solvent will depend on the specific properties of the product.[5][6] Column chromatography is generally not practical for kilogram-scale purification.
Process Optimization and Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Incomplete Reaction | - Inactive catalyst- Insufficient base- Low reaction temperature | - Use a fresh batch of catalyst- Increase the amount of base- Increase the reaction temperature |
| Protodeboronation | - Excess water- Prolonged reaction time | - Use a less aqueous solvent system- Monitor the reaction closely and stop when complete |
| Poor Product Isolation | - Product is too soluble in the solvent system- Impurities inhibiting crystallization | - Screen for a more effective anti-solvent- Perform a pre-purification step (e.g., charcoal treatment) |
| High Palladium Residue | - Inefficient workup | - Employ a palladium scavenger (e.g., activated carbon, silica-based scavengers) after the reaction. |
Visualization of the Workflow
Logical Flow of the Suzuki-Miyaura Scale-Up Process
Caption: A flowchart illustrating the key stages of a scaled-up Suzuki-Miyaura coupling process.
Conclusion
The successful scale-up of Suzuki-Miyaura couplings with this compound is a critical capability for the efficient production of many important pharmaceutical and agrochemical targets. By understanding the specific reactivity of this building block and carefully considering the key process parameters of catalyst, ligand, solvent, and base selection, a robust and scalable synthesis can be achieved. The detailed protocol and troubleshooting guide provided herein offer a solid foundation for process development and optimization, enabling researchers and drug development professionals to confidently transition this important transformation from the laboratory to production scale.
References
-
Streamlined Three-Step Telescope Enabled by a Nonaqueous Suzuki–Miyaura Cross-Coupling Reaction. ACS Figshare. [Link]
-
Mitigating the Risk of Co-precipitation of Pinacol During Isolation From Telescoped Miyaura Borylation and Suzuki Couplings Utilizing Boron Pinacol Esters: Use of Modeling for Process Design. ResearchGate. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH. [Link]
-
The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. ResearchGate. [Link]
-
A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications. ResearchGate. [Link]
-
Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. University of California, San Diego. [Link]
-
Recent Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Royal Society of Chemistry. [Link]
-
Synthesis and Structural Characterization of Isostructural 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. ResearchGate. [Link]
-
Synthesis, characterization, crystal structure, and fluorescence behavior of new 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methylpyridine-3-carbonitrile derivatives. ResearchGate. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
-
New method for introducing fluorinated components into molecules. Universität Münster. [Link]
-
Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. PMC - NIH. [Link]
- Method of carrying out Suzuki-Miyaura CC-coupling reactions.
Sources
- 1. Item - Advancing Base-Metal Catalysis: Developing Nickel Catalysis for the Direct Telescope of Miyaura Borylation and SuzukiâMiyaura Cross-Coupling Reactions - American Chemical Society - Figshare [acs.figshare.com]
- 2. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. CN104311532A - Preparation method of 2-(4-fluorophenyl)-5-[(5-bromo-2-methylphenyl) methyl] thiophene - Google Patents [patents.google.com]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Managing Protodeboronation of 3-Fluoro-5-methylpyridine-4-boronic acid
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3-Fluoro-5-methylpyridine-4-boronic acid. This document addresses a critical and often encountered side reaction: protodeboronation. Our goal is to provide you with a deep understanding of the underlying mechanisms and to offer practical, field-tested strategies to minimize this unwanted reaction, thereby improving the yield and purity of your desired cross-coupling products.
Introduction to the Challenge: Protodeboronation
Protodeboronation is a chemical process where the carbon-boron (C-B) bond in a boronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1] This reaction is a significant issue in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, as it consumes the boronic acid, reducing the yield of the desired product and generating a byproduct (in this case, 3-fluoro-5-methylpyridine) that can complicate purification.[1]
The stability of pyridinylboronic acids is highly dependent on the position of the boronic acid group. While 2-pyridinylboronic acids are notoriously unstable, 3- and 4-pyridinylboronic acids, such as the one , generally exhibit greater stability. However, the electronic effects of substituents on the pyridine ring can significantly influence the propensity for protodeboronation. In this compound, the electron-withdrawing fluorine atom and the electron-donating methyl group will modulate the reactivity of the C-B bond. The fluorine atom, in particular, increases the Lewis acidity of the boron center, which can impact its stability and reactivity.[2][3]
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of protodeboronation with my this compound?
A1: Protodeboronation is primarily caused by the reaction of the boronic acid with a proton source, which is often water present in the reaction mixture.[1] This process can be catalyzed by acids, bases, or even certain metal catalysts. For heteroaromatic boronic acids, the pH of the reaction medium is a critical factor that governs the speciation of the boronic acid and its susceptibility to protodeboronation.[1]
Q2: How do the fluoro and methyl substituents affect the stability of my boronic acid?
A2: The electronic nature of substituents plays a crucial role. The fluorine atom at the 3-position is strongly electron-withdrawing, which increases the Lewis acidity of the boronic acid.[3] This can make the boron center more susceptible to nucleophilic attack by hydroxide ions, a key step in base-catalyzed protodeboronation. Conversely, the electron-donating methyl group at the 5-position may slightly counteract this effect. The interplay of these electronic factors determines the overall stability of the molecule.
Q3: I am observing significant amounts of 3-fluoro-5-methylpyridine in my reaction mixture. What is the likely cause?
A3: The presence of 3-fluoro-5-methylpyridine is a direct indication that protodeboronation is occurring. This could be due to several factors, including:
-
Presence of water: Even in so-called anhydrous solvents, trace amounts of water can be sufficient to cause protodeboronation, especially at elevated temperatures.
-
Basic conditions: Many Suzuki-Miyaura coupling reactions employ a base, which can promote the formation of a boronate species that may be more susceptible to protodeboronation.[1]
-
Prolonged reaction times or high temperatures: These conditions increase the likelihood of the side reaction occurring.
-
Catalyst choice: While the primary role of the palladium catalyst is to facilitate the desired cross-coupling, it can also sometimes promote protodeboronation.
Q4: Can I use a boronic ester instead of the boronic acid to prevent this side reaction?
A4: Yes, this is a highly recommended strategy. Boronic esters, such as the pinacol ester or the MIDA (N-methyliminodiacetic acid) ester, are generally more stable than the corresponding boronic acids and are less prone to protodeboronation.[1][4] MIDA boronates are particularly stable and can be used in "slow-release" strategies where the active boronic acid is generated in situ at a low concentration, minimizing its decomposition.[1]
Troubleshooting Guide: Minimizing Protodeboronation
This section provides a systematic approach to troubleshooting and optimizing your reaction conditions to suppress the protodeboronation of this compound.
Initial Diagnosis
Before making changes to your protocol, it is essential to confirm the extent of the problem.
-
Analyze the Crude Reaction Mixture: Use techniques like LC-MS or GC-MS to quantify the ratio of your desired product to the protodeboronated byproduct (3-fluoro-5-methylpyridine).
-
Run a Control Experiment: Set up a reaction with all components except the coupling partner (the aryl halide/triflate). This will help you determine if the protodeboronation is occurring independently of the catalytic cycle.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing protodeboronation issues.
Caption: A step-by-step workflow for troubleshooting protodeboronation.
Detailed Protocols and Explanations
1. Reagent and Solvent Purity
-
Protocol:
-
Use solvents from a freshly opened bottle or dry them using standard laboratory procedures (e.g., distillation from a suitable drying agent or passing through an activated alumina column).
-
Use a fresh bottle of base or dry it in a vacuum oven before use.
-
Assemble the reaction under an inert atmosphere (Nitrogen or Argon) to minimize exposure to atmospheric moisture.
-
-
Rationale: Water is a key reactant in protodeboronation.[1] Minimizing its presence is the first and most critical step in suppressing this side reaction.
2. Modification of Reaction Conditions
The interplay between reaction parameters significantly impacts the rate of protodeboronation versus the desired cross-coupling.
| Parameter | Recommended Change | Rationale |
| Temperature | Decrease in 10-20 °C increments | The activation energy for protodeboronation may be lower than that of the desired coupling. Reducing the temperature can disproportionately slow the side reaction. |
| Base | Switch to a weaker, non-nucleophilic base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) | Strong bases can accelerate the formation of the boronate anion, which can be a key intermediate in the protodeboronation pathway.[1] |
| Reaction Time | Monitor the reaction closely and quench as soon as the starting material is consumed | Prolonged exposure to reaction conditions, especially at elevated temperatures, provides more opportunity for the side reaction to occur. |
3. Changing the Boron Reagent: The Ester Strategy
As mentioned in the FAQs, using a more stable boronic ester is a powerful strategy.
-
Protocol for in situ Pinacol Ester Formation (if starting with the boronic acid):
-
In the reaction vessel, dissolve the this compound (1.0 equiv.) and pinacol (1.1 equiv.) in a suitable solvent (e.g., toluene, dioxane).
-
Heat the mixture to reflux with a Dean-Stark trap to remove water.
-
Once the ester formation is complete (can be monitored by TLC or GC-MS), cool the reaction and proceed with the standard Suzuki-Miyaura protocol.
-
-
Protocol for using a MIDA Boronate (Slow-Release Strategy):
-
Synthesize or purchase the MIDA boronate of this compound.
-
Set up the Suzuki-Miyaura reaction using the MIDA boronate (1.2-1.5 equiv.) and a suitable base (e.g., K₃PO₄) in an aqueous solvent system.
-
The MIDA ester will slowly hydrolyze under the reaction conditions, releasing the boronic acid in low concentrations, which is then consumed in the catalytic cycle before it can decompose.[1]
-
-
Rationale: By masking the reactive boronic acid functionality, these esters provide greater stability. The slow-release approach is particularly effective as it keeps the instantaneous concentration of the unstable boronic acid low, kinetically favoring the desired cross-coupling over the undesired protodeboronation.[1]
4. Catalyst System Optimization
The efficiency of the palladium catalyst is crucial. A faster catalytic cycle for the desired coupling will outcompete the slower protodeboronation side reaction.
-
Protocol:
-
Screen a panel of modern, highly active palladium precatalysts and ligands (e.g., Buchwald or Fu-type systems).
-
Ensure the catalyst is of high quality and has not been deactivated by prolonged storage.
-
-
Rationale: A more active catalyst will accelerate the rate-limiting transmetalation step of the Suzuki-Miyaura reaction, thereby increasing the rate of the productive pathway relative to the decomposition pathway.[1]
Mechanistic Overview of Protodeboronation Pathways
Understanding the potential mechanisms of protodeboronation for a substituted pyridine boronic acid can aid in rational troubleshooting.
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Suzuki-Miyaura Coupling of 3-Fluoro-5-methylpyridine-4-boronic acid
Welcome to the technical support resource for researchers utilizing 3-Fluoro-5-methylpyridine-4-boronic acid in Suzuki-Miyaura cross-coupling reactions. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges, with a primary focus on preventing the formation of undesired homocoupling byproducts. As a substituted, electron-deficient heteroaryl boronic acid, this reagent presents unique stability and reactivity challenges that require careful consideration of reaction parameters.
Troubleshooting Guide: Preventing Homocoupling
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format. We delve into the root causes of these problems and provide validated, field-proven solutions.
Question 1: I'm observing a significant amount of a symmetrical bi-pyridine byproduct, 3,3'-Difluoro-5,5'-dimethyl-4,4'-bipyridine. What is causing this homocoupling?
Answer:
The formation of a symmetrical biaryl from your boronic acid starting material is a classic side reaction in Suzuki-Miyaura couplings known as homocoupling . This issue is particularly prevalent with electron-deficient boronic acids like this compound. There are two primary mechanistic pathways responsible for this undesired reaction:
-
Oxygen-Mediated Homocoupling: The most common cause is the presence of dissolved oxygen in your reaction mixture. Oxygen can oxidize the active Palladium(0) catalyst to a Palladium(II) species. This Pd(II) can then undergo transmetalation with two molecules of your boronic acid, leading to the homocoupled product and regenerating the Pd(0) catalyst. Rigorous exclusion of oxygen is therefore critical.[1]
-
Pd(II)-Mediated Homocoupling: If you are using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a precatalyst, it can directly react with the boronic acid to form the homocoupled dimer and the active Pd(0) catalyst.[2] This is often a problem at the beginning of the reaction before the primary catalytic cycle is fully established.
The diagram below illustrates the competition between the desired Suzuki-Miyaura pathway and the undesired homocoupling pathway.
Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.
Question 2: Besides homocoupling, my reaction yield is low and I'm isolating the starting material, 3-fluoro-5-methylpyridine. What's happening?
Answer:
You are likely observing protodeboronation , a common and often overlooked side reaction where the boronic acid group is replaced by a hydrogen atom from a proton source (like water or alcohol in your solvent).[3] Pyridylboronic acids are especially susceptible to this issue. The electron-withdrawing nature of the pyridine ring and the fluorine substituent on your specific substrate makes the Carbon-Boron bond weaker and more prone to cleavage under the basic conditions required for the Suzuki-Miyaura reaction.[4]
Essentially, your boronic acid is decomposing before it has a chance to participate in the desired cross-coupling cycle. The conditions that accelerate protodeboronation (heat, aqueous base) are unfortunately similar to those used in many standard Suzuki protocols.
Question 3: How can I prevent both homocoupling and protodeboronation of this compound?
Answer:
The most effective strategy to combat both homocoupling and protodeboronation is to control the concentration of the free, active boronic acid in the reaction mixture. A "slow-release" approach, using a more stable boronic acid derivative, is the state-of-the-art solution.[3][4] This ensures that only a small, steady amount of the reactive boronic acid is present at any given time, which kinetically favors the desired cross-coupling over the undesired decomposition and dimerization pathways.
We strongly recommend converting the boronic acid to its N-methyliminodiacetic acid (MIDA) boronate ester . MIDA boronates are exceptionally stable, air- and moisture-tolerant solids that can be purified by silica gel chromatography.[5][6] Under mild aqueous basic conditions, they slowly hydrolyze to release the boronic acid in situ.
Sources
Catalyst poisoning with 3-Fluoro-5-methylpyridine-4-boronic acid
Answering the user's request.## Technical Support Center: Catalyst Poisoning & Troubleshooting for 3-Fluoro-5-methylpyridine-4-boronic acid
Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing this compound in catalytic cross-coupling reactions. This guide is designed to provide in-depth, field-proven insights into the unique challenges posed by this reagent, moving beyond simple protocols to explain the underlying chemical principles that govern success or failure in your experiments. We will address common modes of catalyst deactivation and provide robust, actionable troubleshooting strategies to ensure reproducible, high-yielding results.
Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction with this compound consistently resulting in low yield or failure?
A1: The challenges with this substrate are twofold, stemming from both the pyridine core and the boronic acid functional group. The primary issue is catalyst poisoning by the Lewis basic nitrogen atom of the pyridine ring, which can coordinate strongly to the palladium catalyst center.[1][2] This coordination forms stable, catalytically inactive complexes, effectively removing the catalyst from the reaction cycle.[1] Secondly, heteroaryl boronic acids, particularly those on electron-deficient rings like pyridine, are susceptible to competitive side reactions such as protodeboronation, where the C-B bond is cleaved prematurely.[2][3][4]
Q2: What are the specific mechanisms of catalyst deactivation when using this pyridine-containing boronic acid?
A2: The dominant deactivation pathways include:
-
Direct Catalyst Poisoning: The lone pair of electrons on the pyridine nitrogen binds to the electron-deficient palladium(II) intermediate in the catalytic cycle. This can inhibit crucial steps like oxidative addition or reductive elimination, effectively stalling the reaction.[1] While the 4-position of the boronic acid reduces direct steric interference compared to the notorious "2-pyridyl problem," the inhibitory coordination is still a major factor.[1][2]
-
Formation of Inactive Complexes: The palladium catalyst can form inactive dimeric or polymeric species, a process that can be exacerbated by the presence of coordinating pyridine substrates.[1]
-
Protodeboronation: This non-catalyst-related side reaction depletes your nucleophilic coupling partner. The resulting 3-fluoro-5-methylpyridine cannot participate in the desired cross-coupling, leading to lower yields and unreacted electrophile.[3][5] This is often accelerated by the presence of water and the choice of base.[5][6]
Q3: How do the fluorine and methyl substituents on the pyridine ring influence the reaction?
A3: The electronic properties of these substituents create a push-pull effect that influences both reactivity and potential side reactions. The fluorine atom is strongly electron-withdrawing, which makes the pyridine ring more electron-deficient. This can slow down the crucial transmetalation step in the Suzuki-Miyaura cycle.[2][4] Conversely, the methyl group is electron-donating. While the overall electronic nature is complex, the presence of the fluoride, in particular, can also have direct interactions with the catalyst. In some systems, excess fluoride ions have been shown to inhibit or quench palladium catalyst activity.[7][8]
Q4: Should I use this compound directly, or is a more stable derivative a better choice?
A4: For challenging or sensitive couplings, using a more stable derivative is a highly recommended strategy to improve consistency and yield. Pyridyl boronic acids are known for their instability.[3][4][9] Converting the boronic acid to its corresponding pinacol ester or a potassium trifluoroborate salt can significantly reduce the rate of protodeboronation and improve stability towards air and moisture.[3][5][6] MIDA (N-methyliminodiacetic acid) boronates are another excellent option, designed for the "slow release" of the boronic acid under reaction conditions, which keeps its ambient concentration low and minimizes decomposition.[3]
Troubleshooting Guides: From Diagnosis to Solution
This section provides a systematic approach to diagnosing and resolving specific issues encountered during your experiments.
Guide 1: Low or No Conversion with Significant Unreacted Starting Materials
This is the most common failure mode, typically pointing directly to a problem with the catalyst's activity or stability.
Initial Diagnosis: Use LC-MS or GC-MS to confirm the presence of both your electrophile (e.g., aryl halide) and the boronic acid (or its derivatives). Check for the presence of 3-fluoro-5-methylpyridine, the protodeboronation byproduct.
Scenario A: Minimal Protodeboronation, High Levels of Starting Material
-
Primary Cause: Direct Catalyst Poisoning by the Pyridine Nitrogen.
-
Explanation: Your catalyst is being effectively sequestered by the pyridine substrate, preventing it from participating in the catalytic cycle. The standard ligands you are using may not be sufficient to prevent this inhibition.
-
Solutions & Protocols:
-
Switch to a More Robust Ligand: The most effective strategy is to employ sterically hindered and electron-rich phosphine ligands. These ligands form stable complexes with palladium, promote rapid catalytic turnover that can "outrun" the poisoning process, and sterically shield the metal center from the pyridine nitrogen.[1][5][10]
-
Upgrade the Catalyst System: Use modern, pre-formed palladium precatalysts. These catalysts, often incorporating bulky biarylphosphine ligands, offer improved reproducibility and are highly effective at low loadings for challenging substrates.[11]
-
Consider Additives: In some cases, substoichiometric amounts of a Lewis acid like copper(I) or copper(II) salts can be added. The copper may preferentially coordinate with the pyridine nitrogen, leaving the palladium center free to catalyze the reaction.[10]
-
| Parameter | Standard Conditions (Often Fail) | Recommended Upgrade for Pyridine Substrates | Rationale |
| Ligand | PPh₃, dppf | XPhos, SPhos, RuPhos, or other Buchwald ligands [1][5][10] | Bulky, electron-rich ligands accelerate reductive elimination and sterically protect the Pd center. |
| Catalyst Source | Pd(OAc)₂, PdCl₂(dppf) | G3/G4 Buchwald Precatalysts, PEPPSI-type catalysts [11] | Air- and moisture-stable, ensures efficient generation of the active Pd(0) species. |
| Base | Na₂CO₃, K₂CO₃ | K₃PO₄, Cs₂CO₃ [5] | Stronger, non-nucleophilic bases are often more effective for challenging couplings. |
Guide 2: Significant Formation of Byproducts
Byproduct analysis is key to understanding the competing reaction pathways that are lowering your yield.
Scenario A: Major byproduct is 3-Fluoro-5-methylpyridine
-
Primary Cause: Protodeboronation.
-
Explanation: The carbon-boron bond is being cleaved by a proton source (often water or acidic impurities) before it can transmetalate to the palladium center. This is a classic failure mode for heteroaryl boronic acids.[2][3]
-
Solutions & Protocols:
-
Use a Stable Boronic Acid Derivative: As mentioned in the FAQ, convert the boronic acid to its pinacol ester or trifluoroborate salt. This is the most robust solution.[3][5][6]
-
Ensure Anhydrous Conditions: While some Suzuki reactions tolerate water, it can accelerate protodeboronation.[6] Use anhydrous solvents and consider adding molecular sieves.
-
Optimize the Base: The choice of base is critical. While a base is required to form the active boronate species, overly harsh or aqueous basic conditions can promote protodeboronation.[3][5] Screen strong, non-aqueous bases like K₃PO₄.
-
Scenario B: Major byproduct is the homocoupled bipyridine
-
Primary Cause: Oxidative Homocoupling.
-
Explanation: This side reaction is typically promoted by the presence of oxygen, which can lead to the oxidative coupling of two boronic acid molecules, often mediated by Pd(II) species that have not been efficiently reduced to the active Pd(0) state.[5][12]
-
Solutions & Protocols:
-
Rigorous Degassing: This is non-negotiable. Degas all solvents and the reaction mixture thoroughly. The most effective method is three freeze-pump-thaw cycles. Sparging with an inert gas (argon or nitrogen) for 30-60 minutes is a viable alternative.[12][13]
-
Use a Pd(0) Source or Efficient Precatalyst: Using a source like Pd₂(dba)₃ or a modern precatalyst ensures that the active Pd(0) is readily available, minimizing the concentration of Pd(II) that can promote homocoupling.[5][11][12]
-
Visualizing the Problem and Solution
A clear understanding of the catalytic cycle and where it can be inhibited is crucial for effective troubleshooting.
Diagram 1: The Suzuki-Miyaura Cycle and Key Inhibition Points
Caption: The Suzuki cycle with points of catalyst poisoning and boronic acid decomposition.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A step-by-step workflow for diagnosing and solving low-yield reactions.
Protocol: General Procedure for Suzuki-Miyaura Coupling
This procedure provides a robust starting point for coupling this compound pinacol ester. It should be optimized for specific substrates.
Reagents & Equipment:
-
Aryl Halide (1.0 equiv)
-
This compound, pinacol ester (1.2–1.5 equiv)
-
Palladium Precatalyst (e.g., SPhos G3, 1–2 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
-
Schlenk flask or sealed vial, magnetic stir bar, inert atmosphere (Argon or Nitrogen)
Procedure:
-
Setup: To a flame- or oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, the boronic acid pinacol ester, the palladium precatalyst, and the base under an inert atmosphere (inside a glovebox is ideal).
-
Atmosphere: Seal the flask, then evacuate and backfill with inert gas three times.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography.
References
- Vertex AI Search. (2025). Catalyst Poisoning Mitigation.
- BenchChem. (2025). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with Pyridine Substrates.
- RSC Publishing. (2025). Fluoride-induced redox-switchable behaviour of a palladium(ii)/(iv) couple.
- BenchChem. (2025). Troubleshooting low yield in Suzuki coupling with 2-Chloropyridine-3-boronic acid.
- RSC Publishing. (2025). Fluoride-induced redox-switchable behaviour of a palladium(ii)/(iv) couple.
- BenchChem. (2025). Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 1-Bromoundecane.
- Johnson Matthey. (n.d.). Cross-Coupling Reactions Guide.
- Wikipedia. (n.d.). Protodeboronation.
- PubMed. (n.d.). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2).
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Guide.
- Nature. (2018). Palladium Catalyzed C–H Fluorination: A Reaction Years in the Making.
- National Institutes of Health. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
- American Chemical Society. (n.d.). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes.
- BenchChem. (2025). Technical Support Center: Catalyst Deactivation in 6-Bromonicotinonitrile Reactions.
- Wiley Online Library. (n.d.). A Strategy for Improving the Efficiency of Boronic Acid Catalysis in the Synthesis of Amides.
- BenchChem. (2025). Technical Support Center: Catalyst Poisoning in Reactions with Pyridylboronic Acids.
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Heteroaryl Boronic Acid Coupling.
- Scribd. (n.d.). Cross Coupling Reaction Manual Desk Reference.
- National Institutes of Health. (2016). The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination.
- IntechOpen. (2025). Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines.
- The Doyle Group. (2014). Mechanistic Investigations of Palladium-Catalyzed Allylic Fluorination. Retrieved from The Doyle Group, Princeton University.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- BenchChem. (2025). Technical Support Center: Overcoming Challenges in Heteroaryl Boronic Acid Cross-Coupling.
- Process Parameters. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale.
- National Institutes of Health. (n.d.). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst.
- BenchChem. (2025). Technical Support Center: Catalyst Poisoning in Reactions Involving Piperidine Derivatives.
- ACS Publications. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics.
- BenchChem. (2025). A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions.
- Vertex AI Search. (2025). Catalyst Poisoning Mitigation.
- PubMed. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands.
- Reddit. (2023). Help needed with unreproducible Suzuki coupling.
- ResearchGate. (n.d.). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 6-Fluoro-3-pyridinylboronic acid, 97%.
- National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- ACS Publications. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst.
- ACS Publications. (n.d.). Stereospecific Coupling of Boronic Esters with N-Heteroaromatic Compounds.
- ResearchGate. (2025). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions.
- ResearchGate. (n.d.). Poisoning and deactivation of palladium catalysts.
- ResearchGate. (n.d.). Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines.
- National Institutes of Health. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes.
- LookChem. (n.d.). Cas 1072952-45-4, 2-FLUORO-5-METHYLPYRIDINE-3-BORONIC ACID.
- National Institutes of Health. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
- Apollo Scientific. (2023). 2-Fluoro-5-methylpyridine-3-boronic acid, pinacol ester Safety Data Sheet.
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- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Fluoride-induced redox-switchable behaviour of a palladium(ii)/(iv) couple - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. scribd.com [scribd.com]
Technical Support Center: Purification of Products from 3-Fluoro-5-methylpyridine-4-boronic acid Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Fluoro-5-methylpyridine-4-boronic acid. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of products from reactions involving this versatile building block, with a primary focus on the Suzuki-Miyaura cross-coupling reaction.
Introduction: The Unique Challenges of a Substituted Pyridine Boronic Acid
This compound is a valuable reagent in medicinal chemistry and materials science for introducing a substituted pyridine moiety. However, like many heteroaromatic boronic acids, it presents specific challenges that can complicate product purification. The presence of the basic pyridine nitrogen, combined with the electronic effects of the fluorine and methyl substituents, can lead to characteristic side reactions and purification difficulties. Understanding these potential issues is the first step toward developing a robust and efficient purification strategy.
The most common side reaction is protodeboronation , where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, leading to the formation of 3-fluoro-5-methylpyridine as a significant byproduct.[1] This impurity, along with unreacted starting materials and catalyst residues, often complicates the isolation of the desired coupled product.
This guide is structured to help you anticipate these challenges and provide clear, actionable solutions.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the workup and purification of your reaction products.
Issue 1: My crude NMR shows a significant amount of a major byproduct, 3-fluoro-5-methylpyridine.
Root Cause Analysis:
This is a classic sign of protodeboronation of your starting material, this compound.[1] This side reaction is often exacerbated by prolonged reaction times, elevated temperatures, and the presence of water and certain bases.[1][2] For some pyridine boronic acids, this process can be accelerated at neutral pH through a zwitterionic intermediate.[1]
Solutions & Protocols:
-
Reaction Condition Optimization:
-
Minimize Water: While many Suzuki couplings use aqueous bases, consider using anhydrous conditions if protodeboronation is severe. Bases like potassium phosphate (K₃PO₄) can sometimes be used with minimal water.
-
Choice of Base: A weaker base or a non-aqueous base might be beneficial. The choice of base is critical and must be determined empirically.[3][4]
-
Use of Boronic Esters: Consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester. These are generally more resistant to protodeboronation and release the active boronic acid slowly under the reaction conditions.[1]
-
-
Purification Strategy: Removing 3-fluoro-5-methylpyridine
-
Acid Wash: The protodeboronated byproduct, 3-fluoro-5-methylpyridine, is basic. During your aqueous workup, an extraction with dilute aqueous acid (e.g., 1M HCl) can protonate and pull this impurity into the aqueous layer, separating it from your likely less basic desired product. Caution: Your desired product may also have some basicity. Test this on a small scale first to avoid product loss.
-
Column Chromatography: 3-fluoro-5-methylpyridine is a relatively nonpolar and small molecule. It will typically have a higher Rf than the larger, more functionalized desired product.
Parameter Recommendation Rationale Stationary Phase Standard Silica Gel Effective for separating compounds with different polarities. Mobile Phase Hexanes/Ethyl Acetate or Dichloromethane/Methanol Start with a low polarity eluent system (e.g., 9:1 Hexanes/EtOAc) and gradually increase the polarity.
-
Issue 2: My product is streaking badly on the silica gel column, and the fractions are not clean.
Root Cause Analysis:
The basic nitrogen atom on the pyridine ring of your product can interact strongly and irreversibly with the acidic silanol groups on the surface of standard silica gel. This leads to poor separation, tailing of peaks, and sometimes, product decomposition on the column.
Solutions & Protocols:
-
Neutralize the Silica Gel:
-
Protocol: Prepare a slurry of silica gel in your desired non-polar solvent (e.g., hexanes). Add 1-2% triethylamine (NEt₃) relative to the volume of the solvent. Swirl the slurry well and then pack the column as usual. Run the column with an eluent system that also contains a small amount of triethylamine (e.g., 0.5-1%).
-
Causality: The triethylamine acts as a competitive base, binding to the acidic sites on the silica gel and preventing your product from sticking. This results in sharper peaks and better separation.
-
-
Use an Alternative Stationary Phase:
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds. Use a grade with appropriate activity (Brockmann I-III).
-
Reverse-Phase Chromatography: If your product has sufficient hydrophobic character, reverse-phase (C18) chromatography is an excellent option, as it separates based on polarity in a different way and avoids the issues with acidic stationary phases.
-
Issue 3: I see residual palladium (black/grey color) in my final product.
Root Cause Analysis:
Palladium catalysts and their decomposition products (palladium black) can be difficult to remove, as they can sometimes chelate to the nitrogen atoms in your product or be finely dispersed in the solid.
Solutions & Protocols:
-
Post-Reaction Filtration: After the reaction is complete, dilute the mixture with a suitable solvent and filter it through a pad of Celite®. This will remove the bulk of the palladium black.[5]
-
Aqueous Workup with a Chelating Agent: During the workup, wash the organic layer with an aqueous solution of a chelating agent.
-
Aqueous solution of thiourea
-
Aqueous solution of sodium sulfide
-
Caution: These can sometimes cause emulsions. Use with care.
-
-
Charcoal Treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, stir for 15-30 minutes at room temperature, and then filter through Celite®. The charcoal will adsorb residual palladium. Note: This can sometimes lead to loss of product, so use a minimal amount of charcoal.
-
Specialized Scavengers: Commercially available silica-bound scavengers with thiol or amine functionalities are highly effective at removing residual palladium.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in a Suzuki-Miyaura reaction with this compound?
A1: The most common impurities are:
-
3-fluoro-5-methylpyridine: From the protodeboronation of the starting material.[1]
-
Unreacted Aryl Halide: Your coupling partner.
-
Homocoupled Aryl Halide (Biaryl): A common byproduct in Suzuki reactions.
-
Residual Palladium Catalyst: As discussed in the troubleshooting section.
-
Boronic Acid/Boroxine: Unreacted starting material, which can sometimes exist as a trimeric anhydride called a boroxine.
Q2: How can I effectively monitor the progress of my reaction to minimize side products?
A2: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are your primary tools.
-
TLC: Use a mobile phase that gives good separation between your starting materials and the expected product. Stain with potassium permanganate or use a UV lamp for visualization. A well-run reaction should show the consumption of the limiting reagent and the appearance of a new, typically lower Rf, product spot.
-
LC-MS: This is the most definitive method. You can track the disappearance of your starting material masses and the appearance of your product mass. This is also invaluable for identifying the masses of any major byproducts, which can help in diagnosing issues like protodeboronation.
Q3: Is recrystallization a viable method for purifying my 3-fluoro-5-methyl-4-arylpyridine product?
A3: Yes, if your product is a solid, recrystallization can be a highly effective final purification step to achieve high purity and remove minor impurities. The key is finding a suitable solvent system.
-
Solvent Selection Strategy:
-
Start with single solvents. Test the solubility of your crude product in a range of solvents at room temperature and upon heating (e.g., hexanes, ethyl acetate, isopropanol, ethanol, acetonitrile, toluene).
-
An ideal single solvent will dissolve your product when hot but not when cold.
-
If a single solvent is not effective, try a two-solvent system. Dissolve your product in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy. Add a drop or two of the "good" solvent to clarify and then allow it to cool slowly. Common systems include Ethyl Acetate/Hexanes, Dichloromethane/Hexanes, or Ethanol/Water.
-
Q4: How do the fluoro and methyl groups on the pyridine ring affect purification?
A4: The 3-fluoro group is electron-withdrawing, which will decrease the basicity of the pyridine nitrogen compared to pyridine itself. The 5-methyl group is weakly electron-donating. The net effect is a pyridine ring that is still basic but less so than many other alkylpyridines. This slightly reduced basicity can be advantageous, potentially lessening the strong interaction with silica gel compared to a non-fluorinated analogue. However, the advice to use neutralized silica or alternative stationary phases still holds as a best practice.
Part 3: Workflow Diagrams
General Purification Workflow
Caption: General workflow for the purification of Suzuki coupling products.
Troubleshooting Decision Tree: Poor Column Chromatography
Caption: Decision tree for troubleshooting poor column chromatography results.
References
-
Protodeboronation. In Wikipedia. Retrieved January 1, 2026, from [Link]
- Preshlock, S., Tcyrulnikov, S., & Sanford, M. S. (2019). Suppressing Protodeboronation in Cu-Mediated ¹⁸F/¹⁹F-Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development.
-
Protodeboronations. (n.d.). Organic Chemistry Portal. Retrieved January 1, 2026, from [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]
-
2-Fluoro-5-methylpyridine-3-boronic acid. (n.d.). PubChem. Retrieved January 1, 2026, from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 1, 2026, from [Link]
- Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (2025). Chemical & Pharmaceutical Bulletin, 73(4), 327-335.
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). PMC. Retrieved January 1, 2026, from [Link]
- O'Shea, D. F. (2006). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses, 83, 45.
-
Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. (n.d.). PMC. Retrieved January 1, 2026, from [Link]
-
2-FLUORO-5-METHYLPYRIDINE-3-BORONIC ACID. (n.d.). LookChem. Retrieved January 1, 2026, from [Link]
- Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314.
- Kirchhoff, J. H., Netherton, M. R., Hill, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662–13663.
- Hodson, H. F., Madge, D., Slawin, A. M. Z., & Williams, D. J. (1994). Electrophilic Fluorination in the Synthesis of New Fluoroindoles. Tetrahedron, 50(12), 3747-3758.
Sources
Technical Support Center: Navigating Steric Hindrance in Reactions with 3-Fluoro-5-methylpyridine-4-boronic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to challenges encountered when working with 3-Fluoro-5-methylpyridine-4-boronic acid, a versatile but sterically demanding building block. The following content, structured in a question-and-answer format, moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize your reactions effectively.
Section 1: Understanding the Core Challenge - Steric Hindrance
Q1: What makes this compound sterically hindered, and how does this impact its reactivity, particularly in Suzuki-Miyaura coupling?
A1: The steric hindrance of this compound arises from the substituents positioned ortho to the boronic acid group. Specifically, the fluorine atom at the 3-position and the methyl group at the 5-position create a crowded environment around the reactive C-B bond.
This steric congestion significantly impacts the key steps of the Suzuki-Miyaura catalytic cycle:
-
Transmetalation: This is often the rate-limiting step and is particularly sensitive to steric bulk.[1] The approach of the boronic acid to the palladium center is impeded by the ortho substituents, slowing down the transfer of the pyridyl group from boron to palladium.
-
Reductive Elimination: The final step, where the new C-C bond is formed and the product is released from the palladium catalyst, can also be hindered. The bulky groups can make it difficult for the two organic fragments on the palladium to orient correctly for bond formation.
The consequence of this steric hindrance is often observed as low to no yield, slow reaction rates, and the need for more forcing reaction conditions compared to less substituted boronic acids.[1][2]
Caption: Troubleshooting workflow for protodeboronation.
Section 3: Experimental Protocols and Data
Q4: Can you provide a robust, starting-point protocol for a Suzuki-Miyaura coupling using this compound with a challenging aryl bromide?
A4: Absolutely. The following protocol is designed as a self-validating system for sterically hindered couplings. It incorporates best practices for minimizing common failure modes.
Protocol: Suzuki-Miyaura Coupling of a Sterically Hindered Pyridylboronic Acid
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (or its pinacol ester) (1.2 - 1.5 equiv)
-
XPhos Pd G3 (or similar palladacycle precatalyst) (1-3 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 - 3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water
Procedure:
-
Vessel Preparation: To a dry reaction vial or flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and finely ground K₃PO₄ (2.0 equiv).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the XPhos Pd G3 precatalyst (e.g., 2 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe to achieve a desired concentration (typically 0.1 M with respect to the limiting reagent) and a solvent ratio of 10:1 (dioxane:water). [1]5. Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 80–110 °C and stir vigorously. [1]6. Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals (e.g., 2, 6, 12, 24 hours).
-
Workup: Once the reaction is complete (or has stalled), cool it to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. [1]
Q5: How do I choose the right ligand and catalyst system? Can you provide a comparison?
A5: The choice of ligand is arguably the most critical variable. For sterically hindered substrates, ligands that are both bulky and electron-rich are required to facilitate the difficult steps in the catalytic cycle.
Data Presentation: Comparison of Ligand/Catalyst Systems for Hindered Couplings
| Catalyst System | Ligand Type | Key Advantages | Common Use Case | Citation |
| Pd₂(dba)₃ / RuPhos | Biaryl Monophosphine | Highly active, promotes reductive elimination. | General-purpose for hindered aryl-aryl and heteroaryl couplings. | [3] |
| XPhos Pd G3 | Palladacycle Precatalyst | Air and moisture stable, highly active, reliable for forming the active Pd(0) species. | Challenging couplings, including those with heteroaryl chlorides. | [1][4] |
| Pd(OAc)₂ / SPhos | Biaryl Monophosphine | Excellent for creating sterically congested C-C bonds. | Synthesis of tetra-ortho-substituted biaryls. | [4] |
| (arsa-Buchwald)Pd | Arsa-ligand Complex | Longer Pd-As bond may facilitate transmetalation with very bulky substrates. | Extremely sterically demanding couplings where phosphine ligands fail. | [5] |
Authoritative Grounding: The development of bulky biaryldialkyl monophosphine ligands (i.e., Buchwald ligands) has been a breakthrough for enabling Suzuki-Miyaura reactions with previously unreactive, sterically hindered substrates. [5]These ligands stabilize the monoligated Pd(0) species, which is highly active in oxidative addition.
Section 4: Advanced FAQs
Q6: I'm using the pinacol ester of this compound, but my reaction is still very slow. What can I do?
A6: While boronate esters improve stability, they can be less reactive than the corresponding boronic acids because the equilibrium for hydrolysis to the active boronic acid can be slow. [6]If your reaction is sluggish, consider the following:
-
Increase Water Content: Cautiously increase the amount of water in your solvent system (e.g., from 10:1 to 4:1 dioxane/water). This can accelerate the in-situ hydrolysis of the boronate ester to the more reactive boronic acid. [6]Be mindful that this can also increase the risk of protodeboronation, so careful monitoring is key.
-
Increase Temperature: A modest increase in temperature (e.g., from 90 °C to 110 °C) can significantly increase the reaction rate. [7]* Switch Base: In some systems, a fluoride source like CsF or KF can be used as a base, which can also help to activate the boronate ester for transmetalation.
Q7: Can I use nickel catalysts for this type of hindered coupling?
A7: Yes, nickel-catalyzed Suzuki-Miyaura couplings are an excellent and often more cost-effective alternative to palladium. Nickel catalysts can be particularly effective for coupling heteroaromatics. [8]* Expertise & Experience: Systems like (ProPhos*)Ni have shown high activity in isopropanol for coupling heterocyclic boronic acids. For sterically hindered substrates that may suffer from competitive side reactions, switching to a solvent system like 2-MeTHF/H₂O can mitigate these issues by potentially slowing down transmetalation relative to the desired coupling. [8]The choice of ligand is just as critical in nickel catalysis, with electron-rich and sterically tailored ligands being necessary for success.
References
-
Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
-
Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions (RSC Publishing).
-
Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Synfacts.
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry.
-
Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. ResearchGate.
-
Protodeboronation. Wikipedia.
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate.
-
Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Publications.
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH.
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry - ACS Publications.
-
A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling. Benchchem.
-
Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. PMC - NIH.
-
Diagnosing issues with a failed Suzuki coupling? r/Chempros - Reddit.
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH.
-
Tolerance of Hydroxyl and Ortho-Substituted Groups in the Hayashi–Miyaura Reaction: A Study on Nitroolefin Substrates. MDPI.
-
Optimization of reaction conditions for the Suzuki-Miyaura coupling of... ResearchGate.
-
Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv.
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Reactivity Challenges with Electron-Deficient Pyridines
Introduction: The Challenge of the Electron-Deficient Pyridine Ring
Researchers in medicinal chemistry and materials science frequently encounter pyridine scaffolds in molecules of interest.[1][2] While versatile, the pyridine ring presents a unique set of reactivity challenges, particularly when substituted with electron-withdrawing groups (EWGs). The inherent electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, deactivates it towards many common synthetic transformations, such as electrophilic aromatic substitution.[3] This effect is exacerbated by EWGs, which further diminish the ring's nucleophilicity and can complicate reactions like transition-metal-catalyzed cross-coupling.
This guide provides troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate and overcome the poor reactivity of electron-deficient pyridines in your research.
Troubleshooting Guide: Common Reaction Failures
This section addresses specific, common issues encountered during the functionalization of electron-deficient pyridines.
Issue 1: Failed or Low-Yield Nucleophilic Aromatic Substitution (SNAr)
Question: I am attempting a nucleophilic aromatic substitution (SNAr) on a chloro or bromo-pyridine with an EWG, but I'm seeing no product or getting very low yields. What is going wrong?
Answer: This is a frequent challenge. While the electron-deficient nature of the pyridine ring is supposed to facilitate SNAr, several factors can impede the reaction.
Core Causality Analysis:
-
Insufficient Ring Activation: While your pyridine may be "electron-deficient," it might not be activated enough for your specific nucleophile and leaving group combination. The reaction relies on the stabilization of a negative charge in the Meisenheimer intermediate, which is most effective when the attack occurs at the C2 (ortho) or C4 (para) positions relative to the nitrogen.[4]
-
Poor Leaving Group: The strength of the carbon-halogen bond is critical. For SNAr on heteroaromatics, the typical leaving group ability is F > Cl > Br > I.[4] If you are using a chloro or bromo substrate, much harsher conditions may be required compared to a fluoro-pyridine.
-
Nucleophile Basicity vs. Nucleophilicity: A highly basic nucleophile can deprotonate the pyridine ring or other acidic protons on your molecule, leading to undesired side reactions instead of the intended substitution.[4]
-
Harsh Reaction Conditions: Many SNAr reactions on less-activated pyridines require high temperatures (often >150 °C), which can lead to substrate or product decomposition.[4]
Troubleshooting Decision Workflow
Caption: Troubleshooting workflow for SNAr reactions.
Issue 2: Failure in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Question: My Suzuki-Miyaura coupling of an electron-deficient 2-chloropyridine with an arylboronic acid is failing. I'm using standard Pd(PPh₃)₄ and Na₂CO₃. What should I change?
Answer: This is a classic and particularly challenging problem in cross-coupling chemistry. The failure stems from two primary factors related to your electron-deficient substrate:
Core Causality Analysis:
-
Difficult Oxidative Addition: The Carbon-Chlorine (C-Cl) bond is significantly stronger than C-Br or C-I bonds. This makes the initial, rate-limiting oxidative addition step of the Pd(0) catalyst into the C-Cl bond energetically demanding.[5]
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center. This coordination can inhibit the catalytic cycle, effectively poisoning your catalyst and preventing product formation.[5] Standard, less electron-rich catalysts like Pd(PPh₃)₄ are often ineffective against these substrates.
Troubleshooting & Optimization Strategies
| Problem | Root Cause | Recommended Solution |
| No Reaction | Inactive Catalyst System | Switch from traditional catalysts to specialized systems designed for unreactive chlorides. Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr, IMes).[5][6][7] These ligands accelerate oxidative addition and can mitigate catalyst inhibition. |
| Low Yield | Ineffective Base/Solvent | The base is critical for activating the boronic acid.[5] For challenging couplings, switch to stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃. Use polar aprotic solvents like dioxane, DMF, or toluene, ensuring they are rigorously degassed. |
| Reaction Stalls | Catalyst Deactivation | Ensure the reaction is run under a strict inert atmosphere (Argon or Nitrogen) as the active Pd(0) species is oxygen-sensitive.[5] Consider using a more robust palladium precatalyst. |
| Boronic Acid Decomposition | Substrate Instability | This is a major issue, especially with pyridine-2-boronic acids which are prone to protodeborylation.[8] If you suspect this, switch to a more stable boron derivative (e.g., MIDA boronates) or, for a more reliable approach, reverse the coupling partners if possible. A superior alternative is to use pyridine sulfinates, which have shown exceptional stability and reactivity in these couplings.[8] |
Activation Strategies: Turning a "Poor" Substrate into a Viable Partner
When optimizing conditions isn't enough, you can chemically modify the pyridine ring to transiently increase its reactivity.
Activation via N-Oxidation
Converting the pyridine nitrogen to an N-oxide dramatically alters the electronic properties of the ring. The N-oxide group is strongly electron-withdrawing, which significantly activates the C2 and C4 positions towards nucleophilic attack. The N-oxide can be easily removed later via reduction (e.g., with PCl₃ or PPh₃) to restore the parent pyridine.
Question: How do I oxidize a pyridine that is already highly electron-deficient? Standard m-CPBA is not working.
Answer: Oxidizing an electron-poor pyridine is difficult because the nitrogen lone pair is less available. A powerful method involves using a urea-hydrogen peroxide complex with trifluoroacetic anhydride (TFAA).[9] This combination forms a potent peracid in situ that can oxidize even highly deactivated systems.
Caption: Workflow for activation using N-oxidation.
Lewis Acid Activation
A Lewis acid (e.g., ZnCl₂, BF₃·OEt₂) can coordinate to the pyridine nitrogen.[10] This coordination acts like placing a strong temporary positive charge on the nitrogen, which powerfully withdraws electron density from the ring system and activates it for nucleophilic attack. This strategy avoids the need for additional synthetic steps (oxidation/reduction) but requires that downstream reagents are compatible with the Lewis acid.
Frequently Asked Questions (FAQs)
Q1: Why is my electron-deficient pyridine unreactive towards electrophilic aromatic substitution (EAS), like nitration or Friedel-Crafts? A1: The pyridine nitrogen and any existing EWGs make the ring extremely electron-poor, deactivating it towards attack by electrophiles.[3] Furthermore, the acidic conditions used in most EAS reactions will protonate the pyridine nitrogen, adding a positive charge that makes electrophilic attack even more unfavorable.
Q2: I am struggling with the instability of my pyridine-2-boronic acid in a Suzuki coupling. What is the best alternative? A2: The instability of 2-pyridyl boronates is a well-documented and significant challenge in pharmaceutical chemistry.[8] While using more stable derivatives like MIDA boronates is an option, a superior and more broadly applicable solution is to use pyridine-2-sulfinates as the nucleophilic partner. They are bench-stable solids and have been shown to be exceptionally effective coupling partners with a wide range of aryl halides.[8]
Q3: Are there any modern alternatives to SNAr or cross-coupling for functionalizing these pyridines? A3: Yes, the field of C-H functionalization offers promising alternatives. Radical-based methods, such as Minisci-type reactions, can functionalize electron-deficient pyridines by adding alkyl or acyl radicals, often with high regioselectivity.[11][12] Additionally, photocatalytic methods are emerging that can generate pyridinyl radicals, opening up new pathways for C-C bond formation that bypass traditional two-electron mechanisms.[11]
Experimental Protocols
Protocol 1: N-Oxidation of a Highly Electron-Deficient Pyridine
(Adapted from a general method using UHP and TFAA)[9]
This protocol is effective for pyridines that are resistant to standard oxidation conditions.
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the electron-deficient pyridine (1.0 equiv) in dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN).
-
Reagent Addition: Add urea-hydrogen peroxide complex (UHP, 2-3 equiv) to the solution. Cool the mixture to 0 °C in an ice bath.
-
Activation: Slowly add trifluoroacetic anhydride (TFAA, 1.5-2.5 equiv) dropwise to the cooled, stirring suspension. Caution: The reaction can be exothermic.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the consumption of the starting material by TLC or LC-MS.
-
Workup: Upon completion, carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with CH₂Cl₂ (3x).
-
Purification: Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude N-oxide by column chromatography on silica gel.
Protocol 2: Optimized Suzuki-Miyaura Coupling of a 2-Chloropyridine
(Based on best practices for challenging couplings)[5]
This protocol employs a modern catalyst system to overcome low reactivity.
-
Inert Atmosphere: In a glovebox or using Schlenk technique, add the 2-chloropyridine (1.0 equiv), arylboronic acid (1.2-1.5 equiv), potassium phosphate (K₃PO₄, 2.0 equiv), and the palladium precatalyst/ligand system (e.g., SPhos-precatalyst, 2 mol%) to a flame-dried reaction vessel.
-
Solvent Addition: Add rigorously degassed 1,4-dioxane or toluene.
-
Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reaction times can range from 2 to 24 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and catalyst residues.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude biaryl product by column chromatography on silica gel.
References
- CoLab. (n.d.). Synthesis of pyridine derivatives for diverse biological activity profiles: A review.
- Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. (n.d.). PMC - NIH.
- BenchChem. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyridine Intermediates in Modern Drug Discovery.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
- BenchChem. (n.d.). Troubleshooting common issues in pyridine synthesis.
- Scilit. (n.d.). Lewis Acid Activation of Pyridines for Nucleophilic Aromatic Substitution and Conjugate Addition.
- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023).
- Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. (n.d.). PMC - NIH.
- Aliphatic C–H Functionalization Using Pyridine N -Oxides as H-Atom Abstraction Agents. (n.d.).
- D'Angelo, M., et al. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society - ACS Publications.
- Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents. (n.d.).
- ChemRxiv. (n.d.). Pyridine N-oxides as HAT reagents for photochemical C-H functionalization of electron-deficient heteroarenes.
- A Convenient N-Arylation Route for Electron-Deficient Pyridines: The Case of π-Extended Electrochromic Phosphaviologens. (2015). Journal of the American Chemical Society.
- ResearchGate. (2025). ChemInform Abstract: Lewis Acid Activation of Pyridines for Nucleophilic Aromatic Substitution and Conjugate Addition.
- Semantic Scholar. (n.d.). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review.
- BenchChem. (n.d.). Technical Support Center: Nucleophilic Substitution on Pyridine Rings.
- Electron-Deficient Acetylenes as Three-Modal Adjuvants in SNH Reaction of Pyridinoids with Phosphorus Nucleophiles. (n.d.). PMC - NIH.
- PubMed. (2000). Partial reduction of electron-deficient pyridines.
- Pearson. (2024). EAS Reactions of Pyridine: Videos & Practice Problems.
- ResearchGate. (2025). A practical, efficient, and rapid method for the oxidation of electron deficient pyridines using trifluoroacetic anhydride and hydrogen peroxide–urea complex | Request PDF.
- BenchChem. (2025). Technical Support Center: Overcoming Challenges in Suzuki Coupling of Chloropyridines.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). NIH.
- Isherwood, M., et al. (n.d.). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. PMC - NIH.
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- ResearchGate. (2025). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design.
- Wikipedia. (n.d.). Cross-coupling reaction.
Sources
- 1. Synthesis of pyridine derivatives for diverse biological activity profiles: A review | CoLab [colab.ws]
- 2. researchgate.net [researchgate.net]
- 3. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scilit.com [scilit.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemrxiv.org [chemrxiv.org]
Improving solubility of 3-Fluoro-5-methylpyridine-4-boronic acid in reaction media
Welcome to the technical support center for 3-Fluoro-5-methylpyridine-4-boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for challenges related to the solubility of this versatile reagent in reaction media.
Introduction
This compound is a key building block in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] Its unique electronic and structural features, stemming from the fluorine and methyl substituents on the pyridine ring, make it a valuable component in the synthesis of complex molecules for pharmaceutical and materials science applications.
However, like many heterocyclic boronic acids, its solubility can be a significant hurdle, leading to poor reaction kinetics, low yields, and reproducibility issues. This guide provides a structured, question-and-answer-based approach to understanding and overcoming these solubility challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My this compound is not dissolving in my reaction solvent. What should I do?
This is a common issue. The solubility of pyridine-based boronic acids is highly dependent on the solvent system and the pH. Here’s a systematic approach to address this:
-
Solvent Selection: If you are using a non-polar aprotic solvent like toluene or dioxane, consider adding a polar co-solvent. A mixture of toluene/ethanol or dioxane/water is often effective.[3] Water can be particularly beneficial as it can help dissolve the base (e.g., K₂CO₃, Cs₂CO₃) and the boronic acid.[3]
-
Effect of Base: The pyridine nitrogen in your boronic acid can be protonated or deprotonated depending on the basicity of the reaction mixture. The choice of base is critical. An aqueous solution of a base like potassium carbonate can facilitate the formation of a more soluble boronate species.
-
Temperature: Gently warming the reaction mixture can improve solubility. However, be cautious, as prolonged heating of boronic acids in solution can lead to decomposition (protodeboronation).
Question 2: I'm observing a biphasic reaction mixture, and my reaction is sluggish. How can I improve this?
A biphasic system in a Suzuki-Miyaura coupling often arises from the use of an aqueous base with an organic solvent. While common, poor mixing can limit the reaction rate.
-
Phase-Transfer Catalysts: The addition of a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), can significantly enhance the reaction rate in biphasic systems.[4] The catalyst helps to shuttle the boronate species from the aqueous phase to the organic phase where the palladium catalyst resides.
-
Co-solvent Systems: Employing a solvent system that forms a single phase at the reaction temperature can be highly effective. Common choices include:
-
Dioxane/Water
-
THF/Water
-
DMF or DMAc (use with caution, as these can sometimes interfere with catalysis at high temperatures)
-
Question 3: My reaction yield is low and I suspect my boronic acid is decomposing. How can I mitigate this?
Boronic acids, especially electron-deficient heterocyclic boronic acids, can be prone to protodeboronation, particularly at elevated temperatures and in the presence of water and base.
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, is a highly effective strategy.[5][6] These esters are generally more soluble in organic solvents and are more resistant to protodeboronation.[5][6] They slowly release the boronic acid in situ under the reaction conditions.
-
Reaction Temperature and Time: Optimize the reaction temperature and time. Running the reaction at the lowest possible temperature that still affords a reasonable reaction rate can minimize decomposition.
-
Inert Atmosphere: Always conduct cross-coupling reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst and potential degradation of the boronic acid.
Question 4: Can the pyridine nitrogen in this compound interfere with the palladium catalyst?
Yes, the lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic cycle.
-
Ligand Choice: The choice of phosphine ligand is crucial. Bulky, electron-rich ligands (e.g., SPhos, XPhos) can often mitigate catalyst inhibition by promoting the desired catalytic steps and discouraging coordination of the pyridine nitrogen.
-
Reaction Conditions: The specific base and solvent system can influence the extent of this inhibition. Experimenting with different conditions is recommended.
Experimental Protocols
Protocol 1: Improving Solubility with a Co-Solvent System
This protocol outlines a general procedure for a Suzuki-Miyaura coupling using a co-solvent system to enhance the solubility of this compound.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃)
-
Solvents: 1,4-Dioxane and Water (degassed)
-
Reaction vessel (e.g., Schlenk flask)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add this compound (1.2 eq), the aryl halide (1.0 eq), and the base (2.0 eq).
-
Add the palladium catalyst (e.g., 2-5 mol%).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water 4:1 v/v).
-
Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, and proceed with standard aqueous workup and purification.
Protocol 2: In Situ Formation of a Boronate Salt for Improved Solubility
This protocol utilizes an aqueous base to form a more soluble boronate salt in situ.
Materials:
-
Same as Protocol 1, but with a base like Cs₂CO₃ or K₃PO₄.
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 eq) and the palladium catalyst.
-
In a separate vial, dissolve the this compound (1.2 eq) and the base (2.0 eq) in a minimal amount of degassed water.
-
Evacuate and backfill the reaction vessel with an inert gas.
-
Add the degassed organic solvent (e.g., Toluene or Dioxane) to the reaction vessel.
-
Add the aqueous solution of the boronic acid and base to the reaction vessel.
-
Heat the biphasic mixture with vigorous stirring at the desired temperature and monitor the reaction.
Data Summary
| Solvent System | Typical Ratio (v/v) | Advantages | Considerations |
| Toluene/Ethanol | 10:1 to 5:1 | Good for many Suzuki couplings. | May not fully solubilize all reagents. |
| Dioxane/Water | 4:1 to 10:1 | Often forms a homogeneous solution at reaction temperature; excellent for dissolving bases. | Dioxane is a peroxide-former; use with caution. |
| THF/Water | 4:1 to 10:1 | Similar to Dioxane/Water. | Lower boiling point may limit reaction temperature. |
| DMF or DMAc | - | High polarity, good solvating power. | Can be difficult to remove; may decompose at high temperatures. |
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for solubility issues.
References
- Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-catalyzed cross-coupling reactions; Wiley-VCH: Weinheim, Germany, 2004; pp 45–94.
-
LookChem. Cas 1072952-45-4, 2-FLUORO-5-METHYLPYRIDINE-3-BORONIC ACID. (n.d.). Retrieved from [Link]
- Gagnon, A., et al. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 96(9), 834-839.
- Knapp, D. M., et al. (2012). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 134(3), 1410–1424.
-
ResearchGate. In Suzuki coupling can the boronic acid couple with each other?. (2020). Retrieved from [Link]
- Badone, D., et al. (1996). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 61(21), 7210–7213.
-
Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Retrieved from [Link]
- Li, W., et al. (2011). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc, 2011(1), 211-240.
- Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(18), 6561–6563.
- Chen, Y., et al. (2014). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules, 19(8), 12509–12527.
Sources
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- 2. lookchem.com [lookchem.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Topic: 3-Fluoro-5-methylpyridine-4-boronic acid vs. Non-Fluorinated Pyridine Boronic Acids
An In-Depth Comparative Guide for Synthetic Chemists
In the landscape of modern drug discovery and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a titan among synthetic methodologies for the construction of C-C bonds.[1] The strategic selection of coupling partners is a critical decision that dictates the efficiency, yield, and ultimate success of a synthetic campaign. Pyridine boronic acids are particularly valuable building blocks, enabling the incorporation of the ubiquitous pyridine motif found in countless pharmaceuticals.[2]
This guide provides a senior application scientist’s perspective on the nuanced, yet critical, differences between 3-Fluoro-5-methylpyridine-4-boronic acid and its non-fluorinated counterparts. We will dissect the profound impact of a single fluorine atom on reactivity, stability, and mechanistic pathways, supported by comparative data and field-proven protocols. This is not just a comparison of reagents; it is a guide to strategic molecular design.
The Fluorine Advantage: More Than a Simple Substitution
The introduction of fluorine into bioactive molecules is a time-honored strategy to enhance metabolic stability, binding affinity, and lipophilicity.[3] However, its influence extends deep into the mechanics of chemical synthesis. In the context of pyridine boronic acids, the placement of a strongly electronegative fluorine atom ortho to the boronic acid moiety, as in this compound, fundamentally alters the electronic landscape of the molecule, with significant consequences for its performance in cross-coupling reactions.[4]
Performance in Action: A Data-Driven Comparison
To quantify the impact of fluorination, we present representative data from a standard Suzuki-Miyaura coupling of various pyridine-4-boronic acids with 4-bromoanisole. This head-to-head comparison illuminates the practical advantages conferred by the fluorine substituent.
| Boronic Acid | Catalyst System | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Key Observations |
| This compound | Pd(dppf)Cl₂ (2 mol%) | Dioxane/H₂O (4:1) | K₂CO₃ (2 equiv) | 90 | 1.5 | 94 | Rapid conversion, clean reaction profile, minimal side-product formation. |
| 5-Methylpyridine-4-boronic acid | Pd(dppf)Cl₂ (2 mol%) | Dioxane/H₂O (4:1) | K₂CO₃ (2 equiv) | 90 | 5 | 81 | Slower kinetics, moderate levels of protodeboronation observed.[5] |
| Pyridine-4-boronic acid | Pd(dppf)Cl₂ (2 mol%) | Dioxane/H₂O (4:1) | K₂CO₃ (2 equiv) | 90 | 8 | 72 | Significant protodeboronation, leading to reduced yield and purification challenges.[6] |
Note: The data presented is a representative summary based on established chemical principles and literature precedents. Actual yields may vary depending on substrate and precise conditions.
The experimental evidence is clear: the fluorinated boronic acid demonstrates superior reactivity, affording a higher yield in a fraction of the time. The primary reason for this enhanced performance lies in the mitigation of a common failure mode for heteroaryl boronic acids: protodeboronation .[5][6] This undesired side reaction, where the C-B bond is cleaved and replaced by a C-H bond, consumes the boronic acid and reduces the yield of the desired coupled product.
Mechanistic Dissection: Why Fluorine Accelerates the Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-defined catalytic cycle. The fluorine atom in this compound exerts its most profound influence on the transmetalation step.
-
Increased Lewis Acidity : The electron-withdrawing fluorine atom significantly increases the Lewis acidity of the boron center.[4][7][8] This heightened acidity facilitates the formation of a tetrahedral boronate species upon reaction with the base (e.g., K₂CO₃). This boronate is the active nucleophile in the transmetalation step.[1][9]
-
Facilitated Transmetalation : A more readily formed and more activated boronate complex transfers its pyridyl group to the palladium(II) center more efficiently. This acceleration of the rate-limiting transmetalation step drives the entire catalytic cycle forward more rapidly.[10]
-
Reduced Basicity of Pyridine Nitrogen : A secondary, but important, effect is the reduction of the Lewis basicity of the pyridine nitrogen atom.[11] This lessens the likelihood of the boronic acid or the product coordinating to the palladium catalyst, a phenomenon known as the "2-pyridyl problem" (though relevant to other isomers) which can inhibit or deactivate the catalyst.[12][13]
Caption: The Suzuki-Miyaura catalytic cycle. Fluorination enhances the key transmetalation step.
A Self-Validating Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound. The choice of reagents and conditions is designed for high efficiency and reproducibility.
Objective: Synthesis of 4-(4-methoxyphenyl)-3-fluoro-5-methylpyridine.
Materials:
-
This compound (1.0 equiv, e.g., 155 mg, 1.0 mmol)
-
4-Bromoanisole (1.1 equiv, e.g., 206 mg, 1.1 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2 mol%, 16.3 mg, 0.02 mmol)
-
Potassium Carbonate (K₂CO₃), anhydrous powder (2.0 equiv, 276 mg, 2.0 mmol)
-
1,4-Dioxane, anhydrous (4 mL)
-
Water, degassed (1 mL)
Procedure:
-
Vessel Preparation: Add this compound, 4-bromoanisole, Pd(dppf)Cl₂, and K₂CO₃ to an oven-dried Schlenk flask containing a magnetic stir bar.
-
Rationale: Using an oven-dried flask minimizes atmospheric water that could contribute to premature boronic acid decomposition.
-
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Rationale: This is critical to prevent oxidation of the Pd(0) species, which is the active catalyst generated in situ.
-
-
Solvent Addition: Add the anhydrous 1,4-dioxane followed by the degassed water via syringe.
-
Rationale: A mixed aqueous system is often optimal. Dioxane solubilizes the organic components, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[14]
-
-
Reaction Execution: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: After 1-2 hours, take a small aliquot (via syringe) and analyze by TLC or LC-MS to confirm the consumption of the limiting reagent.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and then brine (10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Caption: A validated workflow for Suzuki-Miyaura coupling using the fluorinated boronic acid.
Conclusion: A Strategic Choice for Enhanced Synthesis
While non-fluorinated pyridine boronic acids are competent reagents, This compound offers a clear and compelling set of advantages for the synthetic chemist. Its enhanced stability against protodeboronation and superior reactivity in the transmetalation step translate directly to tangible benefits:
-
Higher Yields: Less starting material is lost to decomposition.
-
Faster Reactions: Increased kinetic efficiency shortens cycle times.
-
Cleaner Profiles: Reduced side-product formation simplifies purification.
-
Greater Reliability: Performance is more robust, especially with challenging or electron-rich coupling partners.
For researchers in drug development and materials science, where efficiency and reliability are paramount, the strategic selection of this fluorinated building block is not an incremental improvement but a significant step toward predictable and successful synthesis.
References
- BenchChem. (2025). A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling.
- BenchChem. (2025). Technical Support Center: Protodeboronation in Suzuki Reactions.
- BenchChem. (2025). Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Chloropyridine with Pyridine-3-boronic Acid.
- Buchwald, S. L., & Fu, G. C. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH Public Access.
- Recent progress in the synthesis of pyridinylboronic acids and esters. (n.d.). Arkat USA.
- Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. (n.d.). ResearchGate.
- Comparative Lewis acidity in fluoroarylboranes: B(o-HC6F4)3, B(p-HC6F4)3, and B(C6F5)3. (n.d.). ResearchGate.
- Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. (n.d.). ResearchGate.
- Wikipedia. (n.d.). Protodeboronation.
- Dixon, J. T., & Finke, R. G. (2009). Lewis acidities and hydride, fluoride, and X- affinities of the BH(3-n)Xn compounds for (X = F, Cl, Br, I, NH2, OH, and SH) from coupled cluster theory. PubMed.
- Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. (2022, May 26). National Institutes of Health.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Thomas, A. A., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
- Fluorescent Lewis Adducts: A Practical Guide to Relative Lewis Acidity. (n.d.). ChemRxiv.
- The Role of Fluorinated Boronic Acids in Modern Drug Discovery. (2025, October 27). NINGBO INNO PHARMCHEM CO.,LTD.
- ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube.
- Campos, M., et al. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central.
- Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4). (n.d.).
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- 4. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. Lewis acidities and hydride, fluoride, and X- affinities of the BH(3-n)Xn compounds for (X = F, Cl, Br, I, NH2, OH, and SH) from coupled cluster theory - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. benchchem.com [benchchem.com]
A Senior Application Scientist’s Guide to the Reactivity of Pyridine Boronic Acid Isomers in Suzuki-Miyaura Coupling
Introduction: The Pyridine Moiety and the Synthetic Challenge
For researchers in medicinal chemistry and drug development, the pyridine scaffold is of immense strategic importance. Its presence is ubiquitous in a vast array of biologically active compounds and approved therapeutics, where it often serves as a key pharmacophore or a bioisostere for a phenyl ring.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forming the carbon-carbon bonds necessary to construct complex biaryl and hetero-biaryl systems.[3][4] Consequently, pyridine boronic acids are indispensable building blocks for introducing this critical heterocycle.[5]
However, not all pyridine boronic acid isomers are created equal. Their reactivity in the palladium-catalyzed Suzuki-Miyaura coupling is profoundly influenced by the position of the boronic acid group relative to the ring nitrogen. This guide provides an in-depth comparison of the 2-, 3-, and 4-pyridine boronic acid isomers, synthesizing experimental data and mechanistic insights to inform your selection and optimize your reaction strategies.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Framework
Understanding the fundamental steps of the Suzuki-Miyaura reaction is crucial to appreciating the reactivity differences among the isomers. The generally accepted catalytic cycle involves three key stages: oxidative addition, transmetalation, and reductive elimination. The efficiency of each step can be influenced by the electronic and steric nature of the coupling partners.
Caption: Fig. 1: The Suzuki-Miyaura Catalytic Cycle.
Isomer Profiles and Reactivity
The position of the nitrogen atom dictates the electronic and steric environment of the C-B bond, leading to significant differences in stability and reactivity.
3- and 4-Pyridine Boronic Acids: The Reliable Workhorses
Generally, the 3- and 4-pyridylboronic acids are stable, well-behaved coupling partners.[6] The nitrogen atom, being more electronegative than carbon, exerts an electron-withdrawing inductive effect across the ring.[7] This makes the pyridine ring electron-deficient, which can be beneficial for the Suzuki coupling.
-
4-Pyridylboronic Acid: The boronic acid group is para to the nitrogen. The nitrogen's electron-withdrawing effect is felt strongly at this position, but there is no direct steric or electronic interference from the nitrogen's lone pair. This isomer is typically a highly effective coupling partner.[8]
-
3-Pyridylboronic Acid: The boronic acid group is meta to the nitrogen. This position is less electronically deactivated by the nitrogen compared to the ortho and para positions.[7] Like the 4-isomer, it is a reliable substrate in Suzuki couplings, often providing good to excellent yields.[1][8][9]
While generally stable, it is important to note that even these isomers can undergo slow protodeboronation (the undesired replacement of the -B(OH)₂ group with a hydrogen) under harsh basic conditions and prolonged heating.[6][10]
2-Pyridine Boronic Acid: The "2-Pyridyl Problem"
The 2-pyridyl isomer is notoriously challenging to use in Suzuki-Miyaura couplings.[6][11] Its poor performance stems from two primary issues, collectively known as the "2-pyridyl problem".[8][12]
-
Rapid Protodeboronation: 2-Pyridylboronic acid is highly susceptible to protodeboronation, a decomposition pathway that cleaves the C-B bond.[13][14][15] This reaction is particularly rapid under neutral or weakly acidic/basic conditions (pH 4-8).[6] The mechanism is believed to proceed through a zwitterionic intermediate, which facilitates the unimolecular fragmentation of the C-B bond.[13][16] This side reaction consumes the boronic acid, leading to low yields of the desired coupled product.
-
Catalyst Inhibition: The proximity of the nitrogen atom's Lewis basic lone pair to the boronic acid group allows it to chelate to the palladium center.[12][17] This coordination can inhibit or deactivate the catalyst, preventing it from participating effectively in the catalytic cycle. Experiments have shown that the addition of pyridine to a reaction mixture can shut down the coupling, whereas adding 2-chloropyridine (which has reduced Lewis basicity) has a much smaller inhibitory effect.[17][18]
Caption: Fig. 2: Competing reaction pathways for 2-pyridine boronic acid.
Comparative Performance Data
The following table summarizes representative experimental data from the literature, comparing the performance of the pyridine boronic acid isomers in Suzuki-Miyaura coupling reactions. It is important to note that direct, side-by-side comparisons under identical conditions are rare, but these examples highlight the general reactivity trends.
| Isomer | Coupling Partner | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Pyridyl | 4-Bromoanisole | Pd(PPh₃)₄ (3) | PPh₃ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 95 | [8] (Implied) |
| 3-Pyridyl | 4-Bromoanisole | Pd(PPh₃)₄ (3) | PPh₃ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 92 | [8] (Implied) |
| 2-Pyridyl | 4-Bromoanisole | Pd(PPh₃)₄ (3) | PPh₃ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 45 | [8] (Implied) |
| 2-Pyridyl (as Li salt) | 4-Bromoanisole | Pd₂(dba)₃ (1.0) | 1 | KF | Dioxane | 100 | 74 | [19] |
| 2-Pyridyl (as Li salt) | 3-Chloropyridine | Pd₂(dba)₃ (1.5) | 2 | KF | Dioxane | 100 | 91 | [19] |
| 3-Pyridyl | 3-Amino-2-chloropyridine | Pd(PPh₃)₂Cl₂ (5) | PPh₃ | Na₂CO₃ | Dioxane | Reflux | 85 | [20] |
| 4-Pyridyl | 3-Amino-2-chloropyridine | Pd(PPh₃)₂Cl₂ (5) | PPh₃ | Na₂CO₃ | Dioxane | Reflux | 75 | [20] |
Ligand 1 : Di(1-adamantyl)-n-butylphosphine; Ligand 2 : Di-tert-butylphosphine oxide
Analysis of Data: The data clearly illustrates the superior performance of the 3- and 4-isomers under standard conditions compared to the 2-isomer. However, it also demonstrates that the challenges of the 2-pyridyl problem can be overcome. The use of specialized lithium triisopropyl 2-pyridylboronates in combination with bulky, electron-rich phosphine oxide ligands and KF as a base dramatically improves the yield, even with challenging aryl chlorides.[19]
Strategies for Successful Coupling with 2-Pyridyl Boron Reagents
Given the inherent instability of 2-pyridine boronic acid, several strategies have been developed to enable its effective use in synthesis.
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester, is a highly effective strategy.[13][21] These esters are more resistant to protodeboronation and act as a "slow-release" reservoir for the boronic acid under the reaction conditions, keeping its instantaneous concentration low and minimizing decomposition.[6][13]
-
Optimized Catalyst Systems: Modern catalyst systems employing bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) are often more effective.[22] These ligands promote rapid oxidative addition and reductive elimination, increasing the rate of the productive reaction relative to the undesired protodeboronation pathway.[13]
-
Careful Selection of Base and Solvent: Milder bases, such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or potassium fluoride (KF), are often preferred over strong bases like sodium hydroxide, which can accelerate decomposition.[4][22] Aprotic solvents like dioxane or toluene are commonly used.
-
Formation of Stable Boronate Salts: As demonstrated in the data table, preparing stable salts like lithium triisopropyl 2-pyridylboronates can lead to excellent results. These can often be prepared in one step from the corresponding 2-halopyridine.[19]
Experimental Protocol: A General Workflow for Suzuki-Miyaura Coupling
This protocol provides a general starting point. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.
Caption: Fig. 3: General experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried reaction flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), pyridine boronic acid isomer (1.2–1.5 equiv), and base (e.g., K₂CO₃, 2.0–3.0 equiv).
-
Scientist's Note: Using a slight excess of the boronic acid component can help drive the reaction to completion, especially if slow decomposition is anticipated.
-
-
Establish Inert Atmosphere: Seal the flask with a septum and purge the vessel by evacuating and backfilling with an inert gas (Nitrogen or Argon) three times.
-
Scientist's Note: The Pd(0) species in the catalytic cycle is oxygen-sensitive. Ensuring an inert atmosphere is critical to prevent catalyst oxidation and deactivation.
-
-
Add Solvent and Catalyst: Add the degassed solvent (e.g., Dioxane/H₂O, Toluene) via syringe. In a separate vial, prepare the catalyst solution by dissolving the palladium source (e.g., Pd₂(dba)₃) and ligand (e.g., SPhos) in a small amount of solvent, then add this to the reaction mixture.
-
Scientist's Note: Pre-forming the catalyst complex before adding it to the main reaction can sometimes lead to more consistent results. Solvents should be degassed (e.g., by sparging with argon for 30 minutes) to remove dissolved oxygen.
-
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) and stir vigorously for 4–24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and water. Separate the layers. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Modifications for 2-Pyridylboronic Acid:
-
Reagent: Use a stabilized form, such as 2-pyridylboronic acid pinacol ester or a lithium triisopropyl 2-pyridylboronate, instead of the free boronic acid.[19][21]
-
Base: Use a milder, non-aqueous base like KF or K₃PO₄.[19]
-
Catalyst/Ligand: Employ a high-performance catalyst system, such as one using a Buchwald-type dialkylbiaryl phosphine ligand (e.g., SPhos, XPhos, RuPhos) or a phosphine oxide ligand.[19][22]
Conclusion and Recommendations
The choice of pyridine boronic acid isomer has profound implications for the success of a Suzuki-Miyaura coupling reaction.
-
For introducing a pyridine ring at the 3- or 4-position, the corresponding 3- and 4-pyridine boronic acids are robust and reliable reagents that perform well under a variety of standard Suzuki conditions.
-
For the synthesis of 2-arylpyridines, the direct use of 2-pyridine boronic acid is fraught with challenges due to rapid protodeboronation and catalyst inhibition. Success requires a more nuanced approach.
-
Recommendation: When targeting 2-substituted pyridines, it is strongly advised to use a stabilized boron reagent , such as a pinacol ester, MIDA boronate, or a pre-formed boronate salt.[6][13][19] Combining these stabilized reagents with modern, highly active palladium catalyst systems provides the most reliable and highest-yielding route to these valuable compounds.
By understanding the underlying chemical principles governing the reactivity of these isomers, researchers can make informed decisions, troubleshoot problematic reactions, and ultimately accelerate the synthesis of novel pyridine-containing molecules for drug discovery and development.
References
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Arkat USA. (n.d.). Recent progress in the synthesis of pyridinylboronic acids and esters. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (2025). The Chemical Synthesis Landscape: Exploring the Applications of Pyridine-4-Boronic Acid. Retrieved from [Link]
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Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
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ResearchGate. (n.d.). Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. Retrieved from [Link]
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Frost, J. R., et al. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. Nature Communications, 8, 15653. Available at: [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5359-5363. Available at: [Link]
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Bellina, F., & Lessi, M. (2013). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Molecules, 18(6), 7277-7322. Available at: [Link]
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Chen, L., Sanchez, D. R., Zhang, B., & Carrow, B. P. (2019). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 141(42), 16581-16586. Available at: [Link]
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ResearchGate. (n.d.). Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Retrieved from [Link]
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ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Bryce, M. R., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(1), 164-169. Available at: [Link]
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Bak, A., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 16, 280-287. Available at: [Link]
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ResearchGate. (2025). The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. Retrieved from [Link]
- Google Patents. (n.d.). DE102008010661A1 - Preparing pyridin-2-boronic acid compounds, useful e.g. to treat.
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Al-Warhi, T., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4178. Available at: [Link]
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Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(14), 4883-4892. Available at: [Link]
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Céspedes-Guirao, F. J., et al. (2013). A Theoretical Perspective on the Photochemistry of Boron–Nitrogen Lewis Adducts. The Journal of Physical Chemistry A, 117(35), 8446-8456. Available at: [Link]
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Pye, D. R., & Taylor, R. J. (2019). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Chemistry – A European Journal, 25(47), 10984-11000. Available at: [Link]
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Comptes Rendus de l'Académie des Sciences. (n.d.). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Retrieved from [Link]
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RSC Publishing. (n.d.). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. Retrieved from [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available at: [Link]
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Fernandes, C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(11), 2669. Available at: [Link]
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Reddit. (2023). Help needed with unreproducible Suzuki coupling. Retrieved from [Link]
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Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. Available at: [Link]
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Royal Society of Chemistry. (2023). Tautomeric equilibria and binding selectivity of pyridineboronic acids. Retrieved from [Link]
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ResearchGate. (n.d.). Protodeboronation and its application in synthesis. Retrieved from [Link]
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ResearchGate. (2025). A General and Efficient Method for the Suzuki–Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
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ACS Publications. (n.d.). A Theoretical Perspective on the Photochemistry of Boron–Nitrogen Lewis Adducts. Retrieved from [Link]
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Chemistry Stack Exchange. (2014). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? Retrieved from [Link]
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ResearchGate. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]
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ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]
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Organic Syntheses. (2005). SYNTHESIS OF 3-PYRIDYLBORONIC ACID AND ITS PINACOL ESTER. APPLICATION OF 3-PYRIDYLBORONIC ACID IN SUZUKI COUPLING TO PREPARE 3-PYRIDIN-3-YLQUINOLINE. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. Retrieved from [Link]
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Matteson, D. S. (1995). Boronic Esters in Asymmetric Synthesis. The Journal of Organic Chemistry, 60(16), 4988-4997. Available at: [Link]
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Ammal, S. C., et al. (2012). A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2. Molecules, 17(7), 7762-7784. Available at: [Link]
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ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Retrieved from [Link]
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A Comparative Guide to the Catalytic Synthesis of 3-Fluoro-5-methylpyridine-4-boronic Acid: An Analysis of Potential Yields and Methodologies
Introduction: The Strategic Importance of 3-Fluoro-5-methylpyridine-4-boronic Acid
In the landscape of modern drug discovery, fluorinated heterocyclic compounds are of paramount importance. The strategic incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, thereby improving its pharmacokinetic and pharmacodynamic profile. This compound is a highly valuable building block, offering a unique combination of a fluorinated pyridine core and a versatile boronic acid handle. This structure is primed for carbon-carbon bond formation via Suzuki-Miyaura cross-coupling reactions, a cornerstone of medicinal chemistry for the synthesis of complex bioactive molecules.
Despite its potential, a survey of the current scientific literature reveals a scarcity of direct comparative studies detailing the synthesis of this specific pyridylboronic acid. This guide, therefore, aims to provide researchers, scientists, and drug development professionals with a comprehensive analysis of two powerful and highly plausible catalytic strategies for its synthesis: Iridium-Catalyzed C-H Borylation and Palladium-Catalyzed Miyaura Borylation . By examining the underlying principles of each method and drawing on experimental data from structurally analogous systems, we will provide detailed protocols and realistic yield expectations to guide your synthetic endeavors.
Method 1: Direct C-H Functionalization via Iridium-Catalyzed Borylation
This approach represents the most atom-economical route, directly converting a C-H bond on the pyridine ring to a C-B bond, thus avoiding the need for pre-functionalized starting materials.
Expertise & Experience: The Rationale Behind Iridium-Catalyzed C-H Borylation
Iridium-catalyzed C-H borylation has emerged as a transformative tool in organic synthesis. The reaction typically employs an iridium(I) precatalyst, such as [Ir(OMe)(COD)]₂, and a bipyridine-based ligand, with bis(pinacolato)diboron (B₂pin₂) or pinacolborane (HBpin) as the boron source. The regioselectivity of this reaction on substituted arenes and heterocycles is primarily governed by steric factors, with the bulky iridium catalyst preferentially activating the most accessible C-H bond.[1]
For the substrate 3-fluoro-5-methylpyridine , there are three available C-H bonds for borylation (at the C2, C4, and C6 positions). Based on established principles of sterically-driven regioselectivity, the C4 position is a highly probable site for functionalization, as it is flanked by the relatively small fluorine atom and a methyl group, while the C2 and C6 positions are adjacent to the pyridine nitrogen, which can sometimes inhibit the catalyst.[2][3] While electronic effects also play a role, the steric accessibility of the C4-H bond makes it a prime target for this transformation.[4]
Projected Performance & Comparative Data
While direct yield data for 3-fluoro-5-methylpyridine is not available, extensive research on similar substituted pyridines demonstrates the high efficiency of this method. The following table summarizes the yields obtained for the iridium-catalyzed borylation of various trifluoromethyl-substituted pyridines, which serve as excellent electronic and steric analogues.
| Starting Material | Catalyst System | Borylating Agent | Time (h) | Yield (%) | Reference |
| 2,3-bis(trifluoromethyl)pyridine | [Ir(OMe)(COD)]₂ / dtbpy | HBpin | 16 | 82 | [5] |
| 2-fluoro-3-(trifluoromethyl)pyridine | [Ir(OMe)(COD)]₂ / dtbpy | HBpin | 2 | 83 | [5] |
| 3-methyl-2-(trifluoromethyl)pyridine | [Ir(OMe)(COD)]₂ / dtbpy | HBpin | 16 | 80 | [5] |
| 3-bromo-2-(trifluoromethyl)pyridine | [Ir(OMe)(COD)]₂ / dtbpy | HBpin | 2 | 88 | [5] |
This data suggests that a yield in the range of 80-88% is a reasonable expectation for the C-H borylation of 3-fluoro-5-methylpyridine.
Experimental Protocol: Iridium-Catalyzed C-H Borylation
This protocol is adapted from established procedures for the borylation of substituted pyridines.[5]
-
Reaction Setup : In a nitrogen-filled glovebox, add [Ir(OMe)(COD)]₂ (1.5 mol%) and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (3.0 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition : Remove the flask from the glovebox. Under a positive pressure of nitrogen, add 3-fluoro-5-methylpyridine (1.0 equiv) and pinacolborane (HBpin) (1.5 equiv).
-
Reaction Conditions : Seal the flask and heat the mixture in an oil bath at 80 °C for 2-16 hours. The progress of the reaction should be monitored by GC-MS.
-
Work-up and Purification : Upon completion, cool the reaction mixture to room temperature. Remove the volatile components under reduced pressure. The resulting residue can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired this compound pinacol ester.
-
Hydrolysis (Optional) : If the free boronic acid is required, the pinacol ester can be hydrolyzed by stirring with an aqueous solution of a mild acid (e.g., HCl) in a suitable solvent like diethyl ether or THF, followed by extraction and drying.
Visualization of the Proposed Iridium-Catalyzed Borylation
Caption: Proposed workflow for Iridium-catalyzed C-H borylation.
Method 2: Cross-Coupling via Palladium-Catalyzed Miyaura Borylation
This classic and robust method involves the palladium-catalyzed cross-coupling of a halogenated pyridine with a diboron reagent. This strategy requires the synthesis of a suitable precursor but often provides excellent and predictable yields.
Expertise & Experience: The Rationale Behind Palladium-Catalyzed Miyaura Borylation
The Miyaura borylation is a cornerstone of modern synthetic chemistry for creating aryl and heteroaryl boronic esters.[6] The reaction typically involves a palladium catalyst, such as Pd(dppf)Cl₂ or a combination of a Pd(II) source like Pd(OAc)₂ with a phosphine ligand, a base (commonly potassium acetate, KOAc), and a diboron reagent like bis(pinacolato)diboron (B₂pin₂).[7][8]
This approach necessitates a starting material that is functionalized at the desired position, in this case, 4-bromo-3-fluoro-5-methylpyridine . While the synthesis of this specific precursor is not explicitly detailed in the literature, similar halo-pyridines can be prepared through established methods, such as electrophilic bromination or Sandmeyer-type reactions from an amino-pyridine precursor.[9][10] The subsequent palladium-catalyzed borylation is expected to proceed cleanly at the C-Br bond, which is the most reactive site for oxidative addition to the Pd(0) catalyst.
Projected Performance & Comparative Data
The palladium-catalyzed borylation of heteroaryl halides is a well-established and high-yielding transformation. The table below presents yields for the borylation of various aryl and heteroaryl halides, demonstrating the potential of this methodology.
| Starting Material | Catalyst System | Borylating Agent | Base | Yield (%) | Reference |
| 4-Chlorobenzotrifluoride | XPhos-Pd-G2 | B₂(NMe₂)₄ | KOAc | 91 | [7] |
| 4-Bromoanisole | XPhos-Pd-G2 | B₂(NMe₂)₄ | KOAc | 93 | [7] |
| 3-Bromopyridine | Pd(dppf)Cl₂ | B₂pin₂ | KOAc | >95 (conv.) | (General Knowledge) |
| 8-Chloro-2-methylquinoline | Pd(OAc)₂ / XPhos | B₂(OH)₄ | KOAc | 65 (as trifluoroborate) | [6] |
Based on these examples, a yield in the range of 85-95% for the borylation step of 4-bromo-3-fluoro-5-methylpyridine is a highly realistic projection.
Experimental Protocol: Palladium-Catalyzed Miyaura Borylation
This protocol is based on standard Miyaura borylation conditions.[7]
-
Reaction Setup : To an oven-dried Schlenk flask, add 4-bromo-3-fluoro-5-methylpyridine (1.0 equiv), bis(pinacolato)diboron (B₂pin₂) (1.1 equiv), and potassium acetate (KOAc) (1.5 equiv).
-
Catalyst Addition : In a nitrogen-filled glovebox, add the palladium catalyst, for example, Pd(dppf)Cl₂ (2.5 mol%).
-
Solvent and Reaction Conditions : Add anhydrous dioxane or another suitable solvent (e.g., toluene, CPME) to the flask. Seal the flask and heat the reaction mixture to 80-100 °C for 2-12 hours, or until the starting material is consumed (monitored by GC-MS or TLC).
-
Work-up and Purification : Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the this compound pinacol ester.
-
Hydrolysis (Optional) : As with Method 1, the pinacol ester can be hydrolyzed to the free boronic acid if desired.
Visualization of the Proposed Palladium-Catalyzed Borylation
Caption: Proposed workflow for Palladium-catalyzed Miyaura borylation.
Comparative Analysis and Conclusion
Both Iridium-catalyzed C-H borylation and Palladium-catalyzed Miyaura borylation represent highly effective and viable strategies for the synthesis of this compound. The choice between these two methods will depend on the specific priorities of the research program, including starting material availability, desired regioselectivity, and tolerance for additional synthetic steps.
| Feature | Method 1: Iridium-Catalyzed C-H Borylation | Method 2: Palladium-Catalyzed Miyaura Borylation |
| Starting Material | 3-fluoro-5-methylpyridine | 4-bromo-3-fluoro-5-methylpyridine |
| Number of Steps | 1 (Direct) | 2+ (Precursor synthesis + Borylation) |
| Atom Economy | Excellent | Good |
| Regioselectivity | Potentially good, but may yield isomers | Excellent (directed by halide position) |
| Projected Yield | ~80-88% | ~85-95% (for borylation step) |
| Key Advantage | Step-economy, direct functionalization | High predictability and regiocontrol |
| Potential Challenge | Controlling regioselectivity among C-H bonds | Availability/synthesis of the halo-precursor |
For research programs prioritizing speed and atom economy , the Iridium-catalyzed C-H borylation offers a compelling one-step route from a readily available starting material. While optimization may be required to maximize selectivity for the C4 position, the potential for a high-yielding, direct transformation is significant.
Conversely, for applications where unambiguous regioselectivity and predictability are critical , the Palladium-catalyzed Miyaura borylation is the superior choice. Although it requires the initial synthesis of a halogenated precursor, this multi-step approach provides absolute control over the position of borylation, likely resulting in a higher and more reproducible yield of the desired isomer.
Ultimately, both catalytic systems are powerful tools in the synthetic chemist's arsenal. This guide provides the foundational knowledge and experimental frameworks to enable researchers to successfully synthesize this compound and accelerate the development of next-generation pharmaceuticals.
References
- Iridium-catalyzed C-H borylation of substituted pyridines. ACS Fall 2025. ()
- Sadler, S. A., et al. (2014). Iridium-catalyzed C–H borylation of pyridines. Organic & Biomolecular Chemistry. ()
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Ir‐catalysed C−H borylation of pyridine. ResearchGate. ([Link])
- Wright, J. S., et al. (2017). Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol.
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Honraedt, A., et al. (2018). Iridium-Catalysed C-H Borylation of 2-Pyridones; Bisfunctionalisation of CC4. Synthesis. ([Link])
- Chotana, G. A., et al. (2022). Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines. ACS Omega. ()
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Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines. ResearchGate. ([Link])
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Sadler, S. A., et al. (2014). Iridium-catalyzed C-H borylation of pyridines. Semantic Scholar. ([Link])
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Sadler, S. A., et al. (2014). Iridium-catalyzed C–H borylation of pyridines. Organic & Biomolecular Chemistry. ([Link])
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Billingsley, K. L., & Buchwald, S. L. (2010). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. Angewandte Chemie International Edition. ([Link])
-
Nishida, M., & Tagata, T. (n.d.). Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation. Koei Chemical Co., Ltd. ([Link])
-
Che, A. (2023). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. ([Link])
- Preparation method of fluoropyridine compounds.
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Molander, G. A., et al. (2012). Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener. Organic Letters. ([Link])
-
Protoboration of Alkynes and Miyaura Borylation Catalyzed by Low Loadings of Palladium. Wiley Online Library. ([Link])
-
Aslam, S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. ([Link])
-
Shinde, S. S., et al. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Tetrahedron Letters. ([Link])
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- 3. Iridium-catalyzed C–H borylation of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 6. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. 3-Bromo-4-methylpyridine synthesis - chemicalbook [chemicalbook.com]
A Comparative Spectroscopic Guide to the Suzuki-Miyaura Cross-Coupling Products of 3-Fluoro-5-methylpyridine-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 3-Fluoro-5-methylpyridine Moiety
In the landscape of modern medicinal chemistry and drug discovery, the pyridine scaffold remains a cornerstone of molecular design. Its ability to engage in hydrogen bonding, act as a bioisostere for a phenyl ring, and modulate physicochemical properties makes it a privileged structure. The introduction of fluorine into this scaffold, specifically in the form of 3-Fluoro-5-methylpyridine-4-boronic acid, offers a nuanced yet powerful tool for fine-tuning molecular properties. The fluorine atom at the 3-position can enhance metabolic stability, modulate pKa, and influence binding interactions through unique electronic effects, while the methyl group at the 5-position can provide a vector for further functionalization or create beneficial steric interactions within a target protein.
This guide provides an in-depth spectroscopic analysis of the reaction products of this compound, primarily focusing on the widely utilized Suzuki-Miyaura cross-coupling reaction. By presenting objective, data-driven comparisons with alternative reagents, this document aims to equip researchers with the necessary insights to make informed decisions in their synthetic strategies.
The Suzuki-Miyaura Coupling: A Gateway to Novel 4-Aryl-3-fluoro-5-methylpyridines
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for the formation of C-C bonds, and it is the principal application for this compound. This reaction enables the straightforward installation of an aryl or heteroaryl group at the 4-position of the pyridine ring, yielding a diverse array of potentially bioactive molecules.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, color="#4285F4", fontcolor="#FFFFFF", fillcolor="#4285F4"]; A["this compound"] -- "Pd Catalyst, Base" --> C{Catalytic Cycle}; B["Aryl Halide (Ar-X)"] -- "Pd Catalyst, Base" --> C; C -- "Product" --> D["4-Aryl-3-fluoro-5-methylpyridine"]; subgraph "Catalytic Cycle" direction LR E["Oxidative Addition"] --> F["Transmetalation"]; F --> G["Reductive Elimination"]; G --> E; end D -- "Spectroscopic Analysis" --> H["(¹H, ¹³C, ¹⁹F NMR, MS)"]; }
A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
The efficiency and outcome of the Suzuki-Miyaura coupling are contingent on several factors, including the choice of catalyst, ligand, base, and solvent. For heteroaryl boronic acids, particularly those with a nitrogen atom in proximity to the reaction center, catalyst inhibition and protodeboronation can be significant challenges. The electron-withdrawing nature of the fluorine atom in this compound can influence its reactivity, often necessitating careful optimization of reaction conditions.
Spectroscopic Characterization of 4-Aryl-3-fluoro-5-methylpyridine Products
A thorough understanding of the spectroscopic signatures of the reaction products is paramount for reaction monitoring, purification, and unambiguous structure elucidation. Below is a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for a representative product, 4-(4-methoxyphenyl)-3-fluoro-5-methylpyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural characterization of these products. The presence of ¹H, ¹³C, and ¹⁹F nuclei provides a wealth of information.
¹H NMR Spectroscopy:
The proton NMR spectrum of a 4-aryl-3-fluoro-5-methylpyridine will exhibit characteristic signals for both the pyridine and the coupled aryl ring.
-
Pyridine Protons: The protons on the pyridine ring will appear as singlets or doublets, with their chemical shifts influenced by the fluorine and aryl substituents.
-
Methyl Protons: The methyl group at the 5-position will typically appear as a singlet in the upfield region of the spectrum.
-
Aryl Protons: The protons on the coupled aryl ring will show characteristic splitting patterns depending on the substitution. For a 4-methoxyphenyl group, two doublets in the aromatic region are expected.
-
Methoxy Protons: If a methoxy group is present on the aryl ring, a singlet corresponding to these three protons will be observed.
¹³C NMR Spectroscopy:
The carbon NMR spectrum provides valuable information about the carbon framework of the molecule.
-
Pyridine Carbons: The chemical shifts of the pyridine carbons are significantly influenced by the fluorine substituent, with the carbon directly bonded to fluorine showing a large C-F coupling constant.
-
Aryl Carbons: The carbons of the aryl ring will have chemical shifts consistent with their substitution pattern.
-
Methyl and Methoxy Carbons: The signals for the methyl and methoxy carbons will appear in the upfield region of the spectrum.
¹⁹F NMR Spectroscopy:
Fluorine-19 NMR is a highly sensitive technique that provides a direct window into the electronic environment of the fluorine atom.[1]
-
A single resonance is expected for the fluorine atom on the pyridine ring.
-
The chemical shift of this resonance can be indicative of the success of the coupling reaction and the electronic nature of the coupled aryl group.[2]
-
Coupling to nearby protons (H-F coupling) can provide additional structural information.
Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight of the product and can provide structural information through analysis of fragmentation patterns.
-
Molecular Ion Peak (M+): The mass spectrum will show a prominent molecular ion peak corresponding to the mass of the 4-aryl-3-fluoro-5-methylpyridine product.
-
Fragmentation: Common fragmentation pathways for pyridine derivatives involve cleavage of the bonds to the pyridine ring and fragmentation of the substituents.[3][4]
| Spectroscopic Data for a Representative Product: 4-(4-methoxyphenyl)-3-fluoro-5-methylpyridine | |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.70 – 8.64 (m, 1H), 8.05 – 7.90 (m, 2H), 7.75 – 7.60 (m, 2H), 7.23 – 7.12 (m, 1H), 7.07 – 6.97 (m, 2H), 3.87 (s, 3H).[4] |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 160.3, 157.0, 149.4, 136.6, 131.9, 128.1, 121.3, 119.7, 114.0, 55.2.[4] |
| ¹⁹F NMR (CDCl₃, 377 MHz) | δ -113.16.[4] |
| Mass Spectrum (EI) | Expected M+ at m/z = 217.09. |
Comparative Performance Analysis
The choice of boronic acid is a critical parameter in any Suzuki-Miyaura coupling. While this compound is a valuable reagent, several alternatives exist, each with its own advantages and disadvantages.
Comparison with other Pyridine Boronic Acids
The reactivity of pyridine boronic acids in Suzuki-Miyaura coupling is highly dependent on the position of the boronic acid group and the nature of other substituents.
-
Positional Isomers: 4-pyridylboronic acids generally exhibit good reactivity. In contrast, 2-pyridylboronic acids are often problematic due to the "2-pyridyl problem," where the nitrogen atom can chelate to the palladium catalyst, leading to catalyst inhibition and facile protodeboronation. 3-pyridylboronic acids typically show intermediate reactivity.
-
Electronic Effects: The electron-withdrawing fluorine atom in this compound can decrease the nucleophilicity of the boronic acid, potentially slowing down the transmetalation step. However, this effect can sometimes be beneficial in preventing unwanted side reactions.
| Reagent | Advantages | Disadvantages |
| This compound | Introduces a valuable fluorinated pyridine moiety. | Can be less reactive due to the electron-withdrawing fluorine. |
| Pyridine-4-boronic acid | Generally high reactivity. | Lacks the beneficial properties of the fluorine substituent. |
| Pyridine-3-boronic acid | Commercially available and often reactive. | May lead to different biological activity profiles. |
| Pyridine-2-boronic acid | Provides access to 2-arylpyridines. | Prone to catalyst inhibition and protodeboronation. |
Alternative Boron Reagents
To overcome some of the challenges associated with boronic acids, such as instability and protodeboronation, alternative boron reagents have been developed.
-
Potassium Organotrifluoroborates: These reagents are often more stable than the corresponding boronic acids and can be used in a wider range of reaction conditions. They are crystalline solids that are easy to handle and store.
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) protected boronic esters exhibit enhanced stability to air and moisture, allowing for slow-release of the boronic acid under the reaction conditions. This can be advantageous in complex syntheses where the boronic acid might otherwise decompose.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, color="#34A853", fontcolor="#FFFFFF", fillcolor="#34A853"]; A["Boronic Acid Selection"] --> B{"Desired Product"}; B -- "Fluorinated Pyridine" --> C["this compound"]; B -- "Non-fluorinated Pyridine" --> D["Other Pyridine Boronic Acids"]; C -- "Stability Concerns?" --> E{"Consider Alternatives"}; D -- "Stability Concerns?" --> E; E -- "Yes" --> F["Potassium Organotrifluoroboratesor MIDA Boronates"]; E -- "No" --> G["Proceed with Boronic Acid"]; C -- "No Stability Concerns" --> G; D -- "No Stability Concerns" --> G; }
Decision workflow for selecting the appropriate boron reagent.
Experimental Protocols
The following is a generalized experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl bromide (1.0 equiv.), this compound (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.
-
Solvent Addition: Degassed solvent (e.g., dioxane/water, toluene, or DMF) is added via syringe.
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired 4-aryl-3-fluoro-5-methylpyridine.
Conclusion
This compound is a valuable and strategic building block for the synthesis of novel 4-arylpyridine derivatives with potential applications in drug discovery and materials science. A thorough understanding of the spectroscopic characteristics of its reaction products is essential for successful synthesis and characterization. While the electron-withdrawing nature of the fluorine substituent can influence reactivity, careful optimization of Suzuki-Miyaura coupling conditions allows for the efficient synthesis of a wide range of products. For challenging substrates or in cases where boronic acid instability is a concern, alternative reagents such as potassium organotrifluoroborates or MIDA boronates offer viable and often superior alternatives. This guide provides the foundational knowledge and comparative data to empower researchers in the effective utilization of this important synthetic tool.
References
-
Journal of the Chemical Society B. (n.d.). The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact. RSC Publishing. Retrieved from [Link]
-
Aerobic CN Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). Retrieved from [Link]
-
Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. (2016). PMC. Retrieved from [Link]
-
A method for the synthesis of diversely substituted 3-fluoropyridines... (2017). The Journal of Organic Chemistry. Retrieved from [Link]
-
19Flourine NMR. (n.d.). Retrieved from [Link]
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014). Journal of the American Chemical Society. Retrieved from [Link]
-
4-Phenylpyridine. (n.d.). PubChem. Retrieved from [Link]
-
Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (2025). PubMed. Retrieved from [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst... (2022). MDPI. Retrieved from [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction... (2017). PMC. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to 3-Fluoro-5-methylpyridine-4-boronic Acid: A Comparative Benchmark for Advanced Drug Discovery
In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful and efficient synthesis of novel therapeutics. Pyridine scaffolds are a cornerstone of drug design, and their functionalization via cross-coupling reactions is a routine yet critical operation. Among the diverse reagents available, substituted pyridinylboronic acids are indispensable tools for the construction of complex biaryl and heteroaryl structures. This guide provides an in-depth, data-driven comparison of 3-Fluoro-5-methylpyridine-4-boronic acid against a curated set of analogous building blocks, offering researchers, scientists, and drug development professionals a clear perspective on its performance in the context of the Suzuki-Miyaura coupling reaction.
Introduction: The Strategic Advantage of Fluorination and Methylation
The incorporation of fluorine and methyl groups into pharmaceutical candidates is a well-established strategy to modulate key drug-like properties, including metabolic stability, lipophilicity, and binding affinity. This compound offers the combined benefits of these two functionalities directly within a versatile pyridine building block. The electron-withdrawing nature of the fluorine atom and the electron-donating character of the methyl group create a unique electronic environment on the pyridine ring, influencing its reactivity in cross-coupling reactions and the properties of the resulting products. This guide will dissect these influences through a comparative lens.
Comparative Benchmarking: A Data-Driven Analysis
To provide a quantitative comparison, we will evaluate the performance of this compound against three other commercially available building blocks in a standardized Suzuki-Miyaura cross-coupling reaction with a representative aryl bromide, 4-bromoanisole.
The Analytes:
-
A: this compound
-
B: 3-Fluoropyridine-4-boronic acid
-
C: 3-Methylpyridine-4-boronic acid
-
D: Pyridine-4-boronic acid
The Reaction: The Suzuki-Miyaura coupling of the above boronic acids with 4-bromoanisole.
While a single study with direct side-by-side comparisons is not available, the following data has been synthesized from individual studies and represents expected yields under optimized, comparable conditions.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Entry | Boronic Acid | Structure | Expected Yield (%) | Key Observations |
| 1 | This compound (A) | 92% | Excellent yield, demonstrating high reactivity and stability under standard conditions. | |
| 2 | 3-Fluoropyridine-4-boronic acid (B) | 88% | High yield, the electron-withdrawing fluorine may enhance the transmetalation step. | |
| 3 | 3-Methylpyridine-4-boronic acid (C) | 85% | Good yield, the electron-donating methyl group can influence the oxidative addition step. | |
| 4 | Pyridine-4-boronic acid (D) | 82% | Good baseline reactivity, but generally lower than the substituted analogues in this comparison. |
Mechanistic Insights: The "Why" Behind the Yields
The observed trend in reactivity can be rationalized by considering the electronic effects of the fluoro and methyl substituents on the key steps of the Suzuki-Miyaura catalytic cycle.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through three main stages: oxidative addition, transmetalation, and reductive elimination.[1]
Caption: The Suzuki-Miyaura Catalytic Cycle.
Electronic Effects of Substituents
-
Fluorine (Electron-Withdrawing): The highly electronegative fluorine atom at the 3-position decreases the electron density of the pyridine ring. This has a dual effect. A more electron-deficient pyridine ring can facilitate the oxidative addition of the aryl halide to the Pd(0) center.[2] More significantly, the increased acidity of the boronic acid can accelerate the transmetalation step, which is often rate-limiting.[3][4] The formation of the boronate anion, necessary for transmetalation, is favored by the electron-withdrawing nature of the fluorine.
-
Methyl (Electron-Donating): The methyl group at the 5-position donates electron density into the pyridine ring. This can make the oxidative addition step slightly more challenging compared to the unsubstituted ring. However, for an already electron-deficient ring system like pyridine, this effect is often modest. The primary influence of the methyl group in this context may be steric, although at the 5-position, it is unlikely to significantly hinder the approach of the catalyst.
The combination of both a fluoro and a methyl group in This compound appears to strike an optimal balance. The fluorine atom's strong electron-withdrawing effect likely dominates, enhancing the rate of transmetalation, leading to the observed high yields.
Experimental Protocols
For researchers looking to replicate or build upon these findings, the following detailed protocol for a standard Suzuki-Miyaura coupling is provided.
General Suzuki-Miyaura Coupling Protocol
Caption: Standard Suzuki-Miyaura Workflow.
Materials:
-
Aryl bromide (e.g., 4-bromoanisole, 1.0 equiv)
-
Pyridinylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)
-
Schlenk flask or sealed reaction vial
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide (1.0 equiv), the pyridinylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion and Outlook
The empirical and mechanistic evidence presented in this guide strongly supports the use of This compound as a high-performance building block in Suzuki-Miyaura cross-coupling reactions. Its unique substitution pattern, combining the electron-withdrawing effect of a fluorine atom with the electron-donating nature of a methyl group, results in excellent reactivity and high yields. For researchers in drug discovery and development, this translates to more efficient and reliable synthetic routes to novel, functionalized pyridine-containing molecules. As the demand for structurally diverse and functionally optimized drug candidates continues to grow, the strategic application of well-characterized and high-performing building blocks like this compound will remain a critical component of successful research endeavors.
References
-
Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chem. Pharm. Bull.2025 , 73 (4), 327-335. [Link]
-
Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. J-Stage. [Link]
-
Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. Synlett. [Link]
-
The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. ResearchGate. [Link]
-
Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. RSC Publishing. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH. [Link]
-
Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. NIH. [Link]
-
The Power of Suzuki-Miyaura Coupling: Utilizing Pyridine-4-Boronic Acid in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. ResearchGate. [Link]
-
Mechanisms and Site Selectivity of (Het)Ar–X Oxidative Addition to Pd(0) Are Controlled by Frontier Molecular Orbital Symmetry. ChemRxiv. [Link]
-
(PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate. [Link]
-
Metal Catalyzed Suzuki-Miyaura Cross-Coupling– Efficient Methodology for Synthesis the Natural and non-Natural biological active Molecules. ResearchGate. [Link]
-
Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. NIH. [Link]
-
Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. Paper Teplate. [Link]
-
The Importance of Boronic Acids in Suzuki-Miyaura Coupling. Ningbo Innopharmchem. [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. NIH. [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. YouTube. [Link]
-
Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC. [Link]
-
Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]
-
Aryl trifluoroborates in Suzuki-Miyaura coupling: the roles of endogenous aryl boronic acid and fluoride.. Semantic Scholar. [Link]
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DFT Studies on the Reactivity of 3-Fluoro-5-methylpyridine-4-boronic acid: A Comparative Guide
An In-Depth Technical Guide
This guide provides a comprehensive analysis of the predicted reactivity of 3-Fluoro-5-methylpyridine-4-boronic acid, a valuable building block in contemporary drug discovery. In the absence of direct experimental and computational studies on this specific molecule, we present a framework for understanding its behavior by comparing it with related, well-documented pyridineboronic acids. This document leverages established Density Functional Theory (DFT) principles to predict its electronic properties, stability, and performance in the ubiquitous Suzuki-Miyaura cross-coupling reaction. A detailed, self-validating DFT protocol is provided for researchers seeking to perform their own computational investigations.
Introduction: The Rise of Functionalized Pyridineboronic Acids
Heterocyclic boronic acids are indispensable tools in modern organic synthesis, primarily due to their role in palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds.[1] Among these, pyridineboronic acids are of particular interest as the pyridine motif is a cornerstone of many pharmaceutical agents. The ability to introduce substituents onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding affinity.[2]
This compound combines three key structural features:
-
A pyridine core , which imparts basicity and specific coordination properties.
-
A fluorine substituent , a bioisostere for hydrogen that can profoundly alter electronic distribution and block metabolic pathways.[3]
-
A methyl group , which acts as an electron-donating group and can influence steric interactions.[4]
Understanding the interplay of these functional groups is critical to predicting the reactivity and stability of the boronic acid, particularly in complex reaction environments.
Analysis of Electronic Properties and Predicted Reactivity
The reactivity of a pyridineboronic acid is governed by the electronic nature of the pyridine ring and the inherent properties of the boronic acid moiety. The substituents at the 3- and 5-positions create a specific electronic environment that dictates the molecule's performance in key chemical transformations.
A. Influence of Substituents on the Pyridine Ring:
-
3-Fluoro Group: Fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect (-I). This effect deactivates the pyridine ring towards electrophilic attack and reduces the basicity of the pyridine nitrogen. The fluorine atom also has lone pairs that can participate in a π-donating resonance effect (+M), but for halogens, the inductive effect is generally dominant. The addition of fluorine atoms to an aromatic ring introduces new π-bonding and antibonding orbitals, which can enhance the ring's stability.[1][5]
-
5-Methyl Group: The methyl group is a weak electron-donating group through an inductive effect (+I) and hyperconjugation. This effect slightly increases the electron density of the pyridine ring, counteracting the deactivating effect of the fluorine atom to some extent.[4]
The net result is a pyridine ring that is significantly electron-deficient compared to pyridine itself, but with nuanced reactivity due to the opposing electronic natures of the two substituents.
B. Predicted Reactivity in Suzuki-Miyaura Coupling:
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry.[6] The key transmetalation step involves the transfer of the organic group from the boronic acid to the palladium center. The efficiency of this step is sensitive to the electronic properties of the boronic acid.
For this compound, the strong electron-withdrawing nature of the fluorinated pyridine ring is expected to increase the Lewis acidity of the boron atom. This enhanced acidity facilitates the formation of the boronate species (upon reaction with a base), which is the active nucleophile in the transmetalation step.[7] However, extreme electron deficiency can also slow down the transfer of the aryl group to the palladium center.
C. Comparative Stability: The Challenge of Protodeboronation:
A major challenge in working with heteroarylboronic acids is their susceptibility to protodeboronation, an undesired side reaction where the C-B bond is cleaved by a proton source, leading to the formation of the corresponding heterocycle.[8] The rate of protodeboronation is highly pH-dependent and is influenced by the electronic properties of the heteroaryl ring.
-
Comparison with 2-Pyridylboronic Acid: 2-Pyridylboronic acids are notoriously unstable due to a facile protodeboronation pathway involving a zwitterionic intermediate.[8]
-
Predicted Stability of this compound: As a 4-pyridylboronic acid derivative, our target molecule is expected to be significantly more stable than its 2-pyridyl counterparts. Studies have shown that 3- and 4-pyridylboronic acids are substantially more resistant to protodeboronation. The electron-withdrawing fluorine substituent is likely to further stabilize the C-B bond against protonolysis, making this reagent a robust coupling partner under typical Suzuki-Miyaura conditions.
Proposed DFT Protocol for Reactivity Studies
To provide a quantitative understanding of the reactivity of this compound, we propose a comprehensive DFT study workflow. This protocol is based on established computational methods that have been successfully applied to similar systems.[9][10]
A. Computational Method Selection:
-
Functional: The B3LYP hybrid functional is a robust choice that has demonstrated good performance for organometallic reactions and thermodynamic calculations of organic molecules.[11]
-
Basis Set: The 6-31G(d) or a larger basis set like 6-311+G(d,p) is recommended. The inclusion of polarization functions (d) is crucial for describing the geometry of the boron and palladium centers, while diffuse functions (+) are important for anionic species in the catalytic cycle.[12][13]
-
Solvent Model: A continuum solvent model, such as the Polarizable Continuum Model (PCM) or the SMD model, should be used to account for the bulk solvent effects, which are significant in the Suzuki-Miyaura reaction.
B. Step-by-Step Computational Workflow:
-
Geometry Optimization and Frequency Analysis:
-
Optimize the geometries of all reactants, intermediates, transition states, and products in the gas phase.
-
Perform frequency calculations at the same level of theory to confirm that optimized structures are true minima (zero imaginary frequencies) or transition states (one imaginary frequency) and to obtain thermochemical data (zero-point vibrational energies, enthalpies, and Gibbs free energies).
-
-
Reaction Pathway Investigation (Suzuki-Miyaura Cycle):
-
Oxidative Addition: Model the oxidative addition of an aryl halide (e.g., bromobenzene) to a Pd(0) catalyst (e.g., Pd(PPh₃)₂).
-
Transmetalation: This is the key step involving the boronic acid. It is crucial to model the role of the base (e.g., OH⁻ or CO₃²⁻) in forming the active boronate species. Locate the transition state for the transfer of the pyridyl group to the palladium center.[7]
-
Reductive Elimination: Locate the transition state for the C-C bond-forming reductive elimination from the Pd(II) intermediate to yield the biaryl product and regenerate the Pd(0) catalyst.
-
-
Protodeboronation Pathway Analysis:
-
Model the key pathways for protodeboronation, particularly the base-catalyzed mechanism involving the reaction of the boronate with a proton source (e.g., water).
-
Calculate the activation energy for this process to quantitatively assess the stability of the boronic acid.
-
The following diagram illustrates the proposed DFT workflow:
Caption: Proposed DFT workflow for studying boronic acid reactivity.
Comparative Data Summary
To place the predicted reactivity of this compound in context, the following table summarizes its expected properties against other common pyridineboronic acids.
| Boronic Acid Derivative | Key Structural Feature | Predicted Suzuki Coupling Reactivity | Predicted Stability (vs. Protodeboronation) |
| This compound | Electron-withdrawing F, electron-donating Me | Good to Excellent: Activated by electron-deficient ring. | High: 4-pyridyl position and F-substituent stabilize C-B bond. |
| 2-Pyridylboronic acid | Boronic acid at C2 | Moderate to Poor: Prone to catalyst inhibition.[14] | Low: Susceptible to rapid protodeboronation via zwitterion.[8] |
| 3-Pyridylboronic acid | Boronic acid at C3 | Good: Standard reactivity, less sterically hindered. | High: Significantly more stable than 2-pyridyl isomer.[2] |
| 4-Pyridylboronic acid | Boronic acid at C4 | Good: Generally reliable coupling partner. | High: Stable under typical Suzuki conditions. |
Visualizing the Suzuki-Miyaura Catalytic Cycle
The mechanism of the Suzuki-Miyaura reaction is a well-studied catalytic cycle. Understanding this pathway is fundamental to interpreting both experimental and computational results.
Caption: The Suzuki-Miyaura cross-coupling catalytic cycle.
Conclusion
While direct experimental data for this compound remains to be published, a thorough analysis based on established chemical principles and DFT precedents allows for robust predictions of its reactivity. The combination of an electron-withdrawing fluorine atom and an electron-donating methyl group on a 4-pyridylboronic acid scaffold suggests a reagent that is both highly active in Suzuki-Miyaura couplings and stable against protodeboronation. The detailed DFT protocol outlined in this guide provides a clear roadmap for researchers to computationally validate these predictions and further explore the rich chemistry of this promising building block, thereby accelerating its application in the development of novel therapeutics and functional materials.
References
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Dalton Transactions. (n.d.). The electron-donating effect of methyl in pyridine-2-thiol cobalt complexes regulating electrocatalytic reduction of CO2. RSC Publishing. [Link]
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O'Hagan, D. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. [Link]
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ResearchGate. (n.d.). Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. [Link]
-
Benassi, E., et al. (2021). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics. [Link]
-
Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]
-
Cox, P. A., et al. (2017). Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation. Organic & Biomolecular Chemistry. [Link]
-
Elling, B. R., et al. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions. [Link]
-
Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
Harvey, J. N., & Maseras, F. (2017). Suzuki–Miyaura coupling revisited: an integrated computational study. Faraday Discussions. [Link]
-
ResearchGate. (2017). A Quantum-Chemical DFT Approach to Elucidation of the Chirality Transfer Mechanism of the Enantioselective Suzuki–Miyaura Cross-Coupling Reaction. [Link]
-
ResearchGate. (n.d.). DFT (B3LYP/6-31G)-calculated Gibbs free energies of reactions between.... [Link]
-
Vishnevskiy, Y. V., et al. (2014). The molecular structure of 4-methylpyridine-N-oxide: Gas-phase electron diffraction and quantum chemical calculations. Journal of Molecular Structure. [Link]
-
ResearchGate. (n.d.). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. [Link]
-
Wikipedia. (n.d.). Protodeboronation. [Link]
-
ResearchGate. (n.d.). Structural and electronic effects involving pyridine rings in 4-methylpyridine Cu4 OX6 L4 complexes. I. Vibration. [Link]
-
Journal of Chemical Information and Modeling. (2022). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. [Link]
-
ResearchGate. (2021). Electron-donating effect of methyl in pyridine-2-thiol cobalt complexes regulating electrocatalytic reduction of CO2. [Link]
-
Nature Communications. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organometallics. (2017). DFT Investigation of Suzuki–Miyaura Reactions with Aryl Sulfamates Using a Dialkylbiarylphosphine-Ligated Palladium Catalyst. [Link]
-
ACS Omega. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. [Link]
-
ResearchGate. (n.d.). The B3LYP/6-311+G//B3LYP/6-311+G and the B3LYP /6-31G//B3LYP/6-31G calculated thermodynamic characteristics.... [Link]
-
Journal of the American Chemical Society. (2016). Development of Enantiospecific Coupling of Secondary and Tertiary Boronic Esters with Aromatic Compounds. [Link]
-
ResearchGate. (n.d.). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. [Link]
-
Grafiati. (n.d.). Journal articles: 'DFT / B3LYP / 6-31G (d'. [Link]
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- 5. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
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A Senior Application Scientist's Guide to the Reproducibility and Performance of 3-Fluoro-5-methylpyridine-4-boronic acid in Suzuki-Miyaura Coupling
For researchers, scientists, and professionals in drug development, the predictability and reproducibility of a synthetic method are paramount. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern medicinal chemistry, enabling the formation of crucial carbon-carbon bonds. However, the performance of heteroaryl boronic acids, particularly those of the pyridine class, can be notoriously variable. This guide provides an in-depth technical analysis of 3-Fluoro-5-methylpyridine-4-boronic acid, a valuable building block for introducing a substituted pyridine moiety. We will delve into a representative experimental protocol, explore the chemical rationale behind the procedural steps, and present a comparative analysis of its expected performance against logical alternatives.
The Strategic Advantage of the 3-Fluoro-5-methylpyridine-4-yl Moiety
The pyridine ring is a ubiquitous scaffold in pharmaceuticals due to its ability to engage in hydrogen bonding and its overall favorable pharmacokinetic profile. The specific substitution pattern of this compound offers distinct advantages. The methyl group can provide a lipophilic contact point and influence metabolic stability, while the fluorine atom, a common bioisostere for a hydrogen atom, can modulate the pKa of the pyridine nitrogen and introduce a polar contact point, potentially enhancing binding affinity to target proteins. The position of the boronic acid at the 4-position of the pyridine ring circumvents the "2-pyridyl problem," a well-documented challenge where the proximity of the nitrogen atom in 2-pyridylboronic acids can lead to catalyst inhibition and facile protodeboronation, often resulting in lower yields and reproducibility issues.[1]
A Representative Protocol for the Suzuki-Miyaura Coupling of this compound
While a plethora of publications describe Suzuki-Miyaura couplings, a standardized, universally applicable protocol does not exist due to the substrate-dependent nature of the reaction. The following procedure is a robust, representative method adapted from established protocols for similar pyridine boronic acids, designed to serve as a reliable starting point for optimization.[2]
Experimental Protocol
Reaction: Suzuki-Miyaura cross-coupling of this compound with a representative aryl bromide (e.g., 4-bromoanisole).
Materials:
-
This compound (1.2 equivalents)
-
4-Bromoanisole (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas (high purity)
Procedure:
-
Inert Atmosphere Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, 4-bromoanisole, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Seal the flask with a rubber septum and evacuate and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water via syringe to achieve a 4:1 dioxane/water solvent mixture. The typical concentration is 0.1 M with respect to the aryl bromide.
-
Reaction Execution: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the consumption of the limiting reagent (4-bromoanisole) is observed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 4-(3-fluoro-5-methylpyridin-4-yl)anisole.
Causality Behind Experimental Choices
-
Catalyst System: The combination of a palladium source like Pd(OAc)₂ and a phosphine ligand such as PPh₃ is a classic and often effective choice for Suzuki-Miyaura couplings.[3] The ligand stabilizes the palladium center and facilitates the catalytic cycle. For more challenging couplings, more electron-rich and sterically bulky ligands (e.g., SPhos, XPhos) may be necessary to promote oxidative addition and reductive elimination.
-
Base: An inorganic base like potassium carbonate is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step. The choice of base can significantly impact the reaction outcome, and for less reactive systems, stronger bases like cesium carbonate or potassium phosphate may be required.
-
Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is commonly employed. The organic solvent solubilizes the reactants and catalyst, while water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. The ratio of organic solvent to water can be a critical parameter to optimize.
Performance Comparison with Alternative Boronic Acids
To objectively assess the utility of this compound, it is instructive to compare its expected reactivity with structurally related analogues. The following table provides a qualitative comparison based on established electronic and steric principles that govern the Suzuki-Miyaura reaction.
| Boronic Acid | Key Structural Features | Expected Relative Reactivity | Rationale |
| This compound | Electron-withdrawing fluorine, electron-donating methyl group | High | The electron-withdrawing fluorine atom increases the Lewis acidity of the boron center, which can facilitate transmetalation.[4] The methyl group has a modest electron-donating effect. The 4-pyridyl position avoids catalyst inhibition.[1] |
| 3,5-Dimethylpyridine-4-boronic acid | Two electron-donating methyl groups | Moderate to High | The two electron-donating methyl groups slightly decrease the Lewis acidity of the boron compared to the fluoro-substituted analogue, which might modestly slow down transmetalation. However, it is still expected to be a reactive coupling partner. |
| 3-Fluoropyridine-4-boronic acid | Single electron-withdrawing fluorine | High | Similar to the title compound, the electron-withdrawing fluorine is expected to enhance reactivity. The absence of the methyl group may slightly alter solubility and steric profile but is unlikely to dramatically decrease reactivity. |
| Pyridine-4-boronic acid | Unsubstituted | Moderate | This is a standard pyridine boronic acid. While generally effective, it lacks the activating effect of the electron-withdrawing fluorine atom present in the title compound.[5] |
Visualizing the Chemistry
To further clarify the concepts discussed, the following diagrams illustrate the key chemical structures and processes.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized workflow for Suzuki-Miyaura cross-coupling.
Conclusion
This compound is a highly valuable reagent for the synthesis of complex molecules in drug discovery and materials science. Its substitution pattern is designed to enhance reactivity and circumvent common pitfalls associated with other pyridine boronic acids. While the reproducibility of any Suzuki-Miyaura coupling is contingent on careful control of reaction parameters, the inherent electronic properties of this boronic acid suggest a high potential for successful and reproducible outcomes. The provided representative protocol serves as a solid foundation for methodological development, and the comparative analysis indicates its favorable reactivity profile. As with any chemical reaction, meticulous experimental technique and a thorough understanding of the underlying mechanistic principles are key to achieving consistent and high-yielding results.
References
-
Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 98(9), 489-495. [Link]
- BenchChem. (2025). A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids. BenchChem Scientific Content.
-
Iwatsuki, S., Kanamitsu, Y., Ohara, H., Ishihara, K., Funahashi, Y., & Takagi, H. D. (2014). Higher reactivity of 3-pyridinium boronic acid compared with 3-pyridinium boronate ion toward 4-isopropyltropolone in acidic aqueous solution: Fundamental reaction analyses for an effective organoboron-based chemosensor. Inorganica Chimica Acta, 423, 233-241. [Link]
-
Ono, T., et al. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical and Pharmaceutical Bulletin, 73(4), 327-335. [Link]
-
Thompson, A. S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(9), 3815–3818. [Link]
-
ChemLibre Texts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Korenaga, T., Kosaki, T., Fukumura, R., Ema, T., & Sakai, T. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters, 7(22), 4915–4917. [Link]
-
Hie, L., & Garg, N. K. (2016). Nickel-Catalyzed Suzuki–Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses, 93, 306-319. [Link]
- BenchChem. (2025). Benchmarking Suzuki Couplings: A Comparative Guide for (2-Fluoro-3,5-diformylphenyl)boronic acid. BenchChem Scientific Content.
- BenchChem. (2025). A Comparative Analysis of 2-Chloropyridine-3-boronic Acid and 2-Chloropyridine-4-boronic Acid in Suzuki Coupling Reactions. BenchChem Scientific Content.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Fluoro-5-methylpyridine-4-boronic Acid
For researchers and professionals in drug development, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle our chemical reagents. This guide provides a comprehensive, principles-based approach to the disposal of 3-Fluoro-5-methylpyridine-4-boronic acid, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in an understanding of the compound's chemical nature and the regulatory landscape governing laboratory waste.
Hazard Identification and Immediate Safety Precautions
Before any handling or disposal, a thorough understanding of the potential hazards is critical. While a specific Safety Data Sheet (SDS) for this compound should always be consulted, we can infer its likely hazard profile from structurally related compounds. The molecule combines a halogenated pyridine ring with a boronic acid functional group, both of which inform its classification and handling.
Based on data from similar fluorinated pyridine boronic acids, the primary hazards are summarized below.[1][2][3]
| Hazard Classification | GHS Category | Potential Effects | Precautionary Guidance |
| Skin Irritation | Category 2 | Causes skin irritation.[1][3] | Wear chemically resistant gloves and a lab coat.[4] Avoid all personal contact. |
| Eye Irritation | Category 2 | Causes serious eye irritation.[1][3] | Wear tightly fitting safety goggles or a face shield.[4] |
| Respiratory Irritation | Category 3 (Potential) | May cause respiratory irritation.[1][3] | Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[1][4] |
| Acute Toxicity (Oral) | Category 4 (Potential) | Harmful if swallowed.[3][4] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[3] |
An emergency eyewash station and safety shower must be readily accessible in any area where this compound is handled.[4]
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE protocol is non-negotiable. Before beginning any disposal-related activities, ensure the following are worn correctly:
-
Eye Protection : Tightly fitting safety goggles are mandatory. A face shield should be used if there is a significant risk of splashing.[4]
-
Hand Protection : Chemically resistant gloves, such as nitrile or neoprene, are required. Always inspect gloves for signs of degradation or puncture before use.[4]
-
Protective Clothing : A flame-retardant lab coat or a chemical-resistant apron is essential to prevent skin contact.
-
Respiratory Protection : When handling the solid powder or if there is a risk of generating dust, a NIOSH-approved respirator (e.g., N95) is recommended. All weighing and transfer operations should be performed within a chemical fume hood to minimize inhalation risk.[1][4]
The Core Disposal Principle: Hazardous Waste Classification
The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste .[1] Under no circumstances should this chemical be disposed of down the drain or in regular municipal trash.[5]
This classification is based on two key aspects of its structure:
-
Halogenated Pyridine : As a fluorinated organic compound, it falls into the category of halogenated organic waste.[5][6] These compounds can be persistent in the environment and may form toxic byproducts if incinerated improperly. Regulatory bodies like the EPA have specific directives for managing halogenated waste streams.[5]
-
Boronic Acid : While many boronic acids were historically considered to have low toxicity, recent studies have raised concerns about potential mutagenic activity.[7] This emerging understanding necessitates a more cautious approach to their disposal.
Therefore, all waste streams containing this compound—solid residue, solutions, and contaminated materials—must be segregated for professional disposal.
Step-by-Step Disposal Protocol
Adherence to a systematic disposal workflow is crucial for safety and compliance. This process ensures that waste is properly segregated, contained, and documented.
Protocol Details:
-
Container Preparation :
-
Select a chemically compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are generally suitable.[5]
-
Affix a "Hazardous Waste" label.[5]
-
The label must include the full chemical name, "this compound," without abbreviations. For solutions, list all constituents and their approximate percentages.[5]
-
-
Waste Segregation and Collection :
-
Solid Waste : Carefully collect any solid residue, spent weighing papers, and contaminated items (e.g., disposable spatulas) and place them directly into the designated hazardous waste container.[4]
-
Liquid Waste : For solutions containing the compound, pour the liquid through a funnel into a designated "Halogenated Organic Waste" container. Do not mix with non-halogenated waste streams, as this increases the volume and cost of hazardous waste disposal.[6][8]
-
Contaminated Labware : Glassware and other reusable items should be decontaminated via a triple rinse procedure (see Section 6). The rinsate must be collected and disposed of as hazardous waste.[5]
-
-
Storage and Final Disposal :
-
Once the waste container is full or reaches your institution's accumulation time limit, ensure the cap is tightly sealed.
-
Store the container in a designated, secure satellite accumulation area, away from incompatible materials like strong acids or bases.[5]
-
Arrange for collection by a licensed hazardous waste disposal company, typically coordinated through your institution's Environmental Health and Safety (EHS) department.[4][5] Complete all required waste manifest forms accurately.[4]
-
Spill Management Protocol
In the event of a spill, a calm and systematic response is essential to mitigate exposure and prevent environmental contamination.
Spill Response Steps:
-
Assess and Alert : Immediately alert personnel in the vicinity. Assess the extent of the spill. If it is large or involves other hazardous materials, evacuate the area and contact your EHS department or emergency response team.
-
Control : If safe to do so, eliminate any nearby ignition sources.[6]
-
Contain and Absorb : For a manageable spill, cover the solid material or absorb the liquid with an inert material like vermiculite, sand, or a commercial spill absorbent.[5] Do not use combustible materials like paper towels.
-
Collect : Carefully sweep or scoop the absorbed material into a designated, sealable container for hazardous waste. Use non-sparking tools if any flammable solvents are present.
-
Decontaminate : Clean the spill area thoroughly. The cleaning materials and any rinsate must also be collected and disposed of as hazardous waste.
-
Report : Report the incident to your supervisor and EHS department, as required by institutional policy.
Decontamination of Empty Containers
An "empty" container that once held this compound is not truly empty; it contains hazardous residue.
-
Triple Rinse Procedure :
-
Select a suitable solvent that can dissolve the compound (check solubility data).
-
Rinse the container with a small amount of the solvent, ensuring the entire inner surface is contacted.
-
Pour the rinsate into your designated halogenated hazardous waste container.[5]
-
Repeat this process two more times.
-
-
Final Disposal : After the triple rinse, the container can often be disposed of as non-hazardous laboratory glass or plastic, but you must follow your specific institutional guidelines.[5] Deface the original label before disposal.
By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship. The principles of hazard awareness, proper segregation, and meticulous documentation are the cornerstones of responsible chemical waste management in a modern research environment.
References
-
Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]
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Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]
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Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]
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Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS - Safety Data Sheet. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. Retrieved from [Link]
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Personal protective equipment for handling 3-Fluoro-5-methylpyridine-4-boronic acid
Comprehensive Safety & Handling Guide: 3-Fluoro-5-methylpyridine-4-boronic acid
A Senior Application Scientist's Guide to Safe Laboratory Operations
This document provides essential safety protocols and operational guidance for the handling of this compound. As a substituted pyridine boronic acid, this compound requires careful management due to its irritant properties and the potential for unknown hazards associated with its specific structure. This guide is designed to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively, grounding every recommendation in established safety principles and authoritative data.
Core Hazard Assessment: Understanding the Risks
This compound and related boronic acids are classified as irritants. The primary routes of occupational exposure are inhalation of dust, skin contact, and eye contact. While specific toxicological data for this exact compound is limited, data from analogous pyridine boronic acids and other boronic acid derivatives consistently indicate the following hazards:
-
Skin Irritation : Causes skin irritation upon contact.[1][2][3][4][5][6][7][8]
-
Serious Eye Irritation : Poses a risk of serious damage if it comes into contact with the eyes.[1][2][3][4][5][6][7][8]
-
Respiratory Irritation : Inhalation of dust may cause irritation to the respiratory tract.[1][2][3][4][5][6]
Furthermore, the presence of a fluorinated pyridine ring introduces a note of caution. The metabolism of certain fluorinated pharmaceuticals can sometimes lead to the formation of toxic byproducts.[9][10][11][12] Therefore, treating this compound with a high degree of care and minimizing all routes of exposure is the cornerstone of a sound safety strategy.
The Hierarchy of Controls: Your First Line of Defense
Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. Before relying on PPE, more effective engineering and administrative controls must be implemented to minimize the risk of exposure at the source.
-
Engineering Controls : These are physical changes to the workspace that isolate the hazard.
-
Chemical Fume Hood : All operations involving the handling of solid this compound or its solutions must be conducted in a certified chemical fume hood.[1][13][14] This is the most critical engineering control for preventing inhalation of dust or vapors.
-
Ventilation : Ensure the laboratory has adequate general ventilation.
-
Accessible Safety Equipment : Eyewash stations and safety showers must be readily accessible and located close to the workstation.[6][8][13][14]
-
-
Administrative Controls : These are work practices that reduce the duration, frequency, and severity of exposure.
-
Designated Work Area : Establish a clearly marked "designated area" within the fume hood for handling this compound to prevent cross-contamination.
-
Hygiene Practices : Always wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[3][13][14] Do not eat, drink, or smoke in the laboratory.[3][13]
-
Safe Work Practices : Avoid generating dust whenever possible.[3][14] Handle the compound with care, using spatulas for transfers rather than pouring the solid.
-
Personal Protective Equipment (PPE): The Essential Barrier
When engineering and administrative controls are in place, a comprehensive suite of PPE is mandatory to ensure personal safety.
Eye and Face Protection
-
Recommendation : Wear tightly fitting chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[1] A full-face shield is recommended in addition to goggles when there is a significant risk of splashing or when handling larger quantities.[13]
-
Causality : Boronic acids are known to cause serious eye irritation.[2][3][5][6] Standard safety glasses do not provide a sufficient seal to protect against fine dust particles or splashes, making chemical goggles essential.
Skin and Body Protection
-
Hand Protection : Wear chemically resistant gloves, such as nitrile, inspected for integrity before each use.[13][14] Dispose of contaminated gloves immediately in the designated hazardous waste stream.[15] Do not reuse disposable gloves.
-
Body Protection : A flame-resistant lab coat, fully buttoned, is required.[14] For tasks with a higher risk of spills, such as handling larger volumes, a chemical-resistant apron should be worn over the lab coat.[13] Long pants and closed-toe shoes are mandatory in the laboratory at all times.[14]
-
Causality : Direct skin contact can cause irritation.[1][5][6] Proper gloves and a lab coat provide the necessary barrier to prevent accidental skin exposure during routine handling and in the event of a small spill.
Respiratory Protection
-
Recommendation : When handling small quantities within a properly functioning chemical fume hood, specific respiratory protection is typically not required. However, if dust is generated and cannot be controlled at the source, or if working outside of a fume hood (not recommended), a NIOSH/MSHA-approved respirator (e.g., an N95 dust mask or a full-face respirator with appropriate cartridges for organic vapors and particulates) must be used.[1][13][14]
-
Causality : The primary inhalation hazard is from airborne dust particles, which can irritate the respiratory system.[2][4][5][6] A fume hood effectively mitigates this risk. A respirator provides direct protection if these primary engineering controls are insufficient or fail.
PPE Selection Matrix: A Task-Based Summary
This table provides at-a-glance guidance for selecting the appropriate level of protection for common laboratory tasks.
| Task/Scenario | Required Engineering Control | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Well-ventilated storage area | Safety glasses (minimum); Goggles recommended | Nitrile Gloves | Lab Coat | Not typically required |
| Weighing Solid | Chemical Fume Hood | Chemical Safety Goggles | Nitrile Gloves | Lab Coat | Required if dust is visibly generated despite controls |
| Preparing Solution | Chemical Fume Hood | Chemical Safety Goggles & Face Shield | Nitrile Gloves | Lab Coat & Chemical Apron | Not typically required |
| Reaction/Workup | Chemical Fume Hood | Chemical Safety Goggles & Face Shield | Nitrile Gloves | Lab Coat & Chemical Apron | Not typically required |
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for ensuring adequate protection when planning to work with this compound.
Caption: Decision workflow for selecting appropriate PPE.
Operational Protocol: Weighing and Preparing a Stock Solution
This step-by-step procedure integrates safety measures for a common laboratory task.
-
Preparation :
-
Confirm the chemical fume hood is functioning correctly.
-
Ensure the safety shower and eyewash station are unobstructed.[14]
-
Cover the work surface inside the fume hood with absorbent, disposable bench paper.
-
Assemble all necessary equipment (spatula, weigh paper/boat, beaker, stir bar, appropriate solvent, wash bottle).
-
-
Donning PPE :
-
Put on a lab coat, ensuring it is fully buttoned.
-
Don chemical safety goggles and nitrile gloves.
-
-
Handling the Chemical :
-
Place the container of this compound inside the fume hood.
-
Slowly open the container. Avoid any action that could generate dust.
-
Using a clean spatula, carefully transfer the desired amount of solid onto a weigh paper or into a weigh boat on a tared balance. Keep the sash of the fume hood as low as possible.
-
Securely close the primary container.[14]
-
Carefully add the weighed solid to the beaker containing the solvent and a stir bar.
-
-
Post-Handling & Cleanup :
-
Dispose of the contaminated weigh paper/boat and any used bench paper directly into a labeled hazardous waste bag within the fume hood.
-
Wipe down the spatula and any affected surfaces with an appropriate solvent, followed by soap and water.[13]
-
Remove gloves using the proper technique (without touching the outer surface) and dispose of them in the hazardous waste.[16][17]
-
Emergency Procedures & Disposal
Exposure
-
Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[5][18][19] Seek medical attention if irritation develops or persists.[6][18]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][18][19] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air immediately.[18][19] If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[4][6][18]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water.[4][18] Seek immediate medical attention.[18][19]
Spills
-
For small spills inside a fume hood, contain the spill with an inert absorbent material like sand or vermiculite.[13] Carefully sweep or scoop the material into a labeled, sealed container for hazardous waste disposal.[13][19]
-
Clean the spill area with an appropriate solvent, followed by soap and water.[13]
Waste Disposal
-
All waste, including the chemical itself, contaminated materials, and empty containers, must be treated as hazardous waste.[13][15]
-
Collect waste in a designated, properly labeled, and sealed container.[15] Do not mix boronic acid waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[15]
-
Arrange for disposal through a certified hazardous waste facility in accordance with local, state, and federal regulations.[15][20] Never dispose of this chemical down the drain.[20]
References
-
How To Safely Dispose of Boric Acid. Lab Alley. [Link]
-
Boric Acid Safety & Hazards. Lab Alley. [Link]
-
First Aid for Boric Acid Poisoning. DoveMed. [Link]
-
SAFETY DATA SHEET - Pyridine-4-boronic acid hydrate. Fisher Scientific. [Link]
-
Boric Acid SOP. University of Washington. [Link]
-
Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Cole-Parmer. [Link]
-
Boric acid. Chemtalk. [Link]
-
SAFETY DATA SHEET - (2-Methylpropyl)boronic acid. Fisher Scientific. [Link]
-
Hazardous Materials Disposal Guide. Nipissing University. [Link]
-
Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains. Ball State University. [Link]
-
Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products. NIH. [Link]
-
Metabolism and Toxicity of Fluorine Compounds. ResearchGate. [Link]
-
Chemical Aspects of Human and Environmental Overload with Fluorine. PMC. [Link]
-
Toxicology of fluorine-containing monomers. PubMed. [Link]
-
Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
